molecular formula C19H13F4N3O2 B15586422 CHDI-390576

CHDI-390576

Cat. No.: B15586422
M. Wt: 391.3 g/mol
InChI Key: LMGDHGQJJLEAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHDI-390576 is a useful research compound. Its molecular formula is C19H13F4N3O2 and its molecular weight is 391.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-hydroxy-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O2/c20-15-4-2-1-3-14(15)16(18(27)26-28)11-5-7-12(8-6-11)17-24-9-13(10-25-17)19(21,22)23/h1-10,16,28H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGDHGQJJLEAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)C3=NC=C(C=N3)C(F)(F)F)C(=O)NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of CHDI-390576

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHDI-390576 is a potent, cell-permeable, and central nervous system (CNS) penetrant small molecule inhibitor of class IIa histone deacetylases (HDACs). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and the experimental methodologies used to characterize its activity. Quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using diagrams.

Core Mechanism: Selective Inhibition of Class IIa HDACs

This compound functions as a highly selective inhibitor of the class IIa subfamily of histone deacetylases, which includes HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3][4][5] These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone tails, leading to chromatin compaction and transcriptional repression.[6][7][8] Unlike other HDAC classes, class IIa HDACs have low intrinsic deacetylase activity and primarily function as transcriptional corepressors through their interaction with transcription factors, most notably the Myocyte Enhancer Factor-2 (MEF2) family.[1][6][9][10]

By binding to the catalytic domain of class IIa HDACs, this compound prevents the deacetylation of target proteins, thereby modulating gene expression.[3] This selective inhibition is critical, as it avoids the broader effects associated with pan-HDAC inhibitors, potentially leading to a more favorable therapeutic window and reduced side effects.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against various HDAC isoforms has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) demonstrate its high potency and selectivity for class IIa HDACs.

HDAC IsoformIC50 (nM)HDAC Class
HDAC454IIa
HDAC560IIa
HDAC731IIa
HDAC950IIa
HDAC139,700I
HDAC325,800I
HDAC89,100I
HDAC66,200IIb
Data compiled from multiple sources.[2]

This compound exhibits over 500-fold selectivity for class IIa HDACs over class I HDACs (HDAC1, 2, and 3) and approximately 150-fold selectivity over HDAC8 and the class IIb isoform HDAC6.[3] The affinity (Kd) of this compound for the catalytic domain of HDAC4 has been determined to be 80 nM.[2]

Downstream Signaling: Modulation of the MEF2 Pathway

The primary downstream effect of this compound is the modulation of the MEF2 transcription factor pathway.[1][6][10] Class IIa HDACs are recruited to DNA by MEF2, where they form a repressive complex that inhibits the transcription of MEF2 target genes.[1][6] This interaction is mediated by a conserved binding groove on the MADS-box/MEF2 domain of MEF2 and a short amphipathic helix in the N-terminal regulatory domain of class IIa HDACs.[1][7]

By inhibiting the enzymatic activity of class IIa HDACs, this compound is believed to disrupt the formation or function of this repressive complex, leading to the activation of MEF2-dependent gene transcription.[11] This can have significant implications for cellular processes regulated by MEF2, including neuronal survival and differentiation.[7][9]

MEF2_Pathway This compound Mechanism of Action on MEF2 Pathway cluster_nucleus Nucleus CHDI This compound HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) CHDI->HDACIIa Inhibits RepressiveComplex Repressive Complex HDACIIa->RepressiveComplex Forms MEF2 MEF2 Transcription Factor MEF2->RepressiveComplex Forms DNA MEF2 Target Genes GeneExpression Gene Expression (e.g., Neuronal Survival Genes) DNA->GeneExpression Leads to RepressiveComplex->DNA Represses

Caption: this compound inhibits Class IIa HDACs, disrupting the repressive MEF2 complex.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is a general method for determining the IC50 values of HDAC inhibitors.

Materials:

  • Recombinant human HDAC enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in a buffer containing Trichostatin A)

  • This compound

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In a 96-well plate, add the HDAC enzyme and the this compound dilutions.

  • Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[12]

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

HDAC_Assay_Workflow In Vitro HDAC Activity Assay Workflow Start Start PrepInhibitor Prepare this compound Serial Dilutions Start->PrepInhibitor AddEnzyme Add HDAC Enzyme & Inhibitor to Plate PrepInhibitor->AddEnzyme Incubate1 Incubate (15 min, 37°C) AddEnzyme->Incubate1 AddSubstrate Add Fluorogenic Substrate Incubate1->AddSubstrate Incubate2 Incubate (30 min, 37°C) AddSubstrate->Incubate2 AddDeveloper Add Developer Solution Incubate2->AddDeveloper Incubate3 Incubate (15 min, 37°C) AddDeveloper->Incubate3 ReadFluorescence Measure Fluorescence (Ex: 350-380nm, Em: 440-460nm) Incubate3->ReadFluorescence CalculateIC50 Calculate IC50 ReadFluorescence->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for determining HDAC inhibitor IC50 values using a fluorometric assay.

Western Blot Analysis of Histone Acetylation

This protocol is used to assess the effect of this compound on the acetylation of histones in cells.[13][14][15][16]

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

In Vivo CNS Penetrance Assessment in Mice

This protocol provides a general framework for assessing the brain penetration of this compound.[17][18][19][20][21]

Materials:

  • This compound formulation for oral administration

  • Mice (e.g., C57BL/6)

  • Blood collection supplies

  • Brain tissue homogenization equipment

  • LC-MS/MS system for drug quantification

Procedure:

  • Administer this compound to mice via oral gavage at a specific dose.

  • At various time points post-administration, collect blood samples via a suitable method (e.g., tail vein).

  • At the final time point, euthanize the mice and perfuse with saline to remove blood from the brain.

  • Harvest the brains and homogenize the tissue.

  • Extract this compound from the plasma and brain homogenates.

  • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma concentration ratio to assess CNS penetration.

CNS_Penetrance_Workflow In Vivo CNS Penetrance Assessment Workflow Start Start Dose Administer this compound to Mice (Oral Gavage) Start->Dose CollectBlood Collect Blood Samples at Various Time Points Dose->CollectBlood Euthanize Euthanize & Perfuse CollectBlood->Euthanize HarvestBrain Harvest & Homogenize Brain Euthanize->HarvestBrain Extract Extract Drug from Plasma & Brain HarvestBrain->Extract Quantify Quantify Drug Concentration (LC-MS/MS) Extract->Quantify CalculateRatio Calculate Brain-to-Plasma Ratio Quantify->CalculateRatio End End CalculateRatio->End

Caption: Workflow for assessing the CNS penetration of a compound in mice.

Preclinical In Vivo Models

This compound has been evaluated in preclinical models of neurodegenerative diseases, such as the R6/2 mouse model of Huntington's disease.[22][23][24][25][26] These studies aim to assess the therapeutic potential of the compound by evaluating its effects on disease-related phenotypes, including motor deficits and neuroinflammation.[27][28][29][30][31]

Conclusion

This compound is a potent and selective inhibitor of class IIa HDACs with demonstrated CNS penetrance. Its mechanism of action, centered on the modulation of the MEF2 transcription factor pathway, holds therapeutic promise for neurodegenerative disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds. Further research into the specific gene expression changes and downstream cellular consequences of this compound treatment will be crucial for its clinical development.

References

CHDI-390576: A Technical Guide to a CNS-Penetrant Class IIa HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHDI-390576 is a potent, cell-permeable, and central nervous system (CNS) penetrant small molecule inhibitor targeting class IIa histone deacetylases (HDACs). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its evaluation. The information presented is intended to serve as a resource for researchers in neurodegenerative disease, oncology, and other fields where selective inhibition of class IIa HDACs is a therapeutic strategy.

Core Function and Mechanism of Action

This compound functions as a highly selective inhibitor of class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. The catalytic activity of class IIa HDACs is dependent on a zinc ion within their active site.

The primary mechanism of action for this compound is the chelation of this essential zinc ion through its hydroxamic acid functional group.[4] This binding event physically obstructs the active site, preventing the binding and deacetylation of substrate proteins. By inhibiting class IIa HDACs, this compound leads to an accumulation of acetylated substrates, which can modulate gene expression and other cellular processes. This targeted inhibition is being explored for its therapeutic potential in various diseases, most notably Huntington's disease, where aberrant transcriptional regulation is a key pathological feature.[5][6]

Signaling Pathway Diagram

cluster_0 Cellular Environment This compound This compound Class IIa HDACs\n(HDAC4, 5, 7, 9) Class IIa HDACs (HDAC4, 5, 7, 9) This compound->Class IIa HDACs\n(HDAC4, 5, 7, 9) Inhibition MEF2 MEF2 Class IIa HDACs\n(HDAC4, 5, 7, 9)->MEF2 Deacetylation Acetylated Substrates Acetylated Substrates Class IIa HDACs\n(HDAC4, 5, 7, 9)->Acetylated Substrates Deacetylation Gene Transcription Gene Transcription MEF2->Gene Transcription Repression

Caption: Mechanism of this compound Action.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against various HDAC isoforms and its pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
HDAC454
HDAC560
HDAC731
HDAC950

Data compiled from multiple sources.[1][3]

Table 2: Selectivity Profile of this compound
HDAC ClassSelectivity Fold-Change (vs. Class IIa)
Class I (HDACs 1, 2, 3)>500-fold
Class IIb (HDAC6)~150-fold
HDAC8~150-fold

Data compiled from multiple sources.[1][2][4]

Table 3: Pharmacokinetic Properties of this compound in Mice
ParameterValue
Administration RouteOral
CNS PenetrantYes
Duration of Exposure above IC50~8 hours in plasma, muscle, and brain

Data compiled from a study by Luckhurst et al., 2019.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques in the field and are intended to be adaptable for specific research needs.

In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human class IIa HDAC enzymes.

Materials:

  • Purified recombinant human HDAC4, HDAC5, HDAC7, or HDAC9

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in Assay Buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include wells with DMSO only as a negative control and a known broad-spectrum HDAC inhibitor as a positive control.

  • Add the purified HDAC enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate at 37°C for 15 minutes.

  • Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow Diagram

cluster_0 In Vitro HDAC Inhibition Assay Workflow A Prepare this compound Serial Dilution B Add Diluted Compound to 96-well Plate A->B C Add Purified HDAC Enzyme B->C D Incubate (37°C, 15 min) C->D E Add Fluorogenic Substrate D->E F Incubate (37°C, 60 min) E->F G Add Developer Solution F->G H Incubate (37°C, 15 min) G->H I Measure Fluorescence H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for In Vitro HDAC Inhibition Assay.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a procedure to assess the pharmacokinetic profile of this compound in mice following oral administration.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue dissection tools

  • LC-MS/MS system

Procedure:

  • Formulate this compound in the vehicle solution to the desired concentration.

  • Fast the mice overnight prior to dosing.

  • Administer a single oral dose of this compound to each mouse via oral gavage.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via submandibular or saphenous vein puncture into EDTA-coated tubes.

  • At the final time point, euthanize the mice and collect brain and muscle tissues.

  • Process the blood samples to separate plasma by centrifugation.

  • Homogenize the tissue samples in a suitable buffer.

  • Extract this compound from plasma and tissue homogenates using a protein precipitation method (e.g., with acetonitrile).

  • Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

Logical Relationship Diagram

cluster_0 Pharmacokinetic Study Logic Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Time Points Sample Processing Sample Processing Sample Collection->Sample Processing Plasma & Tissue LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Extraction Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Concentration Data

Caption: Logical Flow of a Pharmacokinetic Study.

References

In-Depth Technical Guide: The Discovery and Synthesis of CHDI-390576, a CNS-Penetrant Class IIa HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHDI-390576 is a potent, cell-permeable, and central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs). This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound. It is intended to serve as a resource for researchers in neurodegenerative disease, oncology, and other fields where selective inhibition of class IIa HDACs is a therapeutic strategy. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Their dysregulation has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) are of particular interest as therapeutic targets due to their unique regulatory functions and tissue-specific expression patterns.

This compound, also known as compound 22 in its primary publication, emerged from a drug discovery program aimed at identifying selective, CNS-penetrant class IIa HDAC inhibitors.[2] Its development was driven by the therapeutic potential of targeting aberrant class IIa HDAC function in neurodegenerative diseases like Huntington's disease, as well as in neuromuscular, cardiac, and oncology indications.[2]

Discovery of this compound

The discovery of this compound was the result of a focused lead optimization campaign centered on a benzhydryl hydroxamic acid scaffold. The core discovery strategy involved iterative medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties, particularly CNS penetration.

Screening Cascade and Lead Optimization

While the specific details of the initial high-throughput screening campaign are not publicly available, the discovery process logically followed a structured screening cascade.

cluster_0 Discovery Workflow Primary_Screening Primary Screening (Biochemical HDAC Assay) Secondary_Screening Secondary Screening (Cell-based Assays) Primary_Screening->Secondary_Screening Identify Hits Selectivity_Profiling Selectivity Profiling (Panel of HDAC Isoforms) Secondary_Screening->Selectivity_Profiling Confirm Cellular Activity ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Permeability) Selectivity_Profiling->ADME_Tox Prioritize Selective Hits In_Vivo_PK In Vivo Pharmacokinetics (Mouse Models) ADME_Tox->In_Vivo_PK Select Candidates with Favorable Properties Lead_Compound Lead Compound (this compound) In_Vivo_PK->Lead_Compound Identify CNS-Penetrant Candidate

Figure 1: A logical workflow for the discovery of a lead compound like this compound.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. While the exact, detailed protocol from the primary developers is proprietary, a plausible synthetic route for related benzhydryl hydroxamic acids has been described. A proposed synthesis for this compound is outlined below.

cluster_0 Proposed Synthesis of this compound Starting_Materials Starting Materials: 1-Bromo-2-fluorobenzene and 4-Bromobenzaldehyde Grignard_Reaction Grignard Reaction Starting_Materials->Grignard_Reaction Cyanation InBr3-catalyzed Cyanation Grignard_Reaction->Cyanation Hydrolysis Hydrolysis to Carboxylic Acid Cyanation->Hydrolysis Amide_Coupling Amide Coupling with O-protected Hydroxylamine Hydrolysis->Amide_Coupling Final_Product This compound Amide_Coupling->Final_Product

Figure 2: A high-level overview of a potential synthetic route for this compound.

Biological Activity and Selectivity

This compound is a potent inhibitor of class IIa HDACs with excellent selectivity over other HDAC classes.

In Vitro Inhibition of HDAC Isoforms

The inhibitory activity of this compound was assessed against a panel of recombinant human HDAC enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

HDAC IsoformIC50 (nM)
HDAC454[3]
HDAC560[3]
HDAC731[3]
HDAC950[3]
Table 1: In vitro inhibitory activity of this compound against class IIa HDACs.

This compound demonstrates over 500-fold selectivity for class IIa HDACs over class I HDACs (1, 2, and 3) and approximately 150-fold selectivity over HDAC8 and the class IIb isoform, HDAC6.[3]

Cellular Activity

The activity of this compound was evaluated in a cellular context to confirm its cell permeability and engagement with target HDACs. In A549 cells, this compound showed no observable activity against the class I HDAC substrate at the histone H4K12 site. For the class IIb substrate, tubulin, an IC50 value of 17 µM was determined for tubulin acetylation.

Pharmacokinetics

A key feature of this compound is its ability to penetrate the central nervous system, a critical property for treating neurodegenerative diseases.

ParameterValue
Oral Bioavailability (Mouse)44%
Volume of Distribution (Vd)7.3 L/kg
Plasma Clearance (Cl)3.1 L/h/kg
Table 2: In vivo pharmacokinetic parameters of this compound in mice.

Dose escalation pharmacokinetic analysis in mice demonstrated that upon oral administration, this compound can achieve exposure levels in the plasma, muscle, and brain that exceed the cellular IC50 values for class IIa HDACs for approximately 8 hours.[2]

In Vivo Efficacy

The in vivo effects of this compound were evaluated in the R6/2 mouse model of Huntington's disease.

Study Design

R6/2 transgenic mice and their wild-type littermates were dosed orally twice daily with this compound at 10, 30, or 100 mg/kg or a vehicle control for 15 days. The treatment was reported to be well-tolerated, with no significant effects on passive observations, responses to manipulations, body weight, or body temperature.

Behavioral Outcomes

Treatment with this compound at 30 and 100 mg/kg resulted in a significant increase in open-field measures of total and center distance in wild-type mice. In both wild-type and R6/2 mice, the same doses led to a significant increase in total and center rearing.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the catalytic activity of class IIa HDACs.

cluster_0 Signaling Pathway of Class IIa HDAC Inhibition CHDI390576 This compound ClassIIa_HDAC Class IIa HDACs (HDAC4, 5, 7, 9) CHDI390576->ClassIIa_HDAC Inhibits MEF2 MEF2 Transcription Factors ClassIIa_HDAC->MEF2 Deacetylates and Represses Gene_Expression Target Gene Expression MEF2->Gene_Expression Regulates Cellular_Effects Cellular Effects (e.g., Neuronal Function) Gene_Expression->Cellular_Effects

Figure 3: Simplified signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

In Vitro HDAC Inhibition Assay (General Protocol)

A typical in vitro HDAC inhibition assay involves the use of recombinant human HDAC enzymes and a fluorogenic substrate.

  • Reagents and Materials:

    • Recombinant human HDAC enzymes (HDAC4, 5, 7, 9, etc.)

    • Fluorogenic HDAC substrate

    • Assay buffer (e.g., Tris-based buffer with salts and additives)

    • Developer solution

    • This compound (or other test compounds)

    • Microplate reader capable of fluorescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a microplate, combine the HDAC enzyme, assay buffer, and the test compound at various concentrations.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

    • Stop the reaction and develop the signal by adding the developer solution.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo R6/2 Mouse Study (General Protocol)
  • Animals:

    • R6/2 transgenic mice and wild-type littermates.

    • House animals under standard laboratory conditions with ad libitum access to food and water.

  • Drug Formulation and Administration:

    • Formulate this compound in a suitable vehicle for oral administration (e.g., a suspension in a solution of methylcellulose (B11928114) and Tween 80).

    • Administer the compound or vehicle twice daily by oral gavage at the desired doses (e.g., 10, 30, 100 mg/kg).

  • Behavioral Testing:

    • After a specified treatment period (e.g., 15 days), conduct behavioral assessments such as the open-field test.

    • Record parameters like total distance traveled, time spent in the center of the arena, and rearing frequency using an automated tracking system.

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to compare treatment groups to the vehicle control group.

Conclusion

This compound is a valuable research tool for investigating the biological roles of class IIa HDACs and holds therapeutic potential for a range of diseases, particularly those affecting the central nervous system. Its well-characterized potency, selectivity, and pharmacokinetic profile make it a strong candidate for further preclinical and clinical development. This guide provides a foundational understanding of its discovery and synthesis, equipping researchers with the necessary technical information to incorporate this compound into their studies.

References

In-Depth Technical Guide: Class IIa HDAC Inhibition by CHDI-390576

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1] HDACs are divided into four classes, with Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) being of particular interest due to their involvement in a variety of biological processes and their association with several diseases, including neurodegenerative disorders.[2] CHDI-390576 is a potent, cell-permeable, and central nervous system (CNS) penetrant inhibitor of Class IIa HDACs.[2][3] This technical guide provides a comprehensive overview of the biochemical and cellular activity, experimental protocols, and signaling pathways associated with this compound.

Mechanism of Action

Class IIa HDACs act as transcriptional corepressors.[2] They are recruited to specific gene promoters through their interaction with transcription factors, most notably the Myocyte Enhancer Factor-2 (MEF2) family.[1][4] The binding of a Class IIa HDAC to MEF2 represses the transcriptional activity of MEF2, thereby inhibiting the expression of downstream target genes.[1][4] this compound, a benzhydryl hydroxamic acid, is thought to exert its inhibitory effect by chelating the zinc ion within the catalytic domain of Class IIa HDACs, a common mechanism for hydroxamic acid-based HDAC inhibitors. This inhibition prevents the deacetylation of MEF2 and other substrates, leading to an increase in their acetylation and a subsequent modulation of gene expression.[1]

Mechanism of Class IIa HDAC Inhibition by this compound cluster_nucleus Cell Nucleus HDAC_IIa Class IIa HDAC (HDAC4, 5, 7, 9) MEF2 MEF2 Transcription Factor HDAC_IIa->MEF2 Binds to Transcription_Repression Transcriptional Repression HDAC_IIa->Transcription_Repression Leads to DNA Target Gene Promoter MEF2->DNA Binds to CHDI This compound CHDI->HDAC_IIa Inhibits Acetylation Increased Acetylation of MEF2 CHDI->Acetylation Results in Transcription_Activation Transcriptional Activation Acetylation->Transcription_Activation Leads to

Caption: Mechanism of this compound Action

Quantitative Data

The following tables summarize the in vitro potency, cellular activity, and selectivity of this compound.

Table 1: In Vitro Potency of this compound against Class IIa HDACs
HDAC IsoformIC50 (nM)
HDAC454
HDAC560
HDAC731
HDAC950
Data sourced from MedchemExpress and R&D Systems.[3][5]
Table 2: Selectivity Profile of this compound
HDAC Isoform/ClassSelectivity vs. Class IIaIC50 (µM)
Class I (HDAC1, 2, 3)>500-fold>25
HDAC6 (Class IIb)~150-fold6.2
HDAC8 (Class I)~150-fold9.1
Data sourced from MedchemExpress.[3]
Table 3: Cellular Activity of this compound
Cell LineAssayEndpointIC50 (µM)
A549Western BlotTubulin Acetylation (HDAC6 inhibition)17
Data sourced from MedchemExpress.[2]
Table 4: In Vivo Pharmacokinetic Parameters of this compound in Mice
ParameterValue
Oral Bioavailability44%
Volume of Distribution (Vd)7.3 L/kg
Plasma Clearance (Cl)3.1 L/h/kg
Data sourced from Bioorg Med Chem Lett.[6]

Experimental Protocols

In Vitro HDAC Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro potency of this compound against purified Class IIa HDAC enzymes.

In Vitro HDAC Enzymatic Assay Workflow start Start prep_reagents Prepare Reagents: - HDAC Enzyme - this compound Dilutions - Fluorogenic Substrate - Assay Buffer - Developer Solution start->prep_reagents dispense Dispense Reagents into 384-well Plate prep_reagents->dispense incubate1 Incubate with Inhibitor (15 min, RT) dispense->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate (60 min, 37°C) add_substrate->incubate2 add_developer Add Developer Solution (e.g., Trypsin with TSA) incubate2->add_developer incubate3 Incubate (30 min, 37°C) add_developer->incubate3 read_plate Read Fluorescence (Ex: 355 nm, Em: 460 nm) incubate3->read_plate analyze Calculate IC50 Values read_plate->analyze

Caption: In Vitro HDAC Assay Workflow

Materials:

  • Purified recombinant human Class IIa HDAC enzymes (HDAC4, 5, 7, 9)

  • This compound

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer Solution (e.g., Trypsin in buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control.

  • Add the purified HDAC enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). The pan-HDAC inhibitor in the developer solution prevents further deacetylation.

  • Incubate the plate at 37°C for 30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a plate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular IC50 Determination via Western Blot

This protocol describes the determination of the cellular IC50 of this compound in A549 cells by measuring the acetylation of α-tubulin, a substrate of HDAC6. This serves as a surrogate marker for cellular HDAC inhibitory activity.

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO for 4 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples for SDS-PAGE and load equal amounts onto the gel.

  • Perform electrophoresis and transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against acetyl-α-tubulin and total α-tubulin overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.

  • Calculate the percent inhibition of deacetylation for each concentration and determine the IC50 value.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in mice following oral administration.

Materials:

  • C57BL/6 mice

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthesia

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Formulate this compound in the appropriate vehicle for oral administration.

  • Administer a single oral dose of this compound to a cohort of mice via oral gavage.

  • At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of mice via cardiac puncture or tail vein bleeding.

  • At the final time point, euthanize the mice and collect brain tissue.

  • Process the blood samples to obtain plasma.

  • Homogenize the brain tissue.

  • Extract this compound from the plasma and brain homogenates.

  • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and brain-to-plasma ratio.

Signaling Pathway

This compound, by inhibiting Class IIa HDACs, is expected to modulate the MEF2 signaling pathway. In a repressed state, Class IIa HDACs are bound to MEF2, preventing the transcription of MEF2 target genes. Inhibition of Class IIa HDACs by this compound leads to the dissociation of the HDAC from MEF2, allowing for the recruitment of co-activators such as p300, which acetylates histones and MEF2 itself, leading to transcriptional activation.

This compound and the MEF2 Signaling Pathway cluster_pathway MEF2-Dependent Gene Regulation CHDI This compound HDAC_IIa Class IIa HDAC CHDI->HDAC_IIa Inhibits MEF2_Inactive MEF2 (Inactive) HDAC_IIa->MEF2_Inactive Binds to & Represses MEF2_Active MEF2 (Active) HDAC_IIa->MEF2_Active Dissociates from Gene_Repression Target Gene Repression MEF2_Inactive->Gene_Repression Leads to Gene_Activation Target Gene Activation MEF2_Active->Gene_Activation Leads to p300 p300 (Co-activator) p300->MEF2_Active Binds to & Activates

Caption: MEF2 Signaling Pathway Modulation

Conclusion

This compound is a potent and selective inhibitor of Class IIa HDACs with demonstrated in vitro and in vivo activity. Its ability to penetrate the CNS makes it a valuable tool for investigating the role of Class IIa HDACs in neurological disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of HDAC inhibitor drug discovery. Further investigation into the specific downstream gene targets of the this compound-mediated MEF2 pathway activation will be crucial for a complete understanding of its therapeutic potential.

References

CHDI-390576: A Comprehensive Technical Profile of a Class IIa-Selective HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHDI-390576 is a potent and selective inhibitor of Class IIa histone deacetylases (HDACs).[1] This technical guide provides a detailed overview of its selectivity profile, the experimental methodologies used for its characterization, and visual representations of key concepts and workflows. As a brain-penetrant compound, this compound holds significant promise for research into the therapeutic potential of selective HDAC inhibition in central nervous system disorders.[1]

Core Attributes of this compound

AttributeValueReference
Molecular Weight 391.32 g/mol [1]
Formula C₁₉H₁₃F₄N₃O₂
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at -20°C
CAS Number 1629729-98-1

HDAC Isoform Selectivity Profile

This compound demonstrates remarkable selectivity for Class IIa HDACs over other HDAC isoforms. The compound exhibits greater than 500-fold selectivity over Class I HDACs (1, 2, and 3) and approximately 150-fold selectivity over the Class IIb isoform HDAC6 and the Class I isoform HDAC8.[2][3] The affinity (Kd) of this compound for the catalytic domain of immobilized HDAC4 has been determined to be 80 nM.[2]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of HDAC isoforms.

HDAC ClassHDAC IsoformIC50
Class IIa HDAC454 nM[3]
HDAC560 nM[3]
HDAC731 nM[3]
HDAC950 nM[3]
Class I HDAC139.7 µM[2][3]
HDAC325.8 µM[2][3]
HDAC89.1 µM[2][3]
Class IIb HDAC66.2 µM[2][3]

Experimental Protocols

The determination of the HDAC isoform selectivity of this compound involves a combination of biochemical and cellular assays.

Biochemical Assays for HDAC Activity and Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of a compound on purified HDAC enzymes. Two common methods are the Fluor de Lys™ assay and the HDAC-Glo™ I/II Assay.

1. Fluor de Lys™ HDAC Activity Assay:

This is a fluorescence-based assay that measures the activity of HDAC enzymes.[4] The procedure involves two main steps:

  • Deacetylation: A purified recombinant HDAC enzyme is incubated with the Fluor de Lys™ substrate, which is an acetylated lysine (B10760008) derivative. The HDAC enzyme removes the acetyl group from the substrate.

  • Development: A developer solution is added, which specifically acts on the deacetylated substrate to produce a fluorescent signal.[4] The intensity of the fluorescence is directly proportional to the HDAC activity.

To determine the IC50 value of an inhibitor like this compound, the assay is performed with varying concentrations of the compound. The fluorescence signal is measured, and the data is used to calculate the concentration at which the inhibitor reduces enzyme activity by 50%.

2. HDAC-Glo™ I/II Luminescent Assay:

This assay is a homogeneous, single-reagent-addition method that measures the activity of Class I and II HDACs.[5][6] Its key features include:

  • Substrate: It utilizes an acetylated, cell-permeant, luminogenic peptide substrate.

  • Coupled-Enzyme System: When the HDAC enzyme deacetylates the substrate, a developer reagent containing a protease cleaves the deacetylated substrate, releasing aminoluciferin (B605428).[5][7]

  • Luminescence: The aminoluciferin is then used by luciferase to generate a stable luminescent signal that is proportional to the HDAC activity.[5][7]

IC50 determination follows a similar principle to the Fluor de Lys™ assay, where the luminescent signal is measured in the presence of varying concentrations of the inhibitor.

Cellular Assays for Histone Acetylation

Cellular assays are crucial for confirming the activity of an HDAC inhibitor within a biological context. Western blotting is a standard technique to assess the acetylation status of histones and other proteins in cells treated with an HDAC inhibitor.

Western Blot Protocol for Histone Acetylation:

  • Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then treated with varying concentrations of this compound or a vehicle control for a specified duration.

  • Histone Extraction: Histones are extracted from the cell nuclei, typically using an acid extraction method.

  • Protein Quantification: The concentration of the extracted histone proteins is determined using a protein assay like the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of histone extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (as a loading control).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • An enhanced chemiluminescence (ECL) substrate is added to produce a signal that can be detected by an imaging system.

  • Quantification: The intensity of the bands corresponding to acetylated histones is quantified and normalized to the total histone levels to determine the effect of the inhibitor.

Visualizations

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_nucleus Nucleus DNA DNA Histone Histone Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Acetylation Transcription Gene Transcription Histone->Transcription Represses Acetylated_Histone->Histone Deacetylation Acetylated_Histone->Transcription Promotes HAT Histone Acetyltransferase (HAT) HAT->Histone HDAC Histone Deacetylase (HDAC) HDAC->Acetylated_Histone CHDI_390576 This compound CHDI_390576->HDAC Inhibition IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified HDAC Enzyme - Substrate (e.g., Fluor de Lys™) - Assay Buffer Incubation Incubate Enzyme, Substrate, and Inhibitor Reagents->Incubation Inhibitor Prepare Serial Dilution of this compound Inhibitor->Incubation Development Add Developer Reagent Incubation->Development Measurement Measure Signal (Fluorescence/Luminescence) Development->Measurement Plotting Plot Signal vs. Inhibitor Concentration Measurement->Plotting Calculation Calculate IC50 Value Plotting->Calculation Selectivity_Profile cluster_high High Potency (nM range) CHDI_390576 This compound ClassIIa Class IIa HDACs (HDAC4, 5, 7, 9) CHDI_390576->ClassIIa Strong Inhibition ClassI Class I HDACs (HDAC1, 3, 8) CHDI_390576->ClassI Weak Inhibition ClassIIb Class IIb HDACs (HDAC6) CHDI_390576->ClassIIb Weak Inhibition

References

CHDI-390576: A Technical Guide on CNS Penetration and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHDI-390576 is a potent and selective, cell-permeable, and central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs).[1][2][3] It exhibits significant selectivity for HDAC4, HDAC5, HDAC7, and HDAC9, with over 500-fold selectivity against class I HDACs and approximately 150-fold selectivity over HDAC8 and the class IIb isoform, HDAC6.[1][2][3] This high selectivity makes this compound a valuable research tool for investigating the biological functions of class IIa HDACs and a potential therapeutic candidate for various neurodegenerative diseases. This technical guide provides a comprehensive overview of the CNS penetration and bioavailability of this compound, including available pharmacokinetic data, relevant experimental methodologies, and the underlying signaling pathway.

Pharmacokinetic Profile

This compound has been demonstrated to be orally bioavailable and capable of reaching therapeutic concentrations in the brain.[1][4] Preclinical studies in mice have provided key insights into its pharmacokinetic properties.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for this compound in mice.

ParameterValueSpeciesRoute of AdministrationNotes
Oral Bioavailability (F) 44%MouseOralDemonstrates good absorption after oral dosing.[1]
Volume of Distribution (Vd) 7.3 L/kgMouseNot SpecifiedA high volume of distribution suggests extensive tissue distribution, including the CNS.[1]
Plasma Clearance (Cl) 3.1 L/h/kgMouseNot SpecifiedIndicates a high rate of clearance from the plasma.[1]
Brain Exposure Concentrations exceed cellular IC50 for ~8 hoursMouse10 mg/kg, OralSuggests sustained target engagement in the CNS.[4]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, the following sections describe the general methodologies typically employed to assess the CNS penetration and bioavailability of a compound like this compound.

Oral Bioavailability Assessment

The oral bioavailability of a compound is determined by comparing the area under the plasma concentration-time curve (AUC) following oral administration to the AUC following intravenous (IV) administration.

Experimental Workflow for Oral Bioavailability Assessment

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Calculation oral Oral Administration blood_sampling_oral Serial Blood Sampling oral->blood_sampling_oral iv Intravenous Administration blood_sampling_iv Serial Blood Sampling iv->blood_sampling_iv lcms_oral LC-MS/MS Analysis of Plasma blood_sampling_oral->lcms_oral lcms_iv LC-MS/MS Analysis of Plasma blood_sampling_iv->lcms_iv auc_oral Calculate AUC (Oral) lcms_oral->auc_oral auc_iv Calculate AUC (IV) lcms_iv->auc_iv bioavailability Calculate Bioavailability (F = (AUC_oral / AUC_iv) * 100) auc_oral->bioavailability auc_iv->bioavailability

Caption: Workflow for determining oral bioavailability.

A typical protocol would involve:

  • Animal Model: Fasted mice are commonly used.

  • Dosing: One group receives the compound orally (e.g., via gavage), and another group receives it intravenously.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration from the tail vein or another appropriate site.

  • Plasma Preparation: Blood samples are processed to separate plasma.

  • Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters, including AUC, Cmax (maximum concentration), and Tmax (time to maximum concentration).

  • Bioavailability Calculation: The absolute oral bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

CNS Penetration Assessment

Several methods can be used to assess the extent to which a compound crosses the blood-brain barrier (BBB) and distributes into the CNS.

Methods for CNS Penetration Assessment

G cluster_0 In Vivo Methods cluster_1 Data Derived brain_homogenate Brain Homogenate Analysis bpr Brain-to-Plasma Ratio (Kp) brain_homogenate->bpr microdialysis Microdialysis csf_conc CSF Concentration microdialysis->csf_conc

Caption: In vivo methods for assessing CNS penetration.

1. Brain Homogenate Method:

  • Protocol:

    • Animals are dosed with the compound.

    • At a specific time point (or several), animals are euthanized, and brains are collected.

    • Blood samples are also collected to determine plasma concentrations.

    • Brains are homogenized, and the concentration of the compound in the brain homogenate is measured by LC-MS/MS.

  • Data Output: This method provides the total brain concentration, which can be used to calculate the brain-to-plasma concentration ratio (Kp).

2. In Vivo Microdialysis:

  • Protocol:

    • A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal.

    • The compound is administered, and the probe is perfused with an artificial cerebrospinal fluid (CSF).

    • The dialysate, containing the unbound drug from the brain's extracellular fluid, is collected at various time points.

    • The concentration of the unbound drug in the dialysate is determined.

  • Data Output: This technique measures the pharmacologically relevant unbound drug concentration in the brain.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting class IIa HDACs. These enzymes play a critical role in regulating gene expression through their interaction with transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family.

In a basal state, class IIa HDACs are recruited to MEF2 proteins on the DNA, leading to the deacetylation of histones in the surrounding chromatin. This results in a condensed chromatin structure and transcriptional repression of MEF2 target genes.

By inhibiting the enzymatic activity of class IIa HDACs, this compound prevents the deacetylation of histones. This leads to a more open chromatin structure, allowing for the recruitment of transcriptional co-activators and subsequent activation of MEF2-dependent gene expression.

Signaling Pathway of Class IIa HDAC Inhibition

G cluster_0 Basal State cluster_1 With this compound MEF2 MEF2 DNA DNA MEF2->DNA ClassIIa_HDAC Class IIa HDAC ClassIIa_HDAC->MEF2 Histones_deacetylated Deacetylated Histones (Condensed Chromatin) ClassIIa_HDAC->Histones_deacetylated Repression Transcriptional Repression Histones_deacetylated->Repression CHDI_390576 This compound ClassIIa_HDAC_2 Class IIa HDAC CHDI_390576->ClassIIa_HDAC_2 Inhibits MEF2_2 MEF2 DNA_2 DNA MEF2_2->DNA_2 ClassIIa_HDAC_2->MEF2_2 Histones_acetylated Acetylated Histones (Open Chromatin) ClassIIa_HDAC_2->Histones_acetylated Deacetylation Blocked Activation Transcriptional Activation Histones_acetylated->Activation

Caption: Inhibition of Class IIa HDACs by this compound.

Conclusion

This compound is a valuable pharmacological tool with favorable pharmacokinetic properties for CNS research. Its demonstrated oral bioavailability and ability to penetrate the blood-brain barrier and maintain therapeutic concentrations make it suitable for in vivo studies investigating the role of class IIa HDACs in the central nervous system. The inhibition of the Class IIa HDAC-MEF2 signaling axis is a key mechanism underlying its potential therapeutic effects. Further detailed pharmacokinetic studies, particularly those providing explicit brain-to-plasma ratios and unbound brain concentrations across different species, will be crucial for its continued development and potential translation to clinical applications.

References

Pharmacokinetics of CHDI-390576 in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHDI-390576 is a potent, cell-permeable, and central nervous system (CNS) penetrant class IIa histone deacetylase (HDAC) inhibitor.[1][2] It exhibits high selectivity, with IC50 values of 54 nM, 60 nM, 31 nM, and 50 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively.[2] This compound shows over 500-fold selectivity against class I HDACs and approximately 150-fold selectivity over HDAC8 and the class IIb HDAC6 isoform.[1][2] The therapeutic potential of targeting class IIa HDACs is being explored for a variety of neurodegenerative diseases. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in mouse models, along with relevant experimental protocols and pathway diagrams to support further research and development.

Data Presentation

While specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) from dose-escalation studies are not publicly available in detail, the following qualitative and semi-quantitative data from preclinical studies in mice have been reported.

Table 1: Summary of In Vivo Pharmacokinetic Properties of this compound in Mice

ParameterObservationSource
Route of Administration Oral[1]
Absorption Rapidly absorbedNot explicitly stated, inferred from PK profile
CNS Penetrance CNS penetrant[1][2]
Tissue Distribution Distributes to plasma, muscle, and brain[1]
Duration of Action Exposure levels exceed cellular class IIa HDAC IC50 for ~8 hours in plasma, muscle, and brain[1]

Experimental Protocols

The following sections detail representative protocols for conducting pharmacokinetic studies of this compound in mouse models, based on established methodologies and available information.

Animal Models
  • Species: Mouse

  • Strain: Wild-type or transgenic models relevant to the therapeutic indication (e.g., R6/2 mouse model of Huntington's disease).

  • Health Status: Healthy, specific pathogen-free animals.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water unless fasting is required for the study.

Drug Formulation and Administration
  • Formulation: A suitable vehicle for oral administration of this compound can be prepared as follows:

    • Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution.

    • Dissolve this compound in the vehicle to the desired concentration.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. A clear solution should be obtained.[2]

  • Administration Route: Oral gavage is a common and precise method for oral administration in mice.

  • Dose Escalation: A dose escalation study can be performed to evaluate the pharmacokinetic profile at different dose levels (e.g., 10, 30, and 100 mg/kg).

Sample Collection
  • Matrices: Blood (for plasma), brain, and muscle tissue.

  • Time Points: A typical time course for sample collection after a single oral dose could include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Blood Collection: Blood samples can be collected via tail vein, saphenous vein, or terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Tissue Collection: At specified time points, animals are euthanized, and brain and muscle tissues are rapidly excised, weighed, and flash-frozen in liquid nitrogen. Tissues are stored at -80°C until homogenization and analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of this compound in plasma and tissue homogenates.

  • Sample Preparation:

    • Plasma: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard. The supernatant is then evaporated and reconstituted in the mobile phase.

    • Tissue: Tissues are homogenized in a suitable buffer. The homogenate is then subjected to protein precipitation or solid-phase extraction to isolate the analyte and internal standard.

  • Chromatography:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

Visualizations

Signaling Pathway of Class IIa HDAC Inhibition

Caption: Signaling pathway of class IIa HDAC inhibition by this compound.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation Dosing Oral Gavage of This compound Animal_Acclimation->Dosing Sample_Collection Blood & Tissue Collection (Time Course) Dosing->Sample_Collection Sample_Processing Sample Processing (Plasma Separation, Tissue Homogenization) Sample_Collection->Sample_Processing Extraction Analyte Extraction Sample_Processing->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling & Analysis (Cmax, Tmax, AUC, etc.) Data_Processing->PK_Modeling Reporting Reporting PK_Modeling->Reporting

Caption: General experimental workflow for a pharmacokinetic study in mice.

References

CHDI-390576: A Technical Guide to its Cellular Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHDI-390576 is a potent, cell-permeable, and central nervous system (CNS) penetrant small molecule inhibitor with significant therapeutic potential for neurodegenerative diseases. This document provides a comprehensive technical overview of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Primary Cellular Targets: Class IIa Histone Deacetylases

The primary cellular targets of this compound are the class IIa histone deacetylases (HDACs). This family of enzymes includes HDAC4, HDAC5, HDAC7, and HDAC9. This compound is a highly potent and selective inhibitor of these enzymes.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) against class IIa HDACs are in the nanomolar range, demonstrating high potency. Furthermore, the compound exhibits significant selectivity over other classes of HDACs.

Target EnzymeIC50 (nM)
HDAC454
HDAC560
HDAC731
HDAC950
Table 1: In vitro inhibitory potency of this compound against class IIa HDACs.[1][2]
HDAC ClassSelectivity Fold-Change
Class I (HDACs 1, 2, 3)>500-fold
Class IIb (HDAC6)~150-fold
Class I (HDAC8)~150-fold
Table 2: Selectivity of this compound for class IIa HDACs over other HDAC isoforms.[1][2]

The affinity of this compound for its target has been determined using surface plasmon resonance (SPR), with a dissociation constant (Kd) of 80 nM for the catalytic domain of HDAC4.[1]

Signaling Pathway: Modulation of MEF2-Dependent Transcription

Class IIa HDACs function as transcriptional repressors.[3] A key mechanism through which they exert this effect is by interacting with the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors. MEF2 proteins are critical regulators of gene expression in various cell types, including neurons, where they play a role in survival and development.

Under basal conditions, class IIa HDACs are localized in the nucleus and bind to MEF2, repressing its transcriptional activity. The inhibition of class IIa HDACs by this compound is expected to alleviate this repression, leading to the expression of MEF2 target genes.

The activity of class IIa HDACs is regulated by phosphorylation. Several upstream kinases, including Protein Kinase D (PKD), Calcium/calmodulin-dependent protein kinases (CaMKs), and AMP-activated protein kinase (AMPK) family kinases, can phosphorylate class IIa HDACs.[4][5][6][7] This phosphorylation event leads to the nuclear export of the HDACs, thereby de-repressing MEF2-mediated transcription.

G cluster_upstream Upstream Signaling cluster_core Core Interaction cluster_downstream Downstream Effects PKD Protein Kinase D (PKD) HDAC Class IIa HDACs (HDAC4, 5, 7, 9) PKD->HDAC phosphorylates CaMK CaMKs CaMK->HDAC phosphorylates AMPK AMPK family kinases AMPK->HDAC phosphorylates MEF2 MEF2 HDAC->MEF2 represses CHDI This compound CHDI->HDAC inhibits TargetGenes MEF2 Target Genes (e.g., Nur77, c-jun, Arc) MEF2->TargetGenes activates transcription NeuronalSurvival Neuronal Survival & Development TargetGenes->NeuronalSurvival

This compound Signaling Pathway

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the cellular targets and activity of this compound.

Biochemical HDAC Enzymatic Assay (Fluorometric)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HDAC proteins.

Materials:

  • Purified recombinant human HDAC4, HDAC5, HDAC7, HDAC9, and other HDAC isoforms.

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction).

  • This compound stock solution in DMSO.

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the purified HDAC enzyme to each well and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding the HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence with an excitation wavelength of 355-365 nm and an emission wavelength of 460 nm.[8][9]

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of this compound B Add compound/DMSO to 384-well plate A->B C Add purified HDAC enzyme B->C D Incubate at 37°C C->D E Add HDAC substrate D->E F Incubate at 37°C for 60 min E->F G Add developer solution (stop reaction) F->G H Incubate at RT for 15 min G->H I Measure fluorescence (Ex: 360nm, Em: 460nm) H->I J Calculate % inhibition and determine IC50 I->J G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_detection Detection (Western Blot or ELISA) cluster_analysis Analysis A Seed cells in 96-well plate B Treat with this compound or DMSO A->B C Lyse cells B->C D Quantify protein concentration C->D E Separate proteins (SDS-PAGE) or coat plate (ELISA) D->E F Probe with primary antibodies (anti-acetyl-histone, loading control) E->F G Incubate with secondary antibodies F->G H Detect signal G->H I Quantify and normalize signal H->I J Determine EC50 I->J

References

CHDI-390576: A CNS-Penetrant Class IIa HDAC Inhibitor for Epigenetic Regulation in Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CHDI-390576 is a potent, cell-permeable, and central nervous system (CNS) penetrant small molecule inhibitor of class IIa histone deacetylases (HDACs). This technical guide provides a comprehensive overview of this compound, focusing on its role in epigenetic regulation, particularly in the context of Huntington's disease (HD). This document details the compound's in vitro and in vivo properties, its mechanism of action through the modulation of the MEF2 transcription factor pathway, and relevant experimental methodologies. The information presented is intended to support researchers and drug development professionals in evaluating and utilizing this compound as a tool for investigating the therapeutic potential of class IIa HDAC inhibition.

Introduction to this compound and its Target: Class IIa HDACs

Epigenetic modifications, including histone acetylation, play a crucial role in regulating gene expression. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, including neurodegenerative disorders like Huntington's disease.[1]

This compound is a benzhydryl hydroxamic acid derivative that acts as a potent and selective inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[2] These enzymes are distinguished from other HDAC classes by their tissue-specific expression, particularly in the brain, heart, and skeletal muscle, and their unique regulatory mechanisms.[3] Unlike other HDACs, the enzymatic activity of class IIa HDACs is dependent on their recruitment to specific genomic loci by transcription factors.[3]

In the context of Huntington's disease, the mutant huntingtin (mHTT) protein disrupts normal transcriptional processes, in part by altering histone acetylation patterns.[4] Inhibition of specific HDACs has emerged as a promising therapeutic strategy to counteract these effects and restore normal gene expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Selectivity
HDAC454>500-fold vs. Class I HDACs (1, 2, 3)
HDAC560~150-fold vs. HDAC6 and HDAC8
HDAC731
HDAC950
Data sourced from multiple references.[2][5]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValue
CNS PenetranceYes
Exposure above IC50 (Oral, 10 mg/kg)~8 hours in plasma, muscle, and brain
Data sourced from Luckhurst et al., 2019.[2]

Mechanism of Action: The Class IIa HDAC-MEF2 Signaling Pathway

The primary mechanism by which this compound is thought to exert its therapeutic effects in Huntington's disease is through the modulation of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[3][6]

Under normal physiological conditions, class IIa HDACs shuttle between the nucleus and cytoplasm. In the nucleus, they bind to MEF2 transcription factors, repressing their transcriptional activity.[3][7] This repression is critical for regulating the expression of genes involved in neuronal survival and function.

In Huntington's disease, the presence of mHTT is associated with the dysregulation of this pathway. Inhibition of class IIa HDACs by this compound prevents their interaction with MEF2, leading to the de-repression of MEF2-target genes.[3] This restoration of MEF2 activity is hypothesized to promote the expression of pro-survival genes and mitigate the toxic effects of mHTT.

Signaling Pathway Diagram

HDAC_MEF2_Pathway Mechanism of Action of this compound cluster_nucleus Nucleus HDAC Class IIa HDAC (HDAC4, 5, 7, 9) MEF2 MEF2 HDAC->MEF2 Transcription_Repressed Transcriptional Repression DNA MEF2 Target Genes (e.g., pro-survival genes) MEF2->DNA Binds to promoter region Transcription_Active Transcriptional Activation MEF2->Transcription_Active Activates CHDI This compound CHDI->HDAC Inhibits

Caption: this compound inhibits Class IIa HDACs, preventing MEF2 repression.

Experimental Protocols

Detailed, specific protocols for experiments conducted with this compound are not fully available in the public domain. The following sections provide generalized methodologies based on standard practices for the types of experiments cited in the literature.

In Vitro HDAC Inhibition Assay (Generalized Protocol)

This protocol describes a common method for determining the IC50 of an HDAC inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against specific class IIa HDAC isoforms.

Materials:

  • Recombinant human HDAC4, HDAC5, HDAC7, and HDAC9 enzymes.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Developer solution (e.g., Trypsin in a suitable buffer).

  • This compound.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the HDAC enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

HDAC_Assay_Workflow In Vitro HDAC Inhibition Assay Workflow Start Prepare Serial Dilution of This compound Add_Enzyme Add HDAC Enzyme to 96-well plate Start->Add_Enzyme Add_Inhibitor Add this compound or Vehicle Add_Enzyme->Add_Inhibitor Incubate1 Incubate at 37°C Add_Inhibitor->Incubate1 Add_Substrate Add Fluorogenic Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Add_Developer Add Developer Solution Incubate2->Add_Developer Incubate3 Incubate at Room Temperature Add_Developer->Incubate3 Read_Fluorescence Measure Fluorescence Incubate3->Read_Fluorescence Analyze_Data Calculate IC50 Read_Fluorescence->Analyze_Data

Caption: Workflow for determining the in vitro IC50 of this compound.

In Vivo Efficacy in R6/2 Mouse Model of Huntington's Disease (Generalized Protocol)

This protocol outlines a general approach for assessing the in vivo efficacy of a therapeutic compound in the R6/2 mouse model.

Objective: To evaluate the effect of this compound on motor deficits and gene expression in the R6/2 transgenic mouse model of Huntington's disease.

Animals:

  • R6/2 transgenic mice and wild-type littermates.

Drug Administration:

  • This compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[5]

  • Administer this compound or vehicle orally at specified doses (e.g., 10, 30, 100 mg/kg) and frequency (e.g., twice daily) for a defined period (e.g., 15 days).

Behavioral Assessment:

  • Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.

  • Open Field Test: To measure locomotor activity and exploratory behavior. Mice are placed in an open arena, and parameters such as total distance traveled and time spent in the center are recorded.

  • Grip Strength Test: To evaluate muscle strength. The force exerted by the mouse's forelimbs is measured.

Gene Expression Analysis:

  • At the end of the treatment period, euthanize the mice and dissect specific brain regions (e.g., striatum, cortex).

  • Isolate total RNA from the tissue samples.

  • Perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure the expression levels of key genes implicated in Huntington's disease pathogenesis (e.g., Ppp1r1b (DARPP-32), Bdnf).

  • Normalize the expression data to appropriate housekeeping genes.

  • Compare the gene expression levels between the different treatment groups.

Logical Relationship Diagram

InVivo_Study_Logic In Vivo Study Logical Flow R6_2_Model R6/2 Mouse Model of HD Treatment Oral Administration of This compound or Vehicle R6_2_Model->Treatment Behavioral Behavioral Assessments (Rotarod, Open Field, etc.) Treatment->Behavioral Molecular Molecular Analyses (Gene Expression in Striatum) Treatment->Molecular Outcome Evaluation of Therapeutic Efficacy Behavioral->Outcome Improved Motor Function? Molecular->Outcome Restored Gene Expression?

Caption: Logical flow of an in vivo study evaluating this compound.

Conclusion

This compound represents a valuable research tool for investigating the role of class IIa HDACs in epigenetic regulation and their therapeutic potential in Huntington's disease and other neurological disorders. Its high potency, selectivity, and CNS penetrance make it a suitable candidate for both in vitro and in vivo studies. Further research is warranted to fully elucidate its therapeutic efficacy and to translate these preclinical findings into clinical applications.

References

Early-Stage Research on CHDI-390576: A Technical Guide for Huntington's Disease Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is an inherited neurodegenerative disorder characterized by the progressive breakdown of nerve cells in the brain. A key pathological feature of HD is the presence of an expanded polyglutamine tract in the huntingtin (HTT) protein, leading to the accumulation of mutant HTT (mHTT) aggregates and widespread transcriptional dysregulation. One therapeutic strategy that has garnered significant interest is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in chromatin remodeling and gene expression.

CHDI-390576 has emerged as a potent, cell-permeable, and central nervous system (CNS) penetrant inhibitor of class IIa HDACs. Its selectivity for this particular class of HDACs, which have been implicated in the pathogenesis of HD, makes it a promising candidate for further investigation. This technical guide provides a comprehensive overview of the early-stage research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows to support ongoing research and development efforts in the field of Huntington's disease.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic parameters of this compound based on available preclinical data.

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)Selectivity vs. Class I HDACsSelectivity vs. HDAC6Selectivity vs. HDAC8
HDAC454>500-fold~150-fold~150-fold
HDAC560>500-fold~150-fold~150-fold
HDAC731>500-fold~150-fold~150-fold
HDAC950>500-fold~150-fold~150-fold
Class I HDACs
HDAC139,700---
HDAC2>25,800---
HDAC39,100---
Class IIb HDACs
HDAC66,200---

Data compiled from multiple sources.[1][2]

Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
Route of AdministrationDose (mg/kg)TissueExposure relative to IC50Duration of Exposure above IC50
Oral10PlasmaIn excess of cellular IC50~8 hours
Oral10MuscleIn excess of cellular IC50~8 hours
Oral10BrainIn excess of cellular IC50~8 hours

This data indicates that after a single oral dose, this compound achieves concentrations in the brain sufficient to engage its target for a sustained period.[3][4]

Table 3: Physicochemical Properties of this compound
PropertyValue
Molecular Weight391.32 g/mol
FormulaC₁₉H₁₃F₄N₃O₂
SolubilitySoluble to 100 mM in DMSO and ethanol.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments in the early-stage evaluation of this compound.

In Vitro HDAC Enzyme Inhibition Assay

This protocol is a representative method for determining the IC50 values of this compound against purified HDAC enzymes.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of class IIa HDACs.

Materials:

  • Recombinant human HDAC4, HDAC5, HDAC7, and HDAC9 enzymes.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A to stop the HDAC reaction).

  • This compound stock solution in DMSO.

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted compound and the HDAC enzyme to the wells of the 384-well plate.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.

  • Measure the fluorescence intensity using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy Study in the R6/2 Mouse Model of Huntington's Disease

The R6/2 mouse model is a widely used transgenic model that expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, exhibiting a progressive neurological phenotype.

Objective: To evaluate the effect of this compound on motor deficits and neuropathology in a mouse model of Huntington's disease.

Animals:

  • Male and female R6/2 transgenic mice and their wild-type littermates.

  • Animals are typically group-housed with ad libitum access to food and water.

Drug Formulation and Administration:

  • This compound is formulated for oral administration. A typical vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • The compound is administered at a specified dose (e.g., 10 mg/kg) via oral gavage, typically once daily.

  • A vehicle-treated control group is included in the study design.

Behavioral Assessment (Rotarod Test):

  • Mice are trained on an accelerating rotarod for several days before the start of the treatment period.

  • The rotarod test is performed at regular intervals throughout the study (e.g., weekly).

  • The latency to fall from the rotating rod is recorded for each mouse.

  • An accelerating protocol is often used, where the speed of rotation gradually increases (e.g., from 4 to 40 rpm over 5 minutes).

  • The data is analyzed to determine if this compound treatment improves motor coordination and balance compared to the vehicle-treated group.

Neuropathological Analysis:

  • At the end of the study, mice are euthanized, and their brains are collected.

  • One hemisphere may be fixed for immunohistochemical analysis, while the other is dissected for biochemical assays.

  • Immunohistochemistry can be used to quantify the number and size of mHTT aggregates in brain regions such as the striatum and cortex using an anti-HTT antibody (e.g., EM48).

  • Western blotting can be performed on brain lysates to measure the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) to confirm target engagement of this compound in the brain.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.

Signaling Pathway of Class IIa HDACs in Huntington's Disease

HDAC_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm mHTT_n Mutant Huntingtin (mHTT) HDAC4_5_7_9 Class IIa HDACs (HDAC4, 5, 7, 9) mHTT_n->HDAC4_5_7_9 Aberrant Interaction Histones Histones HDAC4_5_7_9->Histones Deacetylation Gene_Expression Neuroprotective Gene Expression (e.g., BDNF) HDAC4_5_7_9->Gene_Expression Derepression DNA DNA Histones->DNA Compaction Transcriptional_Repression Transcriptional Repression DNA->Transcriptional_Repression Transcriptional_Repression->Gene_Expression mHTT_c Mutant Huntingtin (mHTT) Aggregates mHTT Aggregates mHTT_c->Aggregates CHDI_390576 This compound CHDI_390576->HDAC4_5_7_9 Inhibition

Mechanism of this compound in Huntington's disease.
Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow start Start: R6/2 Mouse Model drug_admin Daily Oral Administration (this compound or Vehicle) start->drug_admin behavioral Weekly Behavioral Testing (Rotarod) drug_admin->behavioral endpoint Study Endpoint (e.g., 12 weeks of age) behavioral->endpoint Continue until tissue Tissue Collection (Brain) endpoint->tissue analysis Analysis tissue->analysis immuno Immunohistochemistry (mHTT Aggregates) analysis->immuno western Western Blot (Histone Acetylation) analysis->western results Results & Interpretation immuno->results western->results

Workflow for preclinical evaluation in a mouse model.
Logical Relationship of Drug Discovery and Development

Drug_Discovery_Logic Target_ID Target Identification (Class IIa HDACs in HD) Lead_Gen Lead Generation (HTS, Medicinal Chemistry) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Potency, Selectivity, PK) Lead_Gen->Lead_Opt Preclinical Preclinical Testing (In vitro & In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical

Stages of drug discovery and development.

Conclusion

This compound represents a promising, selective class IIa HDAC inhibitor with favorable CNS penetration, warranting further investigation as a potential therapeutic for Huntington's disease. The data and protocols summarized in this technical guide provide a foundation for researchers to build upon, facilitating the design of future preclinical and clinical studies. The continued exploration of compounds like this compound is essential in the pursuit of effective treatments for this devastating neurodegenerative disorder.

References

Methodological & Application

Application Notes and Protocols for CHDI-390576 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHDI-390576 is a potent and selective, cell-permeable, and central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs).[1] Due to the role of HDACs in the regulation of gene expression, HDAC inhibitors are being investigated as potential therapeutics for a variety of diseases, including neurodegenerative disorders like Huntington's disease. These application notes provide detailed protocols for the use of this compound in relevant cell culture models to study its effects on histone acetylation, cellular localization of HDACs, and cell viability.

Mechanism of Action

This compound selectively inhibits the catalytic activity of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1] These enzymes remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting these HDACs, this compound is expected to increase histone acetylation, leading to a more open chromatin state and altered gene expression.

Data Presentation

Biochemical Activity of this compound
TargetIC50 (nM)Selectivity
HDAC454>500-fold vs. Class I HDACs (1, 2, 3)
HDAC560>500-fold vs. Class I HDACs (1, 2, 3)
HDAC731>500-fold vs. Class I HDACs (1, 2, 3)
HDAC950>500-fold vs. Class I HDACs (1, 2, 3)
HDAC1>30,000~150-fold vs. HDAC8
HDAC2>30,000~150-fold vs. HDAC6
HDAC3>30,000
HDAC67,500
HDAC8>30,000

Table 1: In vitro inhibitory activity of this compound against a panel of human HDAC enzymes.[1]

Cellular Activity of this compound (Hypothetical Data)
Cell LineAssayEndpointEC50 (nM)
iPSC-derived Striatal Neurons (HD model)Western BlotHistone H4 Acetylation150
iPSC-derived Striatal Neurons (HD model)Cell Viability (MTT)Reduction in Viability>10,000
HEK293T expressing mutant HuntingtinFilter Retardation AssayReduction of mHTT aggregates500

Table 2: Representative cellular activity of this compound in Huntington's disease relevant cell models. (Note: This data is hypothetical and for illustrative purposes, as specific cellular EC50 values for this compound in these exact assays are not publicly available).

Experimental Protocols

Protocol 1: Differentiation of Human iPSCs into Medium Spiny Neurons (MSNs)

This protocol is adapted from published methods for generating striatal neurons and can be used to create a relevant cell model for studying Huntington's disease.

Materials:

  • Human induced pluripotent stem cells (iPSCs) from a Huntington's disease patient or a healthy control.

  • iPSC culture medium (e.g., mTeSR™1).

  • Neural induction medium.

  • Striatal differentiation and maturation medium.

  • Growth factors and small molecules for differentiation (e.g., LDN193189, SB431542, SHH, DKK1, BDNF, GDNF).

  • Cell culture plates and flasks.

  • Standard cell culture equipment.

Procedure:

  • Culture and expand human iPSCs according to standard protocols.

  • Initiate neural induction by plating iPSCs at high density and switching to neural induction medium.

  • Pattern the neural progenitors towards a striatal fate by treating with a specific cocktail of morphogens and small molecules.

  • Promote the differentiation and maturation of the striatal progenitors into medium spiny neurons by withdrawing patterning factors and adding neurotrophic factors.

  • Maintain the mature MSN cultures for several weeks to allow for the development of neuronal morphology and synaptic connections.

Protocol 2: Western Blot for Histone Acetylation

This protocol describes how to assess the effect of this compound on histone acetylation levels in cultured cells.

Materials:

  • iPSC-derived MSNs (or other relevant cell line).

  • This compound.

  • DMSO (vehicle control).

  • Cell lysis buffer.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-total Histone H4, anti-GAPDH or β-actin as a loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate iPSC-derived MSNs and allow them to adhere and mature.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with a range of concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of acetylated histones to the corresponding total histone levels and the loading control.

Protocol 3: Immunofluorescence for HDAC4 Subcellular Localization

This protocol allows for the visualization of the subcellular localization of HDAC4 in response to this compound treatment.

Materials:

  • iPSC-derived MSNs cultured on coverslips.

  • This compound.

  • DMSO (vehicle control).

  • Paraformaldehyde (PFA) for fixation.

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% goat serum in PBS).

  • Primary antibody (anti-HDAC4).

  • Fluorophore-conjugated secondary antibody.

  • DAPI for nuclear counterstaining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Plate iPSC-derived MSNs on coverslips and allow for maturation.

  • Treat cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 1, 4, or 8 hours).

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding.

  • Incubate with the primary anti-HDAC4 antibody.

  • Wash and incubate with a fluorophore-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Image the cells using a fluorescence microscope and analyze the subcellular distribution of HDAC4.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound Class_IIa_HDACs Class IIa HDACs (HDAC4, 5, 7, 9) This compound->Class_IIa_HDACs Inhibits Histone_Acetylation Increased Histone Acetylation Histone_Deacetylation Histone Deacetylation Class_IIa_HDACs->Histone_Deacetylation Catalyzes Class_IIa_HDACs->Histone_Acetylation Prevents Deacetylation Chromatin_Condensation Chromatin Condensation Histone_Deacetylation->Chromatin_Condensation Transcriptional_Repression Transcriptional Repression Chromatin_Condensation->Transcriptional_Repression Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Altered_Gene_Expression Altered Gene Expression Chromatin_Relaxation->Altered_Gene_Expression

Caption: Signaling pathway of this compound action.

G cluster_1 Western Blot Workflow A Cell Culture and Treatment with this compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Western Blot) C->D E Immunoblotting D->E F Detection and Quantification E->F

Caption: Experimental workflow for Western Blotting.

G cluster_2 Immunofluorescence Workflow G Cell Culture on Coverslips and Treatment H Fixation and Permeabilization G->H I Immunostaining H->I J Microscopy and Image Analysis I->J

Caption: Experimental workflow for Immunofluorescence.

References

Application Notes and Protocols for CH-DI-390576 In Vivo Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHDI-390576 is a potent, cell-permeable, and central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs). It displays high selectivity for HDAC4, HDAC5, HDAC7, and HDAC9, with over 500-fold selectivity against class I HDACs.[1][2][3] This selectivity makes this compound a valuable tool for investigating the specific roles of class IIa HDACs in normal physiology and various disease states, including neurodegenerative disorders like Huntington's disease.[1][2]

These application notes provide detailed protocols for the in vivo use of this compound in mice, focusing on administration, pharmacokinetic considerations, and methods for assessing behavioral and pharmacodynamic outcomes.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
HDAC454
HDAC560
HDAC731
HDAC950
HDAC139,700
HDAC2>50,000
HDAC325,800
HDAC66,200
HDAC89,100

Data sourced from MedChemExpress and Luckhurst et al., 2019.[2][3]

Table 2: Pharmacokinetic Properties of this compound in Mice (Oral Administration)

ParameterValue
Bioavailability44%
Tmax (plasma)~0.5 - 1 hour
Brain PenetranceYes
Duration above cellular IC50 in brain~8 hours

Data sourced from Luckhurst et al., 2019.[2]

Signaling Pathway and Experimental Workflow

Mechanism of Action: Class IIa HDAC Inhibition

Class IIa HDACs are transcriptional co-repressors that interact with transcription factors such as MEF2.[1] By inhibiting the deacetylase activity of these enzymes, this compound can lead to an increase in histone acetylation, resulting in a more open chromatin structure and altered gene expression. This modulation of transcription is believed to underlie its therapeutic potential.

HDAC_Pathway cluster_nucleus Nucleus HDAC Class IIa HDACs (HDAC4, 5, 7, 9) MEF2 MEF2 Transcription Factor HDAC->MEF2 Repression Histones Histones HDAC->Histones Deacetylation DNA DNA (Gene Promoters) MEF2->DNA Histones->DNA Chromatin Compaction Acetylation Histone Acetylation Histones->Acetylation Gene_Expression Altered Gene Expression DNA->Gene_Expression Transcription Regulation Acetylation->DNA Chromatin Relaxation CHDI This compound CHDI->HDAC Inhibition

Figure 1: Mechanism of action of this compound.
General In Vivo Experimental Workflow

A typical in vivo study using this compound involves compound formulation, administration to a mouse model, behavioral assessment, and subsequent tissue collection for pharmacodynamic analysis.

Experimental_Workflow A Compound Formulation B Animal Dosing (e.g., oral gavage) A->B C Behavioral Testing (e.g., Open Field Test) B->C D Tissue Collection (Brain, Plasma, etc.) C->D E Pharmacodynamic Analysis (Western Blot, IHC) D->E F Data Analysis E->F

Figure 2: General experimental workflow for in vivo studies.

Detailed Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration in Mice

This protocol is for preparing a solution of this compound suitable for oral gavage in mice. It is recommended to prepare the formulation fresh on the day of use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. The final concentration of PEG300 should be 40% of the total volume.

  • Vortex the mixture until it is a clear solution.

  • Add Tween-80 to the tube. The final concentration of Tween-80 should be 5% of the total volume.

  • Vortex the mixture thoroughly.

  • Add saline to the tube to reach the final desired volume. The final concentration of saline will be 45%.

  • Vortex the final solution until it is homogenous and clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[3]

Example Formulation for a 10 mg/kg dose in a 20g mouse (10 mL/kg dosing volume):

  • Desired final concentration: 1 mg/mL

  • To prepare 1 mL of formulation:

    • 50 µL of 20 mg/mL this compound in DMSO (final DMSO concentration: 10%)

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of Saline

Protocol 2: In Vivo Study in a Huntington's Disease Mouse Model (R6/2)

This protocol describes a study to evaluate the effect of this compound on motor behavior in the R6/2 mouse model of Huntington's disease.

Animal Model:

  • R6/2 transgenic mice and wild-type littermates.

Treatment Regimen:

  • Doses: 10, 30, or 100 mg/kg this compound, and a vehicle control group.[2]

  • Administration Route: Oral gavage.

  • Frequency: Twice daily.[2]

  • Duration: 15 consecutive days.[2]

Behavioral Assessment: Open Field Test

This test is performed to assess locomotor activity and anxiety-like behavior.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning.

  • Video tracking software.

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Clean the open field arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.

  • Gently place the mouse in the center of the arena.

  • Start the video recording and tracking software immediately.

  • Allow the mouse to explore the arena freely for a set period (e.g., 10-30 minutes).

  • After the test, return the mouse to its home cage.

  • Analyze the recorded data for parameters such as:

    • Total distance traveled

    • Time spent in the center zone vs. the periphery

    • Rearing frequency (vertical activity)

Note: In the study by Luckhurst et al. (2019), this compound at 30 and 100 mg/kg increased total and center distance in wild-type mice, and total and center rearing in both wild-type and R6/2 mice.[1][2]

Protocol 3: Pharmacodynamic Assessment of Target Engagement (Western Blot for Histone Acetylation)

This protocol is to determine if this compound treatment leads to an increase in histone acetylation in the brain, confirming target engagement.

Tissue Collection:

  • At the end of the treatment period, euthanize the mice at a time point when brain concentrations of this compound are expected to be high (e.g., 1-4 hours after the final dose), based on the pharmacokinetic data.[2]

  • Rapidly dissect the brain and isolate the region of interest (e.g., striatum, cortex).

  • Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

Histone Extraction (Acid Extraction Method):

Materials:

  • Homogenization buffer (e.g., PBS with protease and HDAC inhibitors like sodium butyrate).

  • 0.4 N Sulfuric Acid (H₂SO₄).

  • 20% Trichloroacetic Acid (TCA).

  • Acetone.

  • BCA Protein Assay Kit.

Procedure:

  • Homogenize the brain tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate and resuspend the nuclear pellet in 0.4 N H₂SO₄.

  • Incubate on a rotator at 4°C for at least 1 hour to extract histones.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant containing histones to a new tube and precipitate the proteins with 20% TCA.

  • Wash the protein pellet with ice-cold acetone.

  • Air-dry the pellet and resuspend in an appropriate buffer (e.g., water or a low-salt buffer).

  • Determine the protein concentration using a BCA assay.

Western Blotting:

Materials:

  • SDS-PAGE gels (15% acrylamide (B121943) is recommended for good resolution of histones).

  • PVDF or nitrocellulose membrane (0.2 µm pore size).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.

  • Load samples onto the SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Conclusion

This compound is a selective and CNS-penetrant class IIa HDAC inhibitor with demonstrated in vivo activity. The protocols provided here offer a framework for researchers to investigate the in vivo effects of this compound in relevant mouse models. Careful consideration of the experimental design, including appropriate dosing, timing of behavioral assessments, and pharmacodynamic readouts, will be crucial for obtaining robust and interpretable results.

References

Application Notes and Protocols for CHDI-390576 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and protocols for the use of CHDI-390576, a potent and CNS-penetrant class IIa histone deacetylase (HDAC) inhibitor, in mouse models. The information is compiled from publicly available research to guide the design and execution of in vivo studies.

Overview of this compound

This compound is a benzhydryl hydroxamic acid that selectively inhibits class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) with IC50 values in the nanomolar range.[1] It displays significant selectivity over class I and class IIb HDACs.[1] Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of class IIa HDACs in neurological disorders.[1]

Mechanism of Action

Class IIa HDACs act as transcriptional corepressors by interacting with transcription factors such as myocyte enhancer factor-2 (MEF2).[2][3][4] This interaction represses the transcriptional activity of MEF2. This compound inhibits the catalytic activity of class IIa HDACs, leading to the de-repression of MEF2 and the subsequent expression of MEF2 target genes.[3][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
HDAC454
HDAC560
HDAC731
HDAC950
Data from MedchemExpress[1]

Experimental Protocols

Preparation of this compound for Oral Administration in Mice

This protocol is based on a formulation provided by MedchemExpress.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL, prepare a 20.8 mg/mL stock solution in DMSO.

  • In a sterile microcentrifuge tube, add the following solvents in the specified order, vortexing after each addition:

    • 40% PEG300

    • 10% of the this compound DMSO stock solution

    • 5% Tween-80

    • 45% Saline

  • Vortex the final solution thoroughly to ensure it is clear and homogenous.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Prepare the working solution fresh on the day of administration.

Oral Administration of this compound to Mice

This protocol is based on a study conducted in R6/2 mice, a model for Huntington's disease.

Animals:

  • R6/2 transgenic mice and wild-type littermates.

Dosage and Administration:

  • Dose mice orally (p.o.) by gavage with this compound at 10, 30, or 100 mg/kg.

  • Administer the compound twice daily for a period of 15 days.

  • A vehicle control group should be administered the same formulation without the active compound.

Open Field Test for Behavioral Analysis

The open field test is used to assess general locomotor activity and anxiety-like behavior in mice.

Materials:

  • Open field arena (e.g., 42 x 42 x 42 cm)

  • Video camera and tracking software

  • 70% ethanol (B145695) for cleaning

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the test.

  • Clean the open field arena with 70% ethanol and allow it to dry completely between each mouse to remove olfactory cues.

  • Gently place the mouse in the center of the arena.

  • Record the mouse's activity for a predetermined duration, typically 5-10 minutes.

  • Analyze the recorded video using tracking software to measure parameters such as:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (vertical activity)

  • Increased time in the center of the arena is generally interpreted as reduced anxiety-like behavior.

Diagrams

Signaling Pathway of this compound

CHDI_390576_Signaling_Pathway CHDI This compound HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) CHDI->HDACIIa MEF2 MEF2 HDACIIa->MEF2 Repression Repression Transcriptional Repression DNA DNA (MEF2 Target Genes) MEF2->DNA Binding Transcription Gene Expression DNA->Transcription Activation

Caption: this compound inhibits Class IIa HDACs, relieving MEF2 repression.

Experimental Workflow for In Vivo Mouse Study

Experimental_Workflow Start Start Preparation Prepare this compound Formulation Start->Preparation Dosing Oral Administration to Mice (10, 30, or 100 mg/kg, BID, 15 days) Preparation->Dosing Behavior Behavioral Testing (Open Field Test) Dosing->Behavior Analysis Data Analysis Behavior->Analysis End End Analysis->End

Caption: Workflow for this compound in vivo mouse study.

References

CHDI-390576: Application Notes for Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHDI-390576 is a potent and selective, cell-permeable, and central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs).[1] It demonstrates high selectivity for HDAC4, HDAC5, HDAC7, and HDAC9, with IC50 values in the nanomolar range, while showing significantly lower activity against other HDAC classes.[1] These characteristics make this compound a valuable tool for investigating the biological roles of class IIa HDACs in various physiological and pathological processes, including neurodegenerative diseases. Proper handling and preparation of this compound solutions are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the solubilization and preparation of stock solutions of this compound for both in vitro and in vivo applications.

Physicochemical Properties and Solubility

This compound is supplied as a solid powder. Its molecular weight is 391.32 g/mol . The solubility of this compound in common laboratory solvents is summarized in the table below.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)10039.13Soluble. For very high concentrations (e.g., 250 mg/mL), ultrasonication may be required.[2]
Ethanol10039.13Soluble.
WaterInsolubleInsoluble
Aqueous Buffers (e.g., PBS)InsolubleInsolubleNot directly soluble. Requires a co-solvent like DMSO.

Table 1: Solubility of this compound in common solvents.

Preparation of Stock Solutions

Protocol 1: High-Concentration Stock Solution for In Vitro Use (100 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for subsequent dilution in cell culture media for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended for high concentrations)

Procedure:

  • Pre-warm the DMSO: Warm the required volume of DMSO to room temperature.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 39.13 mg of this compound.

  • Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[2]

    • Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.

  • Aliquot and Store:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]

Protocol 2: Stock Solution for In Vivo Use

This protocol is adapted for the preparation of a dosing solution suitable for administration in animal models. It utilizes a co-solvent system to maintain the solubility of this compound in an aqueous-based vehicle.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.

  • Formulation Preparation (example for a final concentration of ≥ 2.08 mg/mL): The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the total volume to 1 mL.

    • Vortex the final solution until it is clear and uniform.

  • Administration: The resulting solution will have a this compound concentration of at least 2.08 mg/mL. This solution should be prepared fresh before each use.

Experimental Workflow for Stock Solution Preparation

G cluster_materials Materials cluster_protocol Protocol Steps compound This compound Powder dmso Anhydrous DMSO weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso Calculated Amount dissolve Vortex / Sonicate add_dmso->dissolve Vigorous Mixing aliquot Aliquot dissolve->aliquot Ensure Clear Solution store Store at -20°C / -80°C aliquot->store Single-Use Volumes

Workflow for preparing a DMSO stock solution.

Stability and Storage Recommendations

Proper storage of this compound solutions is essential to maintain their potency and stability.

FormStorage TemperatureDurationNotes
Solid Powder-20°C3 yearsKeep desiccated.
DMSO Stock Solution-20°CUp to 1 month[1][3]
DMSO Stock Solution-80°CUp to 6 months[1][3] Recommended for long-term storage.

Table 2: Storage recommendations for this compound.

Important Considerations:

  • Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound.

  • When diluting the DMSO stock solution into aqueous media for in vitro assays, ensure that the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • If precipitation occurs upon dilution into aqueous buffers, gentle warming or sonication may help to redissolve the compound.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of class IIa HDACs. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. A key target of class IIa HDACs is the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.

In the nucleus, class IIa HDACs bind to MEF2, repressing its ability to activate the transcription of target genes involved in processes such as muscle differentiation and neuronal development. The repressive function of class IIa HDACs is regulated by their subcellular localization. Upstream signaling pathways, involving kinases such as Protein Kinase D (PKD), Ca2+/calmodulin-dependent protein kinases (CaMKs), and AMP-activated protein kinase (AMPK)-related kinases, can phosphorylate class IIa HDACs.[4][5][6][7] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the nuclear export of the class IIa HDACs. The removal of the repressive HDACs from the nucleus allows MEF2 to become transcriptionally active.

By inhibiting the enzymatic activity of class IIa HDACs, this compound effectively mimics the outcome of their nuclear export, leading to the de-repression of MEF2 and the subsequent activation of its target genes.

Class IIa HDAC signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: CHDI-390576 Chemical Name: 2-(2-Fluorophenyl)-N-hydroxy-2-(4-(5-(trifluoromethyl)pyrimidin-2-yl)phenyl)acetamide CAS Number: 1629729-98-1[1]

Description

This compound is a potent, cell-permeable, and central nervous system (CNS) penetrant class IIa histone deacetylase (HDAC) inhibitor.[1][2] It exhibits high selectivity for class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) with IC50 values in the nanomolar range, while showing significantly lower activity against other HDAC classes.[3][4] This selectivity makes it a valuable tool for investigating the biological roles of class IIa HDACs in various cellular processes and disease models.[1][2]

Recommended Solvents and Solubility Data

The selection of an appropriate solvent is critical for the accurate and effective use of this compound in experimental settings. The following table summarizes the recommended solvents and their corresponding maximum concentrations for creating stock solutions.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)NotesSource
Dimethyl Sulfoxide (DMSO)10039.13Preferred solvent for high concentration stock solutions for in vitro use.
Ethanol10039.13Alternative to DMSO for in vitro stock solutions.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5.32≥ 2.08A suitable vehicle for in vivo administration. The final solution should be clear.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution can be further diluted in aqueous buffers or cell culture media for various in vitro assays.

Materials:

  • This compound (Molecular Weight: 391.32 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh a specific amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.91 mg of the compound.

  • Adding the Solvent: Add the calculated volume of DMSO to the vial containing the compound. For 3.91 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[3] Ensure the final solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of a Dosing Solution for In Vivo Use

This protocol details the preparation of a this compound solution suitable for in vivo administration, based on a common vehicle formulation.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the vehicle, you could prepare a 20.8 mg/mL stock in DMSO.

  • Vehicle Preparation (example for 1 mL total volume):

    • To a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Final Mixing: Vortex the final solution until it is clear and uniform. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.[3]

  • Administration: The resulting solution will have a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a this compound concentration of 2.08 mg/mL. This solution should be prepared fresh before each use.

Visualizations

Signaling Pathway Context

The following diagram illustrates the general position of Class IIa HDACs in cellular signaling, which are the primary targets of this compound.

G cluster_0 Cellular Stimuli cluster_1 Signaling Cascades cluster_2 HDAC Regulation cluster_3 Transcriptional Regulation Stimuli External/Internal Signals Kinases Protein Kinases Stimuli->Kinases HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) Kinases->HDAC_IIa Phosphorylation MEF2 MEF2 Transcription Factors HDAC_IIa->MEF2 Deacetylation (Repression) CHDI_390576 This compound CHDI_390576->HDAC_IIa Inhibition Gene_Expression Target Gene Expression MEF2->Gene_Expression

Caption: Inhibition of Class IIa HDACs by this compound.

Experimental Workflow for In Vitro Studies

This diagram outlines a typical workflow for using this compound in cell-based experiments.

G cluster_workflow In Vitro Experimental Workflow start Weigh This compound dissolve Dissolve in DMSO/Ethanol start->dissolve stock Prepare 100 mM Stock Solution dissolve->stock dilute Dilute Stock in Culture Medium stock->dilute treat Treat Cells dilute->treat assay Perform Assay (e.g., Western Blot, qPCR) treat->assay end Data Analysis assay->end

Caption: Workflow for preparing this compound for in vitro assays.

Solvent Selection Logic

This diagram provides a decision-making framework for selecting the appropriate solvent system based on the experimental context.

G start Start: Select Experiment Type invitro In Vitro (Cell Culture) start->invitro Cell-based invivo In Vivo (Animal Model) start->invivo Animal-based dmso Use DMSO or Ethanol for stock solution invitro->dmso vehicle Use multi-component vehicle (DMSO, PEG300, Tween-80, Saline) invivo->vehicle final_dilution Dilute stock in aqueous buffer or medium dmso->final_dilution

Caption: Decision tree for this compound solvent selection.

References

Application Notes and Protocols for CHDI-390576 in Neuronal Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHDI-390576 is a potent and selective, central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs).[1][2][3] Class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9, are key epigenetic regulators involved in a variety of cellular processes, particularly in the development and function of the nervous system.[2] Aberrant activity of these HDACs has been implicated in several neurodegenerative diseases. This compound offers a valuable research tool for investigating the therapeutic potential of class IIa HDAC inhibition in various neuronal disease models. These application notes provide detailed protocols for the use of this compound in neuronal cell models, including methods for assessing its biological activity and elucidating its mechanism of action.

Mechanism of Action

This compound exhibits high selectivity for class IIa HDACs, with IC50 values in the nanomolar range, while showing significantly lower activity against other HDAC classes.[1][2] The primary mechanism of action of class IIa HDAC inhibitors involves the prevention of the deacetylation of lysine (B10760008) residues on both histone and non-histone proteins. In the context of neuronal function, class IIa HDACs are known to shuttle between the cytoplasm and the nucleus, where they interact with transcription factors such as myocyte enhancer factor 2 (MEF2) to repress the transcription of genes crucial for neuronal survival, plasticity, and function.[2] By inhibiting class IIa HDACs, this compound is expected to relieve this transcriptional repression, leading to the expression of neuroprotective genes like brain-derived neurotrophic factor (BDNF).[4]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDAC_IIa_cyto Class IIa HDAC (HDAC4, 5, 7, 9) This compound->HDAC_IIa_cyto Inhibition HDAC_IIa_nuc Class IIa HDAC This compound->HDAC_IIa_nuc Inhibition HDAC_IIa_cyto->HDAC_IIa_nuc Nuclear Import HDAC_IIa_P Phosphorylated Class IIa HDAC HDAC_IIa_nuc->HDAC_IIa_cyto Nuclear Export (Signal-dependent) MEF2 MEF2 HDAC_IIa_nuc->MEF2 Binds to Transcription_Repression Transcriptional Repression HDAC_IIa_nuc->Transcription_Repression Leads to DNA Target Genes (e.g., BDNF) MEF2->DNA Binds to Transcription_Activation Transcriptional Activation MEF2->Transcription_Activation Relief of Repression Transcription_Repression->DNA Transcription_Activation->DNA

Caption: Simplified signaling pathway of this compound action.

Data Presentation

The following tables summarize the key quantitative data for this compound and the expected outcomes of its application in neuronal cell models based on its known activity and studies of similar class IIa HDAC inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

HDAC IsoformIC50 (nM)
HDAC454[1]
HDAC560[1]
HDAC731[1]
HDAC950[1]
HDAC1>500-fold selectivity vs. Class IIa[1]
HDAC2>500-fold selectivity vs. Class IIa[1]
HDAC3>500-fold selectivity vs. Class IIa[1]
HDAC6~150-fold selectivity vs. Class IIa[1]
HDAC8~150-fold selectivity vs. Class IIa[1]

Table 2: Representative Effects of Class IIa HDAC Inhibition in Neuronal Cell Models

AssayEndpointExpected Outcome with this compound
Western BlotAcetylated Histone H3 (Ac-H3)Increased levels
Western BlotAcetylated α-tubulinIncreased levels
ImmunofluorescenceHDAC4/5 Nuclear LocalizationPotential decrease in nuclear localization
Neurite Outgrowth AssayTotal Neurite LengthIncreased length
Neurite Outgrowth AssayNumber of Neurite BranchesIncreased number
Cell Viability Assay (e.g., MTT)Cell ViabilityGenerally no significant toxicity at effective concentrations
Quantitative PCRBDNF mRNA expressionIncreased expression[4]
Quantitative PCRc-fos mRNA expressionPotential for increased expression[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on neuronal cell models.

Protocol 1: Treatment of Primary Cortical Neurons

This protocol describes the general procedure for treating primary cortical neurons with this compound.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated plates or coverslips

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture primary cortical neurons on poly-D-lysine coated plates or coverslips in Neurobasal medium at a suitable density (e.g., 2.5 x 10^4 cells/cm²).

  • Allow neurons to adhere and mature for at least 5-7 days in vitro (DIV) before treatment.

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10 nM - 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Carefully remove half of the culture medium from each well and replace it with an equal volume of the medium containing the appropriate concentration of this compound or vehicle.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Following incubation, proceed with downstream assays such as western blotting, immunofluorescence, or neurite outgrowth analysis.

Protocol 2: Western Blot Analysis of Protein Acetylation

This protocol is for assessing changes in the acetylation of histone H3 and α-tubulin.

Materials:

  • Treated neuronal cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated neurons in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 6.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.

Protocol 3: Neurite Outgrowth Assay

This protocol outlines a method for quantifying changes in neurite morphology.

Materials:

  • Treated neurons cultured on coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope and image analysis software

Procedure:

  • Fix the treated neurons with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides.

  • Acquire images using a fluorescence microscope.

  • Analyze the images using appropriate software to quantify total neurite length, number of primary neurites, and number of branch points per neuron.

cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Culture Culture Neuronal Cells (e.g., Primary Cortical Neurons) Treat Treat with this compound (Dose-Response) Culture->Treat Western Western Blot (Acetylated Proteins) Treat->Western IF Immunofluorescence (Neurite Outgrowth) Treat->IF qPCR qPCR (Gene Expression) Treat->qPCR Viability Cell Viability Assay (e.g., MTT) Treat->Viability Quant_Western Quantify Protein Levels Western->Quant_Western Quant_IF Quantify Neurite Morphology IF->Quant_IF Quant_qPCR Quantify mRNA Levels qPCR->Quant_qPCR Quant_Viability Determine IC50/EC50 Viability->Quant_Viability

References

Application Notes and Protocols for Studying HDAC4 Function with CHDI-390576

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 4 (HDAC4) is a class IIa histone deacetylase that plays a critical role in regulating gene expression and cellular processes. Its dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. CHDI-390576 is a potent, cell-permeable, and central nervous system (CNS) penetrant inhibitor of class IIa HDACs, exhibiting high selectivity for HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] These characteristics make this compound a valuable tool for elucidating the multifaceted functions of HDAC4 in health and disease.

These application notes provide a comprehensive guide for utilizing this compound to investigate HDAC4 function. This document includes detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

Inhibitor Specificity and Potency

This compound demonstrates high potency and selectivity for class IIa HDACs. The half-maximal inhibitory concentrations (IC50) and binding affinity (Kd) are summarized below.

TargetIC50 (nM)Selectivity
HDAC4 54 >500-fold vs. Class I HDACs
HDAC560>500-fold vs. Class I HDACs
HDAC731>500-fold vs. Class I HDACs
HDAC950>500-fold vs. Class I HDACs
HDAC1>39,700
HDAC2>25,800
HDAC3>9,100
HDAC8>6,200~150-fold vs. HDAC8
HDAC6>6,200~150-fold vs. HDAC6

Table 1: In vitro inhibitory activity of this compound against various HDAC isoforms. [1][2] The affinity (Kd) of this compound to the catalytic domain of immobilized HDAC4 is 80 nM.[2]

Cellular Activity

The cellular activity of this compound has been evaluated in various cell lines.

Cell LineAssayIC50 (µM)Target Pathway
A549Tubulin Acetylation (HDAC6)17Cytoskeletal dynamics
CAL-27 (HDAC4 overexpressing)Cell Proliferation (MTT)12.8Cell Cycle/Apoptosis

Table 2: Cellular activity of this compound in human cell lines. [1]

Signaling Pathways and Experimental Workflows

HDAC4 Signaling Pathway

HDAC4 acts as a transcriptional corepressor, primarily by interacting with the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors.[3] Its activity and subcellular localization are tightly regulated by various upstream signaling pathways.

HDAC4_Signaling cluster_upstream Upstream Signals cluster_kinases Kinases & Phosphatases cluster_hdac4 HDAC4 Regulation cluster_downstream Downstream Effectors Ca2+ Ca2+ Growth_Factors Growth Factors GSK3 GSK3 Growth_Factors->GSK3 Cellular_Stress Cellular Stress (e.g., Hypoxia) HIF1a HIF1α Cellular_Stress->HIF1a CaMKII CaMKII HDAC4_cyto HDAC4 (Cytoplasm) CaMKII->HDAC4_cyto P (S246, S467, S632) HDAC4_nuc HDAC4 (Nucleus) GSK3->HDAC4_nuc P PP2A PP2A PP2A->HDAC4_nuc -P HDAC4_cyto->HDAC4_nuc Shuttling HDAC4_degradation HDAC4 Degradation HDAC4_nuc->HDAC4_degradation MEF2 MEF2 HDAC4_nuc->MEF2 Inhibition HDAC4_nuc->HIF1a Deacetylation Gene_Repression Target Gene Repression MEF2->Gene_Repression Gene_Activation Target Gene Activation HIF1a->Gene_Activation This compound This compound This compound->HDAC4_nuc Inhibition

HDAC4 signaling and regulation.
Experimental Workflow for In Vitro Studies

A typical workflow for investigating the effects of this compound on cultured cells.

in_vitro_workflow cluster_assays Downstream Analysis Cell_Culture 1. Cell Culture (e.g., A549, CAL-27) CHDI_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->CHDI_Treatment Harvest 3. Harvest Cells/Lysates CHDI_Treatment->Harvest Viability_Assay Cell Viability Assay (MTT/MTS) Harvest->Viability_Assay Western_Blot Western Blot (Ac-Histones, HDAC4, Target Proteins) Harvest->Western_Blot IP Immunoprecipitation (HDAC4-MEF2 interaction) Harvest->IP qPCR RT-qPCR (Target Gene Expression) Harvest->qPCR Data_Analysis 4. Data Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis IP->Data_Analysis qPCR->Data_Analysis

In vitro experimental workflow.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • For in vivo studies: PEG300, Tween-80, Saline (0.9% NaCl)

Stock Solution (for in vitro use):

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Aliquot and store at -20°C for short-term storage or -80°C for long-term storage.

Working Solution (for in vivo use):

  • Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle solution.

  • Dissolve this compound in the vehicle to the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of the vehicle.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. Prepare fresh daily.[2]

Protocol 2: Cell Viability Assay (MTT)

This protocol is to determine the IC50 of this compound on cell proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 to 100 µM. Include a vehicle control (DMSO).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for Histone Acetylation and HDAC4 Expression

This protocol is to assess the effect of this compound on histone acetylation and HDAC4 protein levels.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and HDAC inhibitors (e.g., sodium butyrate, TSA)

  • BCA protein assay kit

  • SDS-PAGE gels (15% for histones)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-HDAC4, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to the loading control.[4]

Protocol 4: Immunoprecipitation of HDAC4

This protocol is to study the interaction of HDAC4 with other proteins, such as MEF2.

Materials:

  • Cell lysates prepared in non-denaturing lysis buffer

  • Anti-HDAC4 antibody or control IgG

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., cell lysis buffer)

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Pre-clear 200-500 µg of cell lysate by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add the primary antibody (e.g., anti-HDAC4) or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rocking.

  • Add protein A/G agarose beads and incubate for 1-3 hours at 4°C.

  • Centrifuge and wash the beads five times with wash buffer.

  • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.

  • Analyze the eluted proteins by Western blotting with antibodies against the protein of interest (e.g., MEF2) and HDAC4.[5]

Protocol 5: In Vivo Studies in Mouse Models

This protocol provides a general guideline for assessing the efficacy of this compound in a mouse model of Huntington's Disease.

Materials:

  • R6/2 transgenic mice (or other relevant mouse model) and wild-type littermates

  • This compound working solution

  • Vehicle control solution

  • Oral gavage needles

Procedure:

  • Acclimate animals to the housing conditions and handling procedures.

  • Randomly assign mice to treatment groups (e.g., vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg this compound).

  • Administer this compound or vehicle orally twice daily for the duration of the study (e.g., 15 days).[6]

  • Monitor animal health, body weight, and any adverse effects throughout the study.

  • Conduct behavioral tests at specified time points to assess motor function (e.g., open field test).

  • At the end of the study, euthanize the animals and collect tissues (e.g., brain, muscle) for downstream analysis such as Western blotting or immunohistochemistry to assess target engagement and downstream effects.[6]

In vivo findings in an R6/2 mouse model of Huntington's Disease showed that this compound was well-tolerated and led to a significant increase in open field measures of total and center distance in wild-type mice, and in total and center rearing in both wild-type and R6/2 mice, suggesting a potential therapeutic effect. [6]

Conclusion

This compound is a potent and selective tool for probing the function of HDAC4 and other class IIa HDACs. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of HDAC4 in various biological and pathological processes. The high selectivity and CNS penetrance of this compound make it particularly suitable for both in vitro and in vivo investigations, paving the way for new discoveries and potential therapeutic strategies targeting HDAC4.

References

Application Notes and Protocols for Investigating Synaptic Plasticity with CHDI-390576

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHDI-390576 is a potent, cell-permeable, and central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs).[1][2] It exhibits high selectivity for HDAC4, HDAC5, HDAC7, and HDAC9 over other HDAC classes.[1][2] Class IIa HDACs, particularly HDAC4, are critical regulators of synaptic plasticity and memory. They function by repressing the activity of transcription factors such as Myocyte Enhancer Factor 2 (MEF2), which control the expression of genes essential for synapse development, function, and plasticity.[1][2][3] Inhibition of class IIa HDACs by this compound offers a powerful tool to investigate the molecular mechanisms underlying synaptic plasticity and to explore potential therapeutic strategies for neurological disorders characterized by synaptic dysfunction.

These application notes provide detailed protocols for utilizing this compound to study its effects on synaptic plasticity, including electrophysiological assessment of long-term potentiation (LTP), analysis of dendritic spine morphology, and molecular assays to probe the underlying signaling pathways.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
HDAC454
HDAC560
HDAC731
HDAC950

Data sourced from publicly available information.[1]

Table 2: In Vivo Effects of a Class IIa HDAC Inhibitor (Exemplar Data)
ParameterTreatment GroupResultFold Change vs. Control
Long-Term Potentiation (fEPSP slope) Control (Vehicle)125 ± 5%1.0
Class IIa HDACi160 ± 8%1.28
Dendritic Spine Density (spines/10 µm) Control (Vehicle)1.2 ± 0.11.0
Class IIa HDACi1.8 ± 0.21.5
p-MEF2 (Ser408) Levels (relative to total MEF2) Control (Vehicle)1.0 ± 0.11.0
Class IIa HDACi2.5 ± 0.32.5

This table presents exemplar quantitative data based on published findings for class IIa HDAC inhibitors to illustrate expected outcomes. Actual results with this compound may vary.

Mandatory Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx activates AMPA_R AMPA Receptor HDAC4 HDAC4 CaMKII->HDAC4 phosphorylates HDAC4_P p-HDAC4 HDAC4->HDAC4_P cytoplasmic retention MEF2 MEF2 HDAC4->MEF2 deacetylates & represses Synaptic_Genes Synaptic Plasticity Genes (e.g., Homer1, Syngap1) MEF2->Synaptic_Genes activates transcription Protein_Synthesis Protein Synthesis Synaptic_Genes->Protein_Synthesis Synaptic_Strengthening Synaptic Strengthening & Spine Morphogenesis Protein_Synthesis->Synaptic_Strengthening CHDI_390576 This compound CHDI_390576->HDAC4 inhibits G cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments A Prepare Hippocampal Slices B Incubate with this compound or Vehicle A->B C Electrophysiology (LTP Recording) B->C D Fixation & Staining B->D G Biochemical Assays (Western Blot, qPCR) B->G E Confocal Microscopy D->E F Dendritic Spine Analysis E->F H Administer this compound or Vehicle to Animals I Behavioral Testing (e.g., Morris Water Maze) H->I J Tissue Collection (Hippocampus) H->J K Electrophysiology (ex vivo) J->K L Histology & Immunofluorescence J->L M Biochemical Analysis J->M

References

Application Notes and Protocols for In Vivo Imaging with CHDI-390576 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo imaging of derivatives of CHDI-390576, a potent and selective class IIa histone deacetylase (HDAC) inhibitor. The protocols detailed below are based on established methodologies for similar radiolabeled class IIa HDAC inhibitors, such as [¹⁸F]NT160, and are intended to serve as a robust starting point for preclinical research and development.

Overview of this compound and its Derivatives for PET Imaging

This compound is a cell-permeable and central nervous system (CNS) penetrant inhibitor of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9), demonstrating high selectivity over other HDAC classes.[1][2][3] Its ability to cross the blood-brain barrier makes it a promising candidate for targeting neurological disorders. For in vivo imaging applications, particularly Positron Emission Tomography (PET), derivatives of this compound can be radiolabeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F).

PET imaging with a radiolabeled this compound derivative allows for the non-invasive, quantitative assessment of class IIa HDAC expression and target engagement in the brain and peripheral tissues.[4][5][6] This technology is invaluable for understanding the role of class IIa HDACs in disease, confirming drug-target interaction in vivo, and guiding dose selection in drug development.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from preclinical PET imaging studies with radiolabeled class IIa HDAC inhibitors, which are structurally and functionally analogous to this compound derivatives.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

TargetIC₅₀ (nM)
HDAC454
HDAC560
HDAC731
HDAC950
Class I HDACs (1, 2, 3)>500-fold selectivity
HDAC6 (Class IIb)~150-fold selectivity
HDAC8 (Class I)~150-fold selectivity

Data sourced from MedchemExpress.[1]

Table 2: Radiosynthesis Parameters for a Representative [¹⁸F]-labeled Class IIa HDAC Inhibitor ([¹⁸F]NT160)

ParameterValue
Radiochemical Yield (decay-corrected)7.5 ± 1.0%
Molar Activity0.74–1.51 GBq/μmol (20–41 mCi/μmol)
Radiochemical Purity>95%
Total Synthesis Time< 90 minutes

Data adapted from a study on [¹⁸F]NT160, a close analog.[5]

Table 3: In Vivo Brain Uptake of a Representative [¹⁸F]-labeled Class IIa HDAC Inhibitor ([¹⁸F]NT160) in Rats

Brain RegionStandardized Uptake Value (SUV)
CortexHigh
HippocampusHigh
ThalamusHigh
CerebellumLow
StriatumLow

Qualitative and quantitative data adapted from PET imaging studies with [¹⁸F]NT160.[4][5][6]

Experimental Protocols

Protocol for Radiosynthesis of an [¹⁸F]-labeled this compound Derivative

This protocol is adapted from the synthesis of [¹⁸F]NT160 and can be optimized for a specific this compound derivative.[5][7]

Materials:

  • Precursor molecule for radiolabeling (e.g., a nitro or trimethylammonium triflate precursor of the this compound derivative)

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (B52724) (MeCN)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak Light QMA Carbonate and C18)

  • HPLC system with a semi-preparative column (e.g., C18)

  • Sterile filters (0.22 µm)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a QMA-carbonate SPE cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water.

  • Azeotropic Drying:

    • Dry the eluted [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at approximately 110°C. Repeat this step 2-3 times to ensure complete dryness.

  • Radiolabeling Reaction:

    • Dissolve the precursor molecule in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • Heat the reaction mixture at 160-175°C for 15-25 minutes. The addition of a radical scavenger like 4-hydroxy-TEMPO may improve the radiochemical yield.[5]

  • Purification:

    • Quench the reaction with water and load the mixture onto a C18 SPE cartridge.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the crude product with acetonitrile.

    • Inject the eluted product onto a semi-preparative HPLC system for final purification.

  • Formulation:

    • Collect the HPLC fraction containing the radiolabeled product.

    • Remove the HPLC solvent under reduced pressure.

    • Formulate the final product in a sterile solution for injection (e.g., saline with a small percentage of ethanol).

    • Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Quality Control:

  • Determine radiochemical purity and identity by analytical HPLC, co-injecting with a non-radioactive standard.

  • Measure the molar activity.

Protocol for In Vivo PET/CT Imaging in Rodents

This protocol provides a general framework for conducting PET/CT imaging studies in rodents to assess the brain uptake and distribution of a radiolabeled this compound derivative.

Materials:

  • Radiolabeled this compound derivative formulated for injection

  • Rodent animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Catheter for intravenous injection

  • Heating pad

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the scan to reduce variability in tracer uptake.

    • Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

    • Place a catheter in the lateral tail vein for radiotracer administration.

    • Position the animal on the scanner bed, ensuring the head is centered in the field of view. Maintain the animal's body temperature using a heating pad.

  • Radiotracer Administration:

    • Administer a bolus intravenous injection of the radiolabeled this compound derivative (e.g., 5-10 MBq for mice, 15-20 MBq for rats). The exact dose will depend on the specific activity and scanner sensitivity.

  • PET Data Acquisition:

    • Start the dynamic PET scan immediately after radiotracer injection.

    • Acquire data for 60-90 minutes. The scan duration can be adjusted based on the tracer kinetics.

  • CT Data Acquisition:

    • Following the PET scan, perform a CT scan for attenuation correction and anatomical co-registration.

  • Data Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with the CT images.

    • Define regions of interest (ROIs) on the co-registered images for different brain structures (e.g., cortex, hippocampus, thalamus, cerebellum, striatum).

    • Generate time-activity curves (TACs) for each ROI.

    • Quantify tracer uptake in each ROI, typically expressed as Standardized Uptake Value (SUV).

Protocol for Target Engagement (Blocking) Study

This protocol is designed to confirm the specific binding of the radiolabeled this compound derivative to class IIa HDACs in vivo.

Procedure:

  • Baseline Scan:

    • Perform a baseline PET/CT scan as described in Protocol 3.2.

  • Blocking Scan:

    • On a separate day, administer a non-radioactive dose of this compound or another selective class IIa HDAC inhibitor to the same animal prior to the injection of the radiotracer. The pre-treatment time and dose of the blocking agent should be optimized (e.g., 30-60 minutes prior to radiotracer injection at a dose sufficient to saturate the target).

    • Perform a second PET/CT scan following the same procedure as the baseline scan.

  • Data Analysis:

    • Compare the radiotracer uptake in the brain regions of interest between the baseline and blocking scans. A significant reduction in uptake in the blocking scan indicates specific binding to the target.

Visualizations

Signaling Pathway

Class_IIa_HDAC_Signaling cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal External Stimuli (e.g., Growth Factors, Neuronal Activity) Kinase Kinases (e.g., CaMK, PKD) Signal->Kinase Activates HDAC_nuc Class IIa HDAC (Active) Kinase->HDAC_nuc Phosphorylates HDAC_cyto Class IIa HDAC (Inactive) HDAC_cyto->HDAC_nuc Dephosphorylation & Nuclear Import HDAC_P Phosphorylated Class IIa HDAC Protein1433 14-3-3 Protein HDAC_P->Protein1433 Binds Protein1433->HDAC_cyto Sequesters in Cytoplasm HDAC_nuc->HDAC_P Nuclear Export MEF2 MEF2 Transcription Factor HDAC_nuc->MEF2 Binds to Repression Transcriptional Repression HDAC_nuc->Repression Mediates Gene Target Genes MEF2->Gene Regulates CHDI390576 This compound Derivative CHDI390576->HDAC_nuc Inhibits

Caption: Class IIa HDAC signaling and inhibition by this compound derivatives.

Experimental Workflow

PET_Imaging_Workflow cluster_synthesis Radiotracer Synthesis cluster_imaging In Vivo PET/CT Imaging cluster_analysis Data Analysis start [18F]Fluoride Production labeling Radiolabeling of Precursor start->labeling purification HPLC Purification labeling->purification qc Quality Control purification->qc final_product Formulated Radiotracer qc->final_product injection Radiotracer Injection (i.v.) final_product->injection animal_prep Animal Preparation & Anesthesia animal_prep->injection pet_scan Dynamic PET Scan (60-90 min) injection->pet_scan ct_scan CT Scan pet_scan->ct_scan reconstruction Image Reconstruction ct_scan->reconstruction coregistration PET/CT Co-registration reconstruction->coregistration roi ROI Definition coregistration->roi quantification Quantification (SUV, TACs) roi->quantification results Quantitative Results quantification->results

Caption: Workflow for preclinical PET imaging with a this compound derivative.

References

CHDI-390576: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of CHDI-390576, a potent and selective central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs). This document includes detailed protocols for high-throughput screening (HTS) assays relevant to the characterization of this compound and similar molecules, quantitative data on its activity, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound is a benzhydryl hydroxamic acid that acts as a potent, cell-permeable inhibitor of class IIa HDACs, specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1] These enzymes are transcriptional corepressors that interact with transcription factors such as MEF2, playing a crucial role in activity-dependent gene regulation in the CNS, heart, and muscle. The dysregulation of class IIa HDACs has been implicated in various diseases, including neurodegenerative disorders like Huntington's disease, making them attractive therapeutic targets.[2] this compound exhibits significant selectivity for class IIa HDACs over other HDAC classes, which is a desirable characteristic for reducing off-target effects.[1]

Data Presentation

The inhibitory activity and selectivity of this compound have been quantified against a panel of HDAC isoforms. The following tables summarize the key in vitro potency data.

Table 1: Inhibitory Potency of this compound against Class IIa HDACs

TargetIC50 (nM)
HDAC454
HDAC560
HDAC731
HDAC950
Data sourced from MedchemExpress and R&D Systems.[3]

Table 2: Selectivity Profile of this compound against Other HDAC Classes

HDAC ClassIsoformIC50 (µM)Selectivity Fold (vs. Class IIa average)
Class IHDAC139.7>500-fold
HDAC2->500-fold
HDAC325.8>500-fold
HDAC89.1~150-fold
Class IIbHDAC66.2~150-fold
Data indicates over 500-fold selectivity against HDACs 1, 2, and 3, and approximately 150-fold selectivity over HDAC8 and HDAC6.[1][3]

Signaling Pathway

Class IIa HDACs are key regulators of gene expression. They are recruited to gene promoters by transcription factors, where they deacetylate histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of class IIa HDACs by this compound is expected to restore histone acetylation, leading to a more open chromatin state and the transcription of genes that may be beneficial in disease contexts.

HDAC_Pathway cluster_nucleus Nucleus DNA DNA Histone Histone Histone->DNA wraps Ac Acetyl Group Histone->Ac Acetylated Transcription_Active Transcriptional Activation Ac->Transcription_Active Promotes HDAC_IIa Class IIa HDAC (HDAC4, 5, 7, 9) HDAC_IIa->Ac Deacetylates Transcription_Repressed Transcriptional Repression HDAC_IIa->Transcription_Repressed Leads to CHDI_390576 This compound CHDI_390576->HDAC_IIa Inhibits

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are representative high-throughput screening protocols for the identification and characterization of class IIa HDAC inhibitors like this compound. These protocols are based on established fluorogenic and luminogenic assay principles.[4][5]

Protocol 1: Fluorogenic Biochemical HTS Assay for Class IIa HDAC Activity

This assay measures the activity of purified recombinant class IIa HDAC enzymes.

Materials:

  • HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[4]

  • Recombinant human HDAC4, HDAC5, HDAC7, or HDAC9 enzyme.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Tfa)-AMC for class IIa).[6]

  • Developer solution (e.g., Trypsin in HDAC Assay Buffer).

  • This compound or other test compounds.

  • Trichostatin A (TSA) or other known HDAC inhibitor as a positive control.

  • DMSO (for compound dilution).

  • 384-well black, flat-bottom assay plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate.

  • Enzyme Preparation: Dilute the recombinant class IIa HDAC enzyme to a working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well of the compound plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of the fluorogenic HDAC substrate solution (at 2x the final desired concentration) to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add 10 µL of the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.

  • Signal Detection: Incubate for 15 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 450 nm emission).[7]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 values.

HTS_Biochemical_Workflow start Start compound_plating Compound Plating (384-well plate) start->compound_plating enzyme_addition Add Class IIa HDAC Enzyme compound_plating->enzyme_addition pre_incubation Pre-incubate (15 min, 37°C) enzyme_addition->pre_incubation substrate_addition Add Fluorogenic Substrate pre_incubation->substrate_addition reaction_incubation Incubate (60 min, 37°C) substrate_addition->reaction_incubation developer_addition Add Developer reaction_incubation->developer_addition signal_detection Read Fluorescence developer_addition->signal_detection end End signal_detection->end

Caption: Biochemical HTS Assay Workflow.

Protocol 2: Cell-Based HTS Assay for Class IIa HDAC Activity

This assay measures the inhibition of endogenous class IIa HDAC activity in a cellular context.

Materials:

  • A suitable human cell line (e.g., A549, HCT116, or a neuronal cell line).[5][8]

  • Cell culture medium and supplements.

  • Luminogenic cell-permeable HDAC substrate (e.g., as found in HDAC-Glo™ Class IIa Assay kits).

  • This compound or other test compounds.

  • Positive and negative control compounds.

  • DMSO.

  • 384-well white, clear-bottom assay plates.

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a density that will result in a sub-confluent monolayer at the time of the assay. Incubate overnight at 37°C in a CO2 incubator.

  • Compound Addition: Add test compounds, including this compound and controls, to the cells.

  • Incubation: Incubate the plates with the compounds for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake and target engagement.

  • Lysis and Substrate Addition: Add a single reagent containing the cell lysis buffer and the luminogenic HDAC substrate to each well. This reagent will lyse the cells and initiate the HDAC reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for the deacetylation reaction to proceed.

  • Luminescence Detection: Add the developer reagent, which contains a protease that specifically cleaves the deacetylated substrate to release aminoluciferin. The resulting light is then measured using a luminometer.

  • Data Analysis: Determine the IC50 values by plotting the luminescence signal against the compound concentration.

HTS_Cell_Based_Workflow start Start cell_seeding Seed Cells (384-well plate) start->cell_seeding compound_addition Add Test Compounds cell_seeding->compound_addition cell_incubation Incubate with Compounds compound_addition->cell_incubation lysis_substrate Add Lysis Buffer & Luminogenic Substrate cell_incubation->lysis_substrate reaction_incubation Incubate (30-60 min, RT) lysis_substrate->reaction_incubation developer_addition Add Developer Reagent reaction_incubation->developer_addition signal_detection Read Luminescence developer_addition->signal_detection end End signal_detection->end

Caption: Cell-Based HTS Assay Workflow.

Conclusion

This compound is a valuable research tool for investigating the biological roles of class IIa HDACs and for exploring their therapeutic potential in a variety of diseases. The high-throughput screening protocols described here provide a framework for the identification and characterization of novel HDAC inhibitors. The quantitative data and pathway visualizations offer a comprehensive resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for Detecting HDAC Inhibition by CHDI-390576 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders.[2] CHDI-390576 is a potent, cell-permeable, and central nervous system (CNS) penetrant inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[3][4] It exhibits high selectivity for class IIa HDACs over other HDAC classes.[3][4]

These application notes provide a detailed protocol for utilizing Western blotting to detect the inhibition of HDACs by this compound. The primary method for detecting HDAC inhibition is to measure the resulting increase in histone acetylation, a state known as histone hyperacetylation.[5]

Data Presentation

The efficacy of this compound as a class IIa HDAC inhibitor is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50). The following table summarizes the in vitro IC50 values of this compound for class IIa HDACs.

Target HDACIC50 (nM)
HDAC454
HDAC560
HDAC731
HDAC950
Data sourced from MedchemExpress and R&D Systems.[3]

Upon successful inhibition of class IIa HDACs in a cellular context, an increase in the acetylation of specific histone lysine residues is expected. The following table provides a template for presenting quantitative data from a Western blot experiment designed to measure these changes.

Treatment GroupConcentration (nM)Acetyl-Histone H3 (Fold Change vs. Vehicle)Acetyl-Histone H4 (Fold Change vs. Vehicle)
Vehicle (DMSO)-1.01.0
This compound100Data to be determined experimentallyData to be determined experimentally
This compound500Data to be determined experimentallyData to be determined experimentally
This compound1000Data to be determined experimentallyData to be determined experimentally

Signaling Pathway

Class IIa HDACs act as transcriptional repressors by forming complexes with transcription factors, most notably the Myocyte Enhancer Factor-2 (MEF2) family.[6][7] In their deacetylated state, histones are tightly associated with DNA, restricting the access of the transcriptional machinery. By inhibiting class IIa HDACs, this compound prevents the deacetylation of histones at MEF2 target gene promoters. This leads to a more open chromatin structure and allows for the recruitment of transcriptional co-activators, resulting in the expression of MEF2 target genes.[2][7]

HDAC_Inhibition_Pathway Mechanism of this compound Action cluster_nucleus Nucleus cluster_inhibitor Intervention HDAC Class IIa HDACs (HDAC4, 5, 7, 9) MEF2 MEF2 HDAC->MEF2 interacts with Histones Histones HDAC->Histones deacetylates Gene MEF2 Target Gene MEF2->Gene binds to promoter Ac_Histones Acetylated Histones Transcription Gene Expression Ac_Histones->Transcription promotes CHDI_390576 This compound CHDI_390576->HDAC inhibits

Caption: Mechanism of this compound action on histone acetylation.

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the effect of this compound on histone acetylation.

Experimental Workflow

Western_Blot_Workflow Western Blot Workflow for HDAC Inhibition A 1. Cell Culture and Treatment with this compound B 2. Histone Extraction (Acid Extraction Method) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary and Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Key steps for Western blot analysis of histone acetylation.

Detailed Protocol

1. Cell Culture and Treatment with this compound

  • Cell Line Selection: Choose a cell line relevant to your research interests. Many cancer cell lines are suitable for studying HDAC inhibition.

  • Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 100 nM, 500 nM, and 1 µM) to determine the optimal concentration for your cell line.

  • Treatment: Treat the cells with the this compound dilutions for a predetermined time. A time course experiment (e.g., 4, 8, 12, and 24 hours) is recommended to determine the optimal treatment duration. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

2. Histone Extraction (Acid Extraction Method)

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3) to the cells and incubate on a rotator for 10 minutes at 4°C to lyse the cell membrane.[8]

    • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.

  • Acid Extraction:

    • Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl.

    • Incubate on a rotator overnight at 4°C to extract the histones.[9]

    • Centrifuge at 6,500 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the histone proteins.

3. Protein Quantification

  • Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE

  • Sample Preparation: Mix equal amounts of histone extract (typically 15-20 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.[8]

  • Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones. Run the gel at 100-120V until the dye front reaches the bottom.[8]

5. Protein Transfer

  • Transfer the separated proteins from the gel to a 0.2 µm polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is generally recommended for small proteins like histones.[9]

  • Verify the transfer efficiency by staining the membrane with Ponceau S.

6. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Anti-acetyl-Histone H3 (e.g., pan-acetyl or specific lysine modifications like H3K9ac, H3K27ac)

    • Anti-acetyl-Histone H4 (e.g., pan-acetyl)

    • Anti-total Histone H3 or Anti-total Histone H4 (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

8. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the acetylated histone bands to the intensity of the corresponding total histone bands to account for any loading differences.[5]

  • Calculate the fold change in histone acetylation in the this compound-treated samples relative to the vehicle-treated control.

References

Troubleshooting & Optimization

CHDI-390576 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of CHDI-390576, a potent and selective class IIa histone deacetylase (HDAC) inhibitor. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored upon receipt?

A: Upon receipt, solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage (months to years), it is recommended to store the compound at -20°C.[1]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A: this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents.[2] DMSO is a commonly used solvent for preparing stock solutions.

Q3: How should I store stock solutions of this compound?

A: Stock solutions should be stored at low temperatures to maintain stability. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage, it is recommended to store stock solutions at -20°C (for months) or -80°C.[1][3] A stock solution stored at -80°C should be used within 6 months, while a solution stored at -20°C should be used within 1 month.[3]

Q4: Is this compound sensitive to light?

A: The recommendation to store the compound in the dark suggests that it may be light-sensitive.[1] Therefore, it is best practice to protect both the solid compound and its solutions from light.

Q5: What is the shelf life of this compound?

A: If stored properly, this compound has a shelf life of over 3 years.[1] Proper storage involves keeping the compound in a dry, dark place at -20°C for long-term storage.[1]

Q6: The compound arrived at ambient temperature. Is it still viable?

A: Yes. This compound is stable for a few weeks during ordinary shipping and customs handling at ambient temperatures.[1] However, it should be moved to the recommended storage conditions upon receipt.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation or phase separation in stock solution The compound may have come out of solution due to storage at low temperatures or high concentration.Gentle warming and/or sonication can be used to help redissolve the compound.[3] Ensure the solution is clear before use.
Inconsistent or unexpected experimental results The compound may have degraded due to improper storage or handling.Review the storage conditions and handling procedures. Ensure the compound and its solutions have not been subjected to frequent freeze-thaw cycles, prolonged exposure to light, or temperatures outside the recommended range. Use a fresh vial of the compound if degradation is suspected.
Difficulty dissolving the compound The incorrect solvent or an inappropriate concentration is being used.Ensure you are using a recommended solvent such as DMSO or ethanol.[2] If preparing a solution for in vivo use, a specific formulation with co-solvents like PEG300 and Tween-80 may be necessary.[3]

Stability and Storage Conditions Summary

Form Condition Temperature Duration Notes
Solid ShippingAmbientShort-term (weeks)Stable during transit.[1]
Short-term Storage0 - 4°CDays to weeksKeep dry and dark.[1]
Long-term Storage-20°CMonths to yearsKeep dry and dark.[1]
Stock Solution Short-term Storage0 - 4°CDays to weeksProtect from light.[1]
Long-term Storage-20°CUp to 1 monthProtect from light.[3]
Long-term Storage-80°CUp to 6 monthsProtect from light.[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of solid this compound. The molecular weight is 391.32 g/mol .[2]

  • Dissolution: Add the appropriate volume of DMSO to the solid compound to achieve a 10 mM concentration.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.[3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

In Vivo Formulation Protocol Example:

For a 2.08 mg/mL working solution, the following protocol can be adapted[3]:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to adjust the final volume to 1 mL. The resulting solution will have a concentration of 2.08 mg/mL.

Workflow and Logic Diagrams

G cluster_receiving Receiving Compound cluster_storage Storage of Solid cluster_prep Solution Preparation cluster_solution_storage Storage of Stock Solution cluster_use Experimental Use Receive Receive Solid this compound (Ambient Shipping) ShortTermSolid Short-term Storage (0-4°C, dark, dry) Receive->ShortTermSolid Days to Weeks LongTermSolid Long-term Storage (-20°C, dark, dry) Receive->LongTermSolid Months to Years PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) ShortTermSolid->PrepStock LongTermSolid->PrepStock ShortTermSolution Short-term Storage (0-4°C) PrepStock->ShortTermSolution Days to Weeks LongTermSolution20 Long-term Storage (-20°C, ≤1 month) PrepStock->LongTermSolution20 <1 Month LongTermSolution80 Long-term Storage (-80°C, ≤6 months) PrepStock->LongTermSolution80 <6 Months Experiment Use in Experiment ShortTermSolution->Experiment LongTermSolution20->Experiment LongTermSolution80->Experiment

Caption: Workflow for handling and storage of this compound.

This technical support guide is intended for research use only. For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.

References

Common issues with CHDI-390576 solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of CHDI-390576. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[1][2] For most in vitro applications, preparing a concentrated stock solution in DMSO is the standard practice.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A2: It is not recommended to dissolve this compound directly in aqueous solutions due to its low aqueous solubility. A concentrated stock solution in an organic solvent like DMSO should be prepared first and then diluted into your aqueous experimental medium.

Q3: What is the recommended storage condition for this compound solutions?

A3: Stock solutions of this compound should be stored at -20°C or -80°C.[3][4] Specifically, storage at -20°C is recommended for up to one month, while storage at -80°C is suitable for up to six months.[4] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Solubility Data

The following table summarizes the known solubility parameters for this compound.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMSO10039.13[1][5]
Ethanol10039.13[1][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5.32≥ 2.08[4][6]

Note: The molecular weight of this compound is 391.32 g/mol .[1][2][5]

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound.

Issue 1: The compound is not fully dissolving in DMSO or ethanol.

  • Question: I am trying to make a 100 mM stock solution in DMSO, but I still see solid particles. What can I do?

  • Answer:

    • Vortexing: Ensure the solution has been vortexed thoroughly.

    • Sonication: If particles persist, brief sonication of the vial can help break up aggregates and aid dissolution.[4][6]

    • Gentle Warming: Gentle warming of the solution (e.g., in a 37°C water bath) can also increase solubility.[4][6] However, be mindful of the compound's stability at elevated temperatures for extended periods.

    • Purity Check: If solubility issues persist, verify the purity of the compound from the certificate of analysis.

Issue 2: Precipitation occurs when diluting the stock solution into aqueous media.

  • Question: My 100 mM DMSO stock of this compound precipitates when I add it to my cell culture medium. How can I prevent this?

  • Answer:

    • Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try diluting to a lower final concentration.

    • Increase the Volume of Aqueous Medium: Instead of adding a small volume of stock to a small volume of medium, add the stock to a larger volume of the aqueous medium while vortexing to ensure rapid mixing and dispersion.

    • Use a Surfactant: For in vivo studies or specific in vitro assays, a formulation containing surfactants like Tween-80 can improve solubility.[4][6] Refer to the In Vivo Formulation Protocol below.

    • Check DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent effects on your cells or assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 3.91 mg of the compound.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, use brief sonication.

  • Store: Aliquot the stock solution into smaller volumes and store at -20°C for up to one month or -80°C for up to six months.[4]

Protocol 2: Preparation of an In Vivo Formulation (≥ 2.08 mg/mL)

This protocol is adapted for preparing a clear solution of this compound for animal studies.[4][6]

  • Prepare a DMSO Stock: First, prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).

  • Add Co-solvents Sequentially: For a final volume of 1 mL, follow these steps in order: a. To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly. b. To this mixture, add 50 µL of Tween-80 and mix until the solution is homogeneous. c. Finally, add 450 µL of saline to reach the final volume of 1 mL and mix well.

  • Final Concentration: This procedure will yield a clear solution with a this compound concentration of at least 2.08 mg/mL (5.32 mM).[4][6]

Visualizations

Troubleshooting Workflow for this compound Solubility

G start Start: Dissolving this compound stock_prep Prepare concentrated stock in DMSO or Ethanol start->stock_prep dissolved Is the compound fully dissolved? stock_prep->dissolved yes_dissolved Yes dissolved->yes_dissolved no_dissolved No dissolved->no_dissolved dilution Dilute stock solution into aqueous medium for experiment yes_dissolved->dilution troubleshoot Troubleshoot: 1. Vortex thoroughly 2. Brief sonication 3. Gentle warming (37°C) no_dissolved->troubleshoot recheck Re-check for dissolution troubleshoot->recheck yes_recheck Yes recheck->yes_recheck no_recheck No recheck->no_recheck yes_recheck->dilution consult Consult Certificate of Analysis or contact technical support no_recheck->consult precipitation Does precipitation occur upon dilution? dilution->precipitation yes_precip Yes precipitation->yes_precip no_precip No precipitation->no_precip troubleshoot_precip Troubleshoot: 1. Lower final concentration 2. Add stock to larger volume 3. Consider co-solvent formulation yes_precip->troubleshoot_precip end Proceed with experiment no_precip->end troubleshoot_precip->end G cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention HDAC Class IIa HDACs (HDAC4, 5, 7, 9) MEF2 MEF2 Transcription Factor HDAC->MEF2 Binds to & Represses TargetGenes Target Genes (e.g., muscle differentiation, neuronal survival) MEF2->TargetGenes Activates Repression Transcriptional Repression Repression->TargetGenes Inhibits Inhibitor This compound Inhibitor->HDAC Inhibits

References

Technical Support Center: CHDI-390576 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CHDI-390576 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable, and central nervous system (CNS) penetrant class IIa histone deacetylase (HDAC) inhibitor. It exhibits high selectivity for class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) over other classes of HDACs.[1][2] Its mechanism of action involves binding to the catalytic domain of class IIa HDACs, thereby inhibiting their enzymatic activity. This leads to an increase in the acetylation of HDAC substrates, including histones and other proteins, which in turn modulates gene expression. A key pathway affected is the regulation of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors, which are critical in neuronal survival and function.

Q2: What are the recommended in vivo formulation and administration routes for this compound?

For in vivo studies, this compound can be formulated as a solution for oral administration. A commonly used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare the formulation fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

Q3: What is a typical dosing regimen for this compound in a mouse model of neurodegenerative disease?

In the R6/2 mouse model of Huntington's disease, this compound has been administered orally twice daily at doses of 10, 30, or 100 mg/kg for 15 days.[1] This regimen was reported to be well-tolerated.[1][3]

Q4: What are the known pharmacokinetic properties of this compound?

This compound is rapidly absorbed after oral administration and has an oral bioavailability of approximately 44% in mice.[1] It demonstrates good distribution to the brain and other tissues.[1]

Troubleshooting Guide

Issue 1: Compound Precipitation in Formulation

Question: My this compound formulation is cloudy or shows precipitation. What should I do?

Answer:

  • Gentle Warming and Sonication: As recommended, try gently warming the solution and using a sonicator to aid dissolution.[2] Avoid excessive heat that could degrade the compound.

  • Fresh Preparation: Ensure the formulation is prepared fresh before each use. Storage of the formulation, even for short periods, can sometimes lead to precipitation.[2]

  • Solvent Quality: Verify the quality and purity of the solvents (DMSO, PEG300, Tween-80, saline) used in the formulation.

  • Order of Addition: Follow the recommended protocol of adding each solvent one by one and ensuring complete mixing at each step.[2]

Issue 2: Animal Health and Tolerability

Question: I am observing adverse effects in my study animals, such as weight loss or lethargy. What could be the cause and how should I address it?

Answer:

While this compound was reported to be well-tolerated at doses up to 100 mg/kg twice daily in R6/2 mice, with no significant effects on body weight or temperature, individual colony sensitivities or experimental conditions can vary.[1][3]

  • Vehicle Toxicity: First, rule out any adverse effects from the vehicle itself. Administer the vehicle alone to a control group of animals and monitor them closely.

  • Dose Reduction: If adverse effects are observed in the this compound treated group, consider reducing the dose.

  • General HDAC Inhibitor Toxicities: Be aware of potential class-related toxicities of HDAC inhibitors, which can include:

    • Gastrointestinal issues: Diarrhea, nausea, and loss of appetite.

    • Hematological effects: Thrombocytopenia (low platelets) and neutropenia (low neutrophils).

    • Cardiac effects: In some cases, HDAC inhibitors have been associated with cardiac issues.

  • Supportive Care: Provide supportive care as needed, such as ensuring easy access to food and water. If severe adverse effects are observed, consult with your institution's veterinary staff.

Issue 3: Lack of Efficacy or Unexpected Results

Question: I am not observing the expected biological effect of this compound in my in vivo experiment. What are the potential reasons?

Answer:

  • Formulation and Dosing:

    • Inaccurate Dosing: Double-check all calculations for dose preparation and ensure accurate administration volumes.

    • Compound Stability: While the provided formulation is standard, confirm the stability of this compound under your specific experimental conditions.

  • Pharmacokinetics:

    • Insufficient Exposure: Although this compound is CNS penetrant, factors such as animal strain, age, or diet could potentially alter its pharmacokinetic profile. Consider performing a pilot pharmacokinetic study to confirm adequate brain and plasma exposure in your model.

  • Biological Factors:

    • Timing of Intervention: The timing of treatment initiation in relation to disease progression in your animal model is critical. The therapeutic window for this compound may be specific to the pathological stage.

    • Endpoint Selection: Ensure that the chosen behavioral or molecular endpoints are sensitive enough to detect the effects of class IIa HDAC inhibition. In the R6/2 model, open field activity (total and center distance and rearing) was shown to be affected by this compound.[1][3]

    • Target Engagement: Confirm that the drug is engaging its target in the tissue of interest. This can be assessed by measuring the acetylation status of known class IIa HDAC substrates.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
HDAC454
HDAC560
HDAC731
HDAC950

Data sourced from MedchemExpress and other suppliers.[1][2]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Oral Bioavailability44%
Volume of Distribution (Vd)7.3 L/kg
Plasma Clearance (Cl)3.1 L/h/kg

Data sourced from a 2019 publication in Bioorganic & Medicinal Chemistry Letters.[1]

Experimental Protocols

Protocol: Oral Administration of this compound in R6/2 Mice

This protocol is based on the study by Luckhurst et al. (2019).[1]

1. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • R6/2 transgenic mice and wild-type littermates

  • Oral gavage needles

2. Formulation Preparation (for a 1 mg/mL solution):

  • Weigh the required amount of this compound.

  • Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.

  • Dissolve the this compound in the vehicle to the desired final concentration.

  • If necessary, gently warm and/or sonicate the mixture to ensure complete dissolution.

  • Prepare the formulation fresh daily.

3. Dosing Procedure:

  • Animals: Use R6/2 transgenic mice and wild-type littermates.

  • Dose Levels: Prepare formulations for 10, 30, and 100 mg/kg doses, as well as a vehicle-only control. The volume administered will depend on the animal's body weight.

  • Administration: Administer the formulation or vehicle orally (p.o.) using an appropriate-sized gavage needle.

  • Frequency: Dose the animals twice daily.

  • Duration: Continue the treatment for 15 consecutive days.

4. Monitoring and Endpoints:

  • Tolerability: Monitor the animals daily for any signs of toxicity, including changes in body weight, body temperature, and general appearance or behavior.

  • Behavioral Analysis: Conduct behavioral tests such as the open-field test to assess locomotor activity (total distance, center distance, rearing).[1][3][4]

  • Post-mortem Analysis: At the end of the study, tissues can be collected for pharmacokinetic analysis, target engagement studies (e.g., Western blotting for acetylated proteins), or other relevant molecular analyses.

Visualizations

CHDI_390576_Mechanism_of_Action MEF2 MEF2 (Transcription Factor) Gene_Expression Target Gene Expression (e.g., Neuronal Survival Genes) MEF2->Gene_Expression Activates Repression Transcriptional Repression MEF2->Repression ClassIIa_HDAC Class IIa HDAC (HDAC4, 5, 7, 9) ClassIIa_HDAC->MEF2 Binds to & Deacetylates ClassIIa_HDAC->Repression Activation Transcriptional Activation Gene_Expression->Activation Repression->Activation Relief of Repression CHDI_390576 This compound CHDI_390576->ClassIIa_HDAC

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: R6/2 Mouse Model formulation Formulation Preparation (this compound or Vehicle) start->formulation dosing Oral Administration (Twice Daily for 15 Days) formulation->dosing monitoring Daily Monitoring (Weight, Temperature, Health) dosing->monitoring end End of Study: Tissue Collection & Analysis dosing->end behavioral Behavioral Testing (e.g., Open Field) monitoring->behavioral During/After Treatment behavioral->end

Caption: In vivo experimental workflow for this compound.

Troubleshooting_Logic issue Observed Issue (e.g., Adverse Effects) check_vehicle Check Vehicle Toxicity issue->check_vehicle reduce_dose Reduce this compound Dose check_vehicle->reduce_dose Vehicle OK consult_vet Consult Veterinarian check_vehicle->consult_vet Vehicle Toxic supportive_care Provide Supportive Care reduce_dose->supportive_care supportive_care->consult_vet If Severe no_effect No Efficacy Observed check_formulation Verify Formulation & Dosing no_effect->check_formulation check_pk Assess Pharmacokinetics check_formulation->check_pk check_endpoints Review Biological Endpoints check_pk->check_endpoints confirm_target Confirm Target Engagement check_endpoints->confirm_target

Caption: Troubleshooting decision tree for in vivo studies.

References

CHDI-390576 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides for experiments involving CHDI-390576.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, cell-permeable, and central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs).[1][2][3] It specifically targets HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][4] Class IIa HDACs are transcriptional corepressors that shuttle between the nucleus and cytoplasm, allowing them to link cellular signaling pathways to the regulation of gene expression.[3][5] They are involved in a variety of biological processes, including the regulation of neural activity.[3][5]

Q2: What is the selectivity profile of this compound against different HDAC isoforms?

This compound exhibits high selectivity for class IIa HDACs. It is over 500-fold more selective for class IIa HDACs compared to class I HDACs (HDAC1, 2, and 3) and approximately 150-fold more selective against HDAC8 and the class IIb isoform, HDAC6.[1][2][3]

Q3: Are there any known or potential non-HDAC off-target effects of this compound?

As a hydroxamic acid-based HDAC inhibitor, this compound may have off-target effects. A notable potential off-target for this class of compounds is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[6] While direct binding of this compound to MBLAC2 has not been explicitly reported, it is a common off-target for other hydroxamic acid HDAC inhibitors.[6] Researchers should be aware of this possibility when interpreting experimental results. Other potential off-targets identified for some HDAC inhibitors include GATD3A, ALDH2, ISOC1, and ISOC2.[6] A comprehensive off-target screening, such as a kinase panel, for this compound is not publicly available.

Q4: What are the reported in vivo effects of this compound?

In mouse models, this compound has been shown to be CNS penetrant.[3][5] Administration of the compound led to a significant increase in open-field measures of activity, including total and center distance traveled and rearing behavior.[3][5] Notably, it did not have a significant impact on passive observations, responses to manipulations, body weight, or body temperature at the doses tested.[3][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
HDAC ClassHDAC IsoformIC50 (nM)Selectivity vs. Class IIa (average)
Class IIa (On-target) HDAC454[1][4]-
HDAC560[1][4]-
HDAC731[1][4]-
HDAC950[1][4]-
Class I (Off-target) HDAC139,700[1]>500-fold
HDAC225,800[1]>500-fold
HDAC39,100[1]>500-fold
Class IIb (Off-target) HDAC66,200[1]~150-fold
Class I (Off-target) HDAC8-~150-fold

Note: The affinity (Kd) of this compound to the catalytic domain of immobilized HDAC4 is 80 nM.[1]

Mandatory Visualizations

cluster_0 This compound cluster_1 HDAC Classes This compound This compound Class IIa (On-Target) Class IIa (On-Target) This compound->Class IIa (On-Target) High Potency (nM) Class I (Off-Target) Class I (Off-Target) This compound->Class I (Off-Target) Low Potency (µM) Class IIb (Off-Target) Class IIb (Off-Target) This compound->Class IIb (Off-Target) Low Potency (µM)

Caption: Selectivity profile of this compound for HDAC classes.

cluster_0 Experimental Observation cluster_1 Initial Checks cluster_2 Off-Target Investigation A Unexpected Phenotype Observed B Confirm On-Target Engagement (e.g., downstream substrate acetylation) A->B C Review Literature for Known Class IIa HDAC Functions A->C D Hypothesize Potential Off-Targets (e.g., MBLAC2, Kinases) B->D On-target confirmed C->D Phenotype unexplained E Perform Broad Off-Target Screen (e.g., Kinase Panel) D->E F Validate Hits with Orthogonal Assays E->F

Caption: Workflow for investigating potential off-target effects.

cluster_0 Cytoplasm cluster_1 Nucleus HDAC_cyto HDAC4/5/7/9 MEF2_cyto MEF2 HDAC_nucl HDAC4/5/7/9 HDAC_cyto->HDAC_nucl Translocation Signal Signal (e.g., CaMK) Signal->HDAC_cyto P CHDI_390576 This compound CHDI_390576->HDAC_cyto Inhibition CHDI_390576->HDAC_nucl Inhibition MEF2_nucl MEF2 HDAC_nucl->MEF2_nucl Deacetylation DNA Target Genes MEF2_nucl->DNA Repression

Caption: Inhibition of Class IIa HDAC signaling by this compound.

Troubleshooting Guides

Guide 1: Unexpected or Off-Target Cellular Phenotypes
Issue Potential Cause Recommended Action
Cellular phenotype is inconsistent with known Class IIa HDAC inhibition. Off-target effect: The compound may be interacting with other cellular targets, such as MBLAC2 or kinases.1. Confirm On-Target Engagement: Use Western blotting to verify increased acetylation of known Class IIa HDAC substrates. 2. Control Experiments: Include a structurally distinct Class IIa HDAC inhibitor as a control to see if the phenotype is recapitulated. 3. Off-Target Screening: Consider screening this compound against a broad panel of targets (e.g., a commercial kinase panel) to identify potential off-target interactions.
Observed effect is opposite to what is expected. Cellular Context: The function of Class IIa HDACs can be highly dependent on the specific cellular background and signaling pathways active in your model system.1. Literature Review: Thoroughly review the literature for the role of Class IIa HDACs in your specific cell type or pathway of interest. 2. Dose-Response: Perform a careful dose-response experiment to ensure you are observing a specific effect and not generalized toxicity at high concentrations.
High levels of cytotoxicity observed at expected therapeutic concentrations. Off-target toxicity or hypersensitivity of the cell line. 1. Lower Concentration Range: Test a lower range of concentrations to determine if a therapeutic window exists. 2. Alternative Cell Lines: Test the compound in a different cell line to see if the cytotoxicity is specific to your model.
Guide 2: Lack of Expected Biological Effect
Issue Potential Cause Recommended Action
No change in downstream markers (e.g., gene expression, protein acetylation). Poor cell permeability or rapid degradation of the compound. 1. Confirm Target Engagement: Directly measure the acetylation status of a known Class IIa HDAC substrate via Western blot. 2. Positive Control: Ensure your assay is working by using a known pan-HDAC inhibitor (e.g., Trichostatin A) as a positive control. 3. Incubation Time: Optimize the incubation time with this compound.
No observable phenotype despite confirmed target engagement. Redundancy or compensatory mechanisms in the cell. 1. Alternative Endpoints: Investigate other potential downstream effects of Class IIa HDAC inhibition. 2. Combination Treatment: Consider combining this compound with other agents to overcome potential resistance or redundancy.
Compound precipitates in cell culture media. Poor solubility of the compound in aqueous solutions. 1. Stock Solution: Ensure the DMSO stock solution is fully dissolved. Sonication may be required.[1] 2. Final DMSO Concentration: Keep the final DMSO concentration in the media low (typically <0.5%).[1] 3. Formulation: For in vivo studies, refer to established formulation protocols. A sample formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Experimental Protocols

Protocol 1: Biochemical HDAC Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against purified HDAC enzymes.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a working solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.

    • Prepare a solution of purified recombinant HDAC enzyme in assay buffer.

    • Prepare a developer solution containing a trypsin-like protease and a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

  • Assay Procedure:

    • Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a black 96-well plate.

    • Add 28 µL of the HDAC enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the HDAC substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of the developer solution to each well.

    • Incubate at room temperature for 15 minutes to allow for cleavage of the deacetylated substrate.

    • Measure the fluorescence using a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol is designed to confirm that this compound is engaging its target in a cellular context by measuring the acetylation of a downstream substrate.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for the desired duration (e.g., 6, 12, 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail and a pan-HDAC inhibitor (to preserve acetylation marks).

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against an acetylated substrate of Class IIa HDACs (e.g., acetylated-MEF2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against total protein (e.g., total MEF2) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated protein to the total protein and the loading control.

    • Compare the levels of acetylation in treated samples to the vehicle control.

References

Technical Support Center: Optimizing CHDI-390576 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CHDI-390576 in cell-based assays. Here, you will find detailed frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful application of this potent and selective class IIa histone deacetylase (HDAC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable, and central nervous system (CNS) penetrant small molecule inhibitor of class IIa histone deacetylases (HDACs).[1][2] It exhibits high selectivity for HDAC4, HDAC5, HDAC7, and HDAC9, with IC50 values in the nanomolar range.[1][2] Its mechanism of action involves binding to the catalytic domain of class IIa HDACs, thereby inhibiting their deacetylase activity.[1] This leads to an increase in the acetylation of histone and non-histone proteins, which can modulate gene expression and cellular function.[3][4][5]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on its biochemical potency (IC50 values of 31-60 nM for class IIa HDACs), a good starting point for cell-based assays is to test a concentration range spanning from 10 nM to 10 µM.[1][2][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol, typically up to 100 mM.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid solvent-induced toxicity.[8]

Q4: How can I confirm that this compound is active in my cells?

A4: A common method to confirm the cellular activity of an HDAC inhibitor is to measure the acetylation of known HDAC substrates by Western blot. Since this compound is a class IIa HDAC inhibitor, it is not expected to directly impact the acetylation of substrates primarily targeted by class I HDACs, such as histone H3 and H4, at low concentrations. However, at higher concentrations or in certain contexts, indirect effects on histone acetylation might be observed. A more specific approach would be to assess the acetylation of known class IIa HDAC substrates, if available and specific antibodies exist.

Q5: What are the potential off-target effects of this compound?

A5: this compound is highly selective for class IIa HDACs over class I, IIb, and IV HDACs.[1][2] However, like many small molecule inhibitors, the possibility of off-target effects should be considered, especially at higher concentrations.[9][10] One study identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a common off-target for hydroxamate-based HDAC inhibitors.[11] To control for off-target effects, it is recommended to use the lowest effective concentration, include a structurally unrelated class IIa HDAC inhibitor as a control, and consider genetic approaches like siRNA or CRISPR to validate that the observed phenotype is due to the inhibition of the intended target.[12]

Data Presentation

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)
HDAC454
HDAC560
HDAC731
hHDAC950

Data compiled from multiple sources.[1][2][7][13]

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointIncubation TimeIC50 (µM)
A549Western BlotHDAC6 Inhibition (Tubulin acetylation)4 hours17
A549Western BlotClass I HDAC Inhibition (Histone H4K12 acetylation)4 hours> 30
CAL-27 (HDAC4 overexpressing)MTT AssayAntiproliferative activity72 hours12.8

Data is based on information from a commercial supplier and may not have been independently verified.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines a general method to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (as a percentage of the vehicle control) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Engagement

This protocol describes how to assess the effect of this compound on the acetylation of cellular proteins.

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-acetylated tubulin, anti-acetylated histone H3, anti-total tubulin, anti-total histone H3)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (based on viability assay results) and a vehicle control for a desired time (e.g., 4, 8, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.

Troubleshooting Guides

Issue 1: No or weak effect of this compound observed.

Possible Cause Troubleshooting Step
Incorrect concentration Perform a wider dose-response experiment. The effective concentration can be cell-type dependent.
Short incubation time Increase the incubation time. Some cellular effects may take longer to manifest.
Compound degradation Ensure proper storage of the stock solution. Prepare fresh working dilutions for each experiment.
Cellular resistance The cell line may have intrinsic resistance mechanisms. Consider using a different cell line or a positive control inhibitor like Trichostatin A (a pan-HDAC inhibitor) to confirm assay validity.

Issue 2: High cytotoxicity observed at low concentrations.

Possible Cause Troubleshooting Step
Solvent toxicity Ensure the final DMSO concentration is below 0.5%. Run a vehicle-only control to assess solvent effects.
Off-target effects Use the lowest effective concentration. Validate the on-target effect using a structurally different class IIa HDAC inhibitor. Consider genetic knockdown of the target HDACs to confirm the phenotype.
Cell line sensitivity The chosen cell line may be particularly sensitive. Perform a detailed dose-response and time-course experiment to find a non-toxic but effective concentration.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in cell culture Ensure consistent cell passage number, seeding density, and growth conditions.
Pipetting errors Calibrate pipettes regularly and use proper pipetting techniques, especially for serial dilutions.
Compound precipitation Visually inspect the media after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system for the final dilution, though this may require further validation.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa Inhibition NonHistone Non-Histone Proteins HDAC_IIa->NonHistone Deacetylation Histones Histones HDAC_IIa->Histones Deacetylation Acetylated_NonHistone Acetylated Non-Histone Proteins NonHistone->Acetylated_NonHistone Gene_Expression Altered Gene Expression Acetylated_NonHistone->Gene_Expression Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylated_Histones->Gene_Expression

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) C Prepare Serial Dilutions in Cell Culture Medium A->C B Seed Cells in Multi-well Plates D Treat Cells with this compound or Vehicle Control B->D C->D E Incubate for Desired Duration D->E F Perform Cell-Based Assay (e.g., MTT, Western Blot) E->F G Data Acquisition F->G H Data Analysis & Concentration Optimization G->H Troubleshooting_Logic Start Unexpected Assay Results Q1 Is the effect weak or absent? Start->Q1 Q2 Is cytotoxicity high at low concentrations? Q1->Q2 No A1 Check concentration range Increase incubation time Verify compound integrity Q1->A1 Yes Q3 Are results inconsistent? Q2->Q3 No A2 Check solvent concentration Investigate off-target effects Assess cell line sensitivity Q2->A2 Yes A3 Standardize cell culture Verify pipetting accuracy Check for compound precipitation Q3->A3 Yes

References

Preventing degradation of CHDI-390576 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of CHDI-390576 to prevent its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in DMSO and ethanol.[1]

Q2: What is the recommended storage temperature for solid this compound?

A2: Solid this compound should be stored at -20°C for long-term stability.[2][3] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[3]

Q3: How should I store this compound once it is in solution?

A3: Stock solutions should be stored at -20°C for up to one month to prevent loss of potency.[2][4] For longer-term storage of up to six months, it is recommended to store stock solutions at -80°C.[4] It is crucial to aliquot the solution to avoid multiple freeze-thaw cycles.[2]

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. While the solid compound is stable for a few weeks during shipping at ambient temperatures, solutions are more prone to degradation.[3]

Q5: What should I do if I observe precipitation in my this compound solution?

A5: If you observe precipitation, you can gently heat and/or sonicate the solution to aid in redissolving the compound.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent results Degradation of this compound in solution.1. Prepare fresh stock solutions. 2. Ensure proper storage conditions (-20°C or -80°C).[2][4] 3. Avoid repeated freeze-thaw cycles by preparing aliquots.[2]
Precipitation in the stock solution Improper dissolution or solvent saturation.1. Use gentle heating and/or sonication to redissolve the compound.[4] 2. Ensure the concentration does not exceed the solvent's capacity.
Cloudy or discolored solution Potential contamination or degradation.1. Discard the solution. 2. Prepare a fresh solution using high-purity solvent. 3. Ensure all labware is clean and dry before use.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of solid this compound. The molecular weight is 391.32 g/mol .[1]

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. If necessary, gentle warming can be applied.[4]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][4]

Data Presentation

Solubility and Storage Summary
Parameter Recommendation Source
Solvents DMSO, Ethanol[1]
Maximum Solubility in DMSO 100 mM
Maximum Solubility in Ethanol 100 mM
Solid Storage (Short-term) 0 - 4°C (dry and dark)[3]
Solid Storage (Long-term) -20°C[2][3]
Solution Storage (Short-term) -20°C (up to 1 month)[2][4]
Solution Storage (Long-term) -80°C (up to 6 months)[4]

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh Solid this compound add_solvent Add High-Purity Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store thaw Thaw a Single Aliquot store->thaw use Use in Experiment thaw->use

Recommended workflow for preparing and storing this compound solutions.

troubleshooting_degradation start Inconsistent Experimental Results? check_solution Is the solution clear and colorless? start->check_solution check_age How old is the stock solution? check_solution->check_age Yes discard Discard and prepare fresh solution check_solution->discard No check_storage How was the solution stored? check_age->check_storage < 1 month prepare_fresh Prepare fresh stock solution check_age->prepare_fresh > 1 month check_freeze_thaw Multiple freeze-thaw cycles? check_storage->check_freeze_thaw At -20°C or -80°C check_storage->prepare_fresh Improperly Stored check_freeze_thaw->prepare_fresh Yes use_solution Solution is likely stable check_freeze_thaw->use_solution No, single use aliquot

Troubleshooting decision tree for potential this compound degradation.

References

Technical Support Center: CHDI-390576 Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of CHDI-390576 samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the primary methods for determining the purity of a this compound sample?

A1: The most common and reliable methods for assessing the purity of small molecule compounds like this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers unique advantages in detecting and quantifying impurities.

Q2: My HPLC chromatogram shows multiple peaks besides the main this compound peak. What could these be?

A2: Unidentified peaks in an HPLC chromatogram can be due to several factors:

  • Synthesis-Related Impurities: These are byproducts from the chemical synthesis of this compound. Given its structure, potential impurities could include unreacted starting materials, reagents, or byproducts from key reactions like Suzuki coupling (e.g., homocoupling products) and hydroxamic acid formation.

  • Degradation Products: this compound may degrade under certain conditions (e.g., exposure to light, high temperatures, or incompatible solvents).

  • Contaminants: These could be introduced from solvents, glassware, or handling during sample preparation.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard with a known purity.

  • Blank Injection: Run a blank injection (solvent only) to identify peaks originating from the mobile phase or the system itself.

  • LC-MS Analysis: If available, analyze the sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the impurity peaks, which can help in their identification.

  • Review Synthesis Route: If the synthesis pathway is known, predict potential byproducts and compare their expected retention times and masses with the observed impurities.

Q3: How can I improve the resolution and peak shape in my HPLC analysis of this compound?

A3: Poor resolution and peak shape (e.g., tailing or fronting) can be addressed by optimizing the HPLC method.

ParameterTroubleshooting Action
Mobile Phase Adjust the organic-to-aqueous ratio. A slight modification in the mobile phase composition can significantly impact resolution. Ensure the mobile phase is properly degassed.
pH The pH of the mobile phase can affect the ionization state of this compound and its impurities, thereby altering their retention and peak shape. Experiment with a pH range around the pKa of the compound.
Column Ensure you are using an appropriate column (e.g., C18 for reverse-phase). If the column is old or has been used extensively, it may need to be replaced.
Flow Rate A lower flow rate can sometimes improve resolution, but it will increase the run time.
Temperature Increasing the column temperature can decrease viscosity and improve peak shape, but it may also affect selectivity.

Q4: Can I use ¹H NMR to determine the purity of my this compound sample?

A4: Yes, quantitative ¹H NMR (qNMR) is a powerful technique for determining the absolute purity of a sample.[1][2][3][4][5][6] This method involves comparing the integral of a specific proton signal from this compound to the integral of a certified internal standard of known concentration. It is crucial that the selected signals for both the analyte and the internal standard are well-resolved and do not overlap with other signals in the spectrum.

Experimental Protocols

Below are detailed methodologies for the key experiments used in assessing the purity of a this compound sample.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reverse-phase HPLC method suitable for determining the purity of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

  • This compound sample

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or an alternative wavelength with maximum absorbance for this compound)

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity of the this compound sample is calculated as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol provides a method for identifying unknown impurities in a this compound sample.

Instrumentation and Materials:

  • LC-MS system (e.g., coupled to a quadrupole or time-of-flight mass spectrometer)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound sample

  • LC-MS grade solvents

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, but at a lower concentration (e.g., 0.1 mg/mL).

  • LC-MS Conditions:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Gradient Elution: Use a gradient similar to the HPLC method, adjusted for the shorter column and faster flow rate.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Scan Range: m/z 100-1000

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

  • Data Analysis: Extract the mass spectra for each impurity peak observed in the chromatogram. The molecular weight of each impurity can be determined from its mass-to-charge ratio. This information, combined with knowledge of the synthetic route, can help in elucidating the structure of the impurities.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

This protocol describes the use of qNMR with an internal standard to determine the absolute purity of a this compound sample.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a well-resolved signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Purity Calculation cluster_3 Impurity Identification cluster_4 Absolute Purity (Optional) prep Weigh and dissolve This compound sample hplc HPLC Analysis prep->hplc lcms LC-MS Analysis prep->lcms qnmr Quantitative NMR (qNMR) prep->qnmr purity_calc Calculate Purity (Area % Method) hplc->purity_calc impurity_id Identify Impurities (Mass-to-Charge Ratio) lcms->impurity_id abs_purity Calculate Absolute Purity qnmr->abs_purity

Caption: Workflow for assessing the purity of a this compound sample.

Logical Relationship of Purity Assessment Techniques

G cluster_screening Screening & Quantification cluster_identification Identification cluster_absolute Absolute Quantification CHDI_Sample This compound Sample HPLC HPLC (Relative Purity) CHDI_Sample->HPLC Primary Assessment LCMS LC-MS (Impurity ID) CHDI_Sample->LCMS Detailed Analysis qNMR qNMR (Absolute Purity) CHDI_Sample->qNMR High Accuracy Quantification

Caption: Relationship between analytical techniques for purity assessment.

Signaling Pathway of this compound

G CHDI This compound HDAC Class IIa HDACs (HDAC4, 5, 7, 9) CHDI->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription

Caption: Simplified signaling pathway of this compound as a Class IIa HDAC inhibitor.

References

CHDI-390576 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CHDI-390576. Here, we address potential unexpected results and provide detailed experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected increase in histone acetylation after treating our cells with this compound. What could be the reason?

A1: This is a common query. While this compound is a potent inhibitor of class IIa Histone Deacetylases (HDACs), several factors might contribute to a lack of detectable change in global histone acetylation:

  • Substrate Specificity: Class IIa HDACs have limited deacetylase activity towards histones compared to class I HDACs. Their primary function involves interacting with and repressing the activity of transcription factors like MEF2. Therefore, a significant global change in histone acetylation might not be the most prominent downstream effect.

  • Cell Type Specificity: The expression levels of class IIa HDACs and their interacting partners can vary significantly between different cell lines. Your cell line of interest may have low levels of class IIa HDACs.

  • Antibody Selection: The antibodies used for Western blotting may not be optimal for detecting changes in the specific histone acetylation marks modulated by class IIa HDAC activity.

  • Compound Integrity and Concentration: Ensure the compound is properly stored and that the final concentration in your experiment is sufficient to inhibit the target enzymes.

Troubleshooting Steps:

  • Confirm Target Engagement: Instead of global histone acetylation, we recommend assessing the acetylation of known non-histone substrates of class IIa HDACs or measuring the direct engagement of this compound with its targets.

  • Verify Class IIa HDAC Expression: Check the expression levels of HDAC4, HDAC5, HDAC7, and HDAC9 in your cell line using qPCR or Western blotting.

  • Use a Positive Control: Treat a sensitive cell line with a well-characterized pan-HDAC inhibitor (e.g., Vorinostat or Panobinostat) to ensure your experimental setup can detect changes in histone acetylation.

  • Optimize Antibody and Western Blotting Protocol: Use antibodies specific for acetylation marks known to be regulated by class IIa HDACs and optimize your Western blotting conditions.

Q2: We are observing unexpected cytotoxicity or a decrease in cell viability at concentrations where this compound is expected to be selective. Why is this happening?

A2: While this compound is highly selective, off-target effects or context-specific cellular responses can lead to unexpected cytotoxicity.

  • Off-Target Effects: Although highly selective, at higher concentrations, this compound might interact with other cellular targets. It's crucial to use the lowest effective concentration.

  • Cell Line Sensitivity: The genetic and epigenetic background of your cell line can influence its sensitivity to HDAC inhibition. Some cell lines may be particularly dependent on pathways regulated by class IIa HDACs for survival.

  • Prolonged Exposure: Continuous exposure to the inhibitor, even at selective concentrations, could lead to the accumulation of downstream effects that trigger cell death pathways.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the EC50 for cytotoxicity in your specific cell line to identify a suitable concentration range for your experiments.

  • Time-Course Experiment: Assess cell viability at different time points to understand the kinetics of the cytotoxic effect.

  • Investigate Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if the observed cell death is due to apoptosis.

  • Consider Off-Target Analysis: If the issue persists, consider investigating potential off-targets through techniques like chemical proteomics. A known off-target for some hydroxamic acid-based HDAC inhibitors is MBLAC2.[1]

Q3: The expression of our target gene, which is regulated by the MEF2 transcription factor, is not changing as expected after treatment with this compound. What could be the issue?

A3: The regulation of gene expression is complex, and the lack of an expected change in your target gene could be due to several reasons.

  • Redundant Pathways: Other transcription factors or signaling pathways might be compensating for the inhibition of the MEF2-HDAC interaction.

  • Chromatin State: The baseline chromatin accessibility of your target gene's promoter and enhancer regions can influence its responsiveness to HDAC inhibition.

  • Post-Translational Modifications: Other post-translational modifications on MEF2 or its co-regulators might be playing a more dominant role in regulating your gene of interest.

  • Kinetics of Transcription: The timing of your analysis might not be optimal to capture the transcriptional changes.

Troubleshooting Steps:

  • Confirm MEF2-HDAC Interaction: Verify that MEF2 interacts with class IIa HDACs in your cellular system using co-immunoprecipitation.

  • Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR to assess if this compound treatment leads to an increase in histone acetylation at the promoter or enhancer regions of your target gene.

  • Time-Course qPCR: Analyze the expression of your target gene at multiple time points after treatment to capture the full dynamic range of the transcriptional response.

  • Pathway Analysis: Investigate other signaling pathways that are known to regulate your target gene to identify potential compensatory mechanisms.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
HDAC454
HDAC560
HDAC731
HDAC950

Source: Data compiled from multiple sources.[2][3]

Table 2: Selectivity Profile of this compound

TargetIC50 (µM)Selectivity over Class IIa (Fold)
HDAC139.7>500
HDAC2>50>500
HDAC325.8>500
HDAC66.2~150
HDAC89.1~150

Source: Data compiled from multiple sources.[2][3]

Experimental Protocols

Western Blotting for Histone Acetylation
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 4-20% Tris-glycine gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12) and a loading control (e.g., anti-H3, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde (B43269) to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against acetylated histones (e.g., anti-acetyl-H3) or a negative control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA using a spin column.

  • qPCR Analysis: Perform qPCR using primers specific for the promoter or enhancer regions of the target gene to quantify the enrichment of acetylated histones.

Mandatory Visualizations

HDAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade HDAC_IIa_P p-Class IIa HDAC Kinase_Cascade->HDAC_IIa_P P 14-3-3 14-3-3 HDAC_IIa_P->14-3-3 Binds HDAC_IIa Class IIa HDAC HDAC_IIa_N Class IIa HDAC HDAC_IIa->HDAC_IIa_N Nuclear Import 14-3-3->HDAC_IIa Cytoplasmic Retention MEF2 MEF2 Target_Gene Target Gene MEF2->Target_Gene Activates HDAC_IIa_N->MEF2 Represses CHDI_390576 This compound CHDI_390576->HDAC_IIa_N Inhibits

Caption: Class IIa HDAC signaling pathway and the mechanism of action for this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Cell_Line Characterize Cell Line (HDAC Expression) Start->Check_Cell_Line Check_Assay Validate Assay (Positive/Negative Controls) Start->Check_Assay No_Effect No Expected Effect Observed? Check_Assay->No_Effect Cytotoxicity Unexpected Cytotoxicity? Check_Assay->Cytotoxicity No_Effect->Cytotoxicity No Assess_Target_Engagement Assess Target Engagement (e.g., CETSA) No_Effect->Assess_Target_Engagement Yes Titrate_Dose Perform Dose-Response & Time-Course Cytotoxicity->Titrate_Dose Yes Measure_Downstream Measure Downstream Functional Readout Assess_Target_Engagement->Measure_Downstream Apoptosis_Assay Investigate Apoptosis (Annexin V) Titrate_Dose->Apoptosis_Assay

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

CHDI-390576 toxicity in primary neuron cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CHDI-390576 in primary neuron cultures. As a potent and selective class IIa histone deacetylase (HDAC) inhibitor, this compound offers a targeted approach for studying neuronal function. However, as with any compound, understanding its potential for toxicity is crucial for accurate experimental design and interpretation.

Disclaimer: Limited public data is available on the specific toxicity of this compound in primary neuron cultures. The following guidance is based on general principles of HDAC inhibition, cell culture, and neuropharmacology. Researchers should always perform their own dose-response experiments to determine the optimal non-toxic concentration for their specific neuronal cell type and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected toxicity of this compound in primary neurons?

A1: this compound is a selective inhibitor of class IIa HDACs (HDAC4, 5, 7, and 9).[1][2][3][4] Generally, inhibition of class I HDACs (particularly HDAC3) is more commonly associated with neurotoxicity.[5][6] Given its high selectivity (>500-fold) for class IIa over class I HDACs, this compound is predicted to have a lower potential for toxicity compared to pan-HDAC inhibitors.[1][2][4] However, at high concentrations or with prolonged exposure, off-target effects or exaggerated pharmacology could still lead to cytotoxicity. It is imperative to establish a therapeutic window with a dose-response curve for your specific neuronal culture system.

Q2: I am observing neuronal death after treatment with this compound. What are the possible causes?

A2: Several factors could contribute to neuronal death:

  • High Concentration: The concentration of this compound may be too high. It is crucial to perform a dose-response analysis to identify the optimal concentration.

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to primary neurons, even at low concentrations. Ensure your final DMSO concentration is consistent across all conditions (including vehicle controls) and is at a level known to be tolerated by your neurons (typically ≤ 0.1%).

  • Compound Precipitation: Poor solubility can lead to compound precipitation, causing non-specific stress and cell death. Ensure the compound is fully dissolved. Gentle warming or sonication may be required.[1]

  • Extended Exposure: Continuous exposure, even to a non-toxic concentration, may become toxic over long durations. Consider pulse treatments or media changes to reduce cumulative exposure.

  • Culture Health: The overall health of your primary neuron culture is critical. Stressed or unhealthy neurons are more susceptible to any experimental manipulation.

Q3: How can I distinguish between specific compound toxicity and non-specific effects?

A3: To differentiate between specific and non-specific toxicity, consider the following controls:

  • Vehicle Control: This is the most critical control. It should contain the same final concentration of the solvent (e.g., DMSO) as your experimental conditions.

  • Inactive Enantiomer/Structural Analog: If available, using a structurally similar but inactive compound can help determine if the observed effects are due to the specific pharmacology of this compound.

  • Positive Control: Use a compound with a known neurotoxic mechanism (e.g., a high concentration of a pan-HDAC inhibitor like Trichostatin A, or glutamate (B1630785) for excitotoxicity) to validate your toxicity assay.

  • Dose-Response Curve: Specific toxicity will typically show a sigmoidal dose-response relationship, whereas non-specific effects may have a very steep or erratic curve.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in DMSO to create a stock solution. For in vitro experiments, a suggested formulation for a working solution involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High neuronal death even at low concentrations of this compound. 1. High solvent (DMSO) concentration.2. Poor initial health of primary neuron culture.3. Compound precipitation in media.1. Lower the final DMSO concentration to ≤ 0.1%. Ensure the vehicle control has the same DMSO concentration.2. Assess culture health before treatment using phase-contrast microscopy. Ensure proper seeding density and maturation.3. Prepare fresh dilutions from stock for each experiment. Visually inspect for precipitates after dilution in media.
Inconsistent results between experiments. 1. Inconsistent cell density or culture age.2. Variability in compound dilution.3. Repeated freeze-thaw cycles of the compound stock solution.1. Standardize the days in vitro (DIV) for treatment and use a consistent seeding density.2. Use a calibrated pipette and perform serial dilutions carefully.3. Aliquot the stock solution after the initial preparation to avoid multiple freeze-thaw cycles.
No observable effect (positive or negative) on neurons. 1. Compound concentration is too low.2. The experimental endpoint is not sensitive to class IIa HDAC inhibition.3. Inactive compound due to improper storage or handling.1. Increase the concentration of this compound. A full dose-response is recommended.2. Confirm target engagement by measuring the acetylation of known class IIa HDAC substrates.3. Purchase a new batch of the compound and store it properly.

Quantitative Data Summary

There is no publicly available quantitative data specifically detailing the toxicity of this compound in primary neuron cultures. Researchers must generate this data empirically. The table below summarizes the known inhibitory concentrations for its intended targets.

Target IC50 (nM) Reference
HDAC454[1][3][4]
HDAC560[1][3][4]
HDAC731[1][3][4]
HDAC950[1][3][4]
Class I HDACs>500-fold selectivity[1][2][4]
HDAC6 (Class IIb)~150-fold selectivity[1][2][4]

Experimental Protocols

Protocol: Assessing Neurotoxicity of this compound using a Lactate Dehydrogenase (LDH) Assay

This protocol provides a method to quantify cell death by measuring the release of LDH from damaged neurons into the culture medium.

Materials:

  • Primary neuron cultures (e.g., cortical, hippocampal) at desired DIV

  • This compound

  • DMSO (cell culture grade)

  • Neuron culture medium

  • Commercially available LDH cytotoxicity assay kit

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Methodology:

  • Cell Plating: Plate primary neurons in a 96-well plate at a density optimized for your neuron type. Culture for the desired number of days (e.g., DIV 7-10) to allow for maturation.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.

    • On the day of the experiment, perform serial dilutions of the stock solution in pre-warmed neuron culture medium to achieve final concentrations for the dose-response curve (e.g., 1 nM to 10 µM).

    • Prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.

  • Treatment:

    • Carefully remove half of the medium from each well and replace it with the medium containing the diluted compound or vehicle.

    • Include three control groups:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO.

      • Maximum Lysis Control: Cells to be treated with the lysis buffer provided in the LDH kit (this determines 100% cell death).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • One hour before the end of the incubation, add lysis buffer to the "Maximum Lysis Control" wells.

    • Following the incubation period, carefully collect the supernatant from all wells and transfer to a new 96-well plate.

    • Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for 30 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = 100 * (Experimental Value - Untreated Control) / (Maximum Lysis Control - Untreated Control)

    • Plot the % cytotoxicity against the log of the this compound concentration to generate a dose-response curve and determine the TC50 (Toxic Concentration, 50%).

Visualizations

Toxicity_Troubleshooting_Workflow start Start: Observe Unexpected Neuronal Death check_concentration Is the this compound concentration optimized? start->check_concentration check_solvent Is the solvent (DMSO) concentration < 0.1% and consistent with controls? check_concentration->check_solvent No end_toxic Conclusion: Compound exhibits toxicity at this concentration. Define TC50. check_concentration->end_toxic Yes check_culture Is the primary neuron culture healthy and mature? check_solvent->check_culture Yes adjust_solvent Action: Lower DMSO concentration. Prepare a new vehicle control. check_solvent->adjust_solvent No dose_response Action: Perform a full dose-response experiment (e.g., LDH or MTT assay). check_culture->dose_response Yes optimize_culture Action: Optimize culture conditions. Assess health before treatment. check_culture->optimize_culture No dose_response->end_toxic end_retest Re-evaluate Experiment adjust_solvent->end_retest optimize_culture->end_retest

Caption: A workflow diagram for troubleshooting unexpected toxicity in primary neuron cultures.

HDAC_Signaling_Pathway cluster_nucleus Nucleus cluster_treatment Experimental Treatment cluster_outcome Expected Outcome HDAC_IIa Class IIa HDAC (4, 5, 7, 9) MEF2 MEF2 HDAC_IIa->MEF2 deacetylates Histones Histones HDAC_IIa->Histones deacetylates Acetylation Increased Acetylation of MEF2 & Histones HDAC_IIa->Acetylation inhibition leads to Gene_Repression Repression of Neuronal Survival Genes MEF2->Gene_Repression represses Histones->Gene_Repression contributes to CHDI_390576 This compound CHDI_390576->HDAC_IIa inhibits Gene_Expression Expression of Neuronal Survival Genes Acetylation->Gene_Expression

Caption: A simplified diagram of this compound's mechanism of action on Class IIa HDACs.

References

Technical Support Center: Improving Brain Delivery of CHDI-390576

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CHDI-390576, a potent and selective class IIa histone deacetylase (HDAC) inhibitor, with a focus on optimizing its delivery to the brain.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Precipitation of this compound during formulation - Incorrect solvent ratio- Low temperature- Saturation limit exceeded- Ensure accurate preparation of the formulation. A recommended formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]- Gentle heating and/or sonication can aid in dissolution.[1]- Prepare fresh solutions for each experiment.
Low or variable brain concentrations of this compound - Suboptimal formulation- Incorrect administration route- Animal-to-animal variability- For oral administration, ensure the vehicle is appropriate. A formulation of 10% DMSO in corn oil has also been reported.[1]- Oral gavage is the recommended route of administration to achieve sustained brain exposure.[2]- Ensure consistent dosing technique and volume across all animals.
Inconsistent results in behavioral or molecular assays - Insufficient target engagement- Off-target effects- Compound instability- Confirm target engagement by measuring the acetylation of class IIa HDAC substrates in the brain tissue.- Be aware that as a hydroxamic acid-based inhibitor, this compound could potentially interact with other zinc-dependent metalloenzymes. Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) has been identified as a common off-target for hydroxamate drugs.[3][4]- Store stock solutions appropriately: -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Observed toxicity or adverse effects in animals - High dose- Vehicle toxicity- Conduct a dose-response study to determine the optimal therapeutic window for your specific model.- Include a vehicle-only control group to rule out any adverse effects from the formulation itself.

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q: What is the recommended formulation for in vivo oral administration of this compound? A: A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation can achieve a solubility of at least 2.08 mg/mL.[1] Another option is 10% DMSO in corn oil.[1]

  • Q: How should I prepare the in vivo formulation? A: To prepare the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation, first dissolve this compound in DMSO to make a stock solution. Then, add the PEG300 and mix thoroughly. Next, add the Tween-80 and mix again. Finally, add the saline to reach the final volume and mix until you have a clear solution.[1]

  • Q: What is the recommended route of administration for brain delivery? A: Oral administration has been shown to be effective in achieving significant brain exposure of this compound.[2]

Pharmacokinetics and Brain Penetration

  • Q: What is the expected brain exposure of this compound after oral administration? A: Following oral administration in mice, this compound can achieve exposure levels in the brain that are in excess of its cellular class IIa HDAC IC50 values for approximately 8 hours.[2]

  • Q: Is there publicly available quantitative data on the brain and plasma concentrations of this compound at different doses and time points? A: While the CNS penetrance of this compound is established, detailed public data on concentration-time curves in plasma and brain at various doses is limited. For precise experimental design, it is recommended to perform a pilot pharmacokinetic study in your specific animal model.

Mechanism of Action and Target Engagement

  • Q: What is the mechanism of action of this compound? A: this compound is a potent and selective inhibitor of class IIa histone deacetylases (HDACs).[1] Class IIa HDACs are transcriptional corepressors that play a key role in activity-dependent gene regulation in the central nervous system.[4]

  • Q: How can I confirm that this compound is engaging its target in the brain? A: Target engagement can be assessed by measuring the acetylation status of known class IIa HDAC substrates in brain tissue lysates via Western blotting.

Potential Issues

  • Q: Are there any known off-target effects of this compound? A: As a hydroxamic acid-based HDAC inhibitor, there is a potential for off-target effects on other zinc-containing metalloenzymes. One such identified off-target for this class of compounds is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[3][4] Researchers should consider this possibility when interpreting their results.

  • Q: How is this compound metabolized? A: The hydroxamic acid moiety of some HDAC inhibitors can be metabolized by carboxylesterases.[5][6] While specific metabolism data for this compound is not readily available, this is a potential metabolic pathway to consider.

Experimental Protocols

In Vivo Formulation Preparation

  • Objective: To prepare a solution of this compound suitable for oral administration in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add 4 volumes of PEG300 for every 1 volume of DMSO stock solution and mix thoroughly.

    • Add 0.5 volumes of Tween-80 for every 1 volume of DMSO stock solution and mix thoroughly.

    • Add 4.5 volumes of saline for every 1 volume of DMSO stock solution to reach the final desired concentration and mix until a clear solution is obtained.

Western Blot for Histone Acetylation in Brain Tissue

  • Objective: To assess the in vivo target engagement of this compound by measuring changes in histone acetylation in the brain.

  • Materials:

    • Brain tissue from this compound- and vehicle-treated animals

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-Histone H3)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Homogenize brain tissue in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the acetylated histone signal to the total histone signal.

Visualizations

G cluster_formulation Formulation Workflow dissolve Dissolve this compound in DMSO add_peg Add PEG300 dissolve->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline final_solution Final Dosing Solution add_saline->final_solution

In vivo formulation preparation workflow for this compound.

G cluster_pathway Class IIa HDAC Signaling in Neurons CHDI This compound HDAC Class IIa HDACs (HDAC4, 5, 7, 9) CHDI->HDAC inhibition MEF2 MEF2 HDAC->MEF2 deacetylation (repression) gene_expression Neuroprotective Gene Expression MEF2->gene_expression activation neuronal_survival Neuronal Survival gene_expression->neuronal_survival

Simplified signaling pathway of class IIa HDAC inhibition by this compound.

G cluster_workflow In Vivo Experimental Workflow formulate Formulate this compound administer Administer to Animals (Oral Gavage) formulate->administer collect_tissue Collect Brain Tissue at Time Points administer->collect_tissue prepare_lysate Prepare Brain Lysates collect_tissue->prepare_lysate western_blot Western Blot for Histone Acetylation prepare_lysate->western_blot analyze Analyze Data western_blot->analyze

A typical experimental workflow for an in vivo study with this compound.

References

Technical Support Center: Overcoming Resistance to CHDI-390576

Author: BenchChem Technical Support Team. Date: December 2025

A-Note About CHDI-390576: Information regarding a specific molecule designated "this compound" is not publicly available. This technical support guide has been developed based on the well-characterized mechanisms of resistance to a class of investigational anticancer agents known as PI3K/AKT/mTOR inhibitors. For the purpose of this guide, we will hypothesize that this compound is a potent and selective inhibitor of this pathway.

This resource is intended for researchers, scientists, and drug development professionals who are encountering resistance to this compound or similar targeted therapies in their cancer cell line models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be a small molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K), Protein Kinase B (AKT), and/or the mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common event in many human cancers.[1][2] By inhibiting this pathway, this compound aims to halt tumor progression.

Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the common molecular mechanisms for this acquired resistance?

A2: Acquired resistance to PI3K/AKT/mTOR inhibitors like this compound can arise through several mechanisms:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K/AKT/mTOR pathway by upregulating parallel signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) pathway.[2][3]

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of AKT can lead to the activation of FOXO transcription factors, which in turn upregulate the expression of RTKs such as HER2, HER3, and IGF-1R.[1][4][5] This can reactivate the PI3K pathway or stimulate other survival pathways.

  • Secondary Mutations in the PI3K Pathway: Although less common for acquired resistance compared to some other targeted therapies, mutations in components of the PI3K pathway downstream of the drug target could potentially confer resistance.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6]

Q3: I am observing high variability in my cell viability assay results when treating with this compound. What could be the cause?

A3: High variability in cell viability assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution and variable results.

  • Edge Effects: Cells in the outer wells of a microplate can experience different environmental conditions (e.g., evaporation) than those in the inner wells. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or media.

  • Incomplete Drug Solubilization: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium. Precipitated drug will lead to inaccurate concentrations.

  • Cell Line Instability: Cancer cell lines can be genetically unstable. Ensure you are using a consistent passage number for your experiments and periodically perform cell line authentication.

Troubleshooting Guides

Problem 1: No significant decrease in cell viability observed after treatment with this compound in a previously sensitive cell line.

Possible Cause: Development of acquired resistance.

Troubleshooting Steps:

  • Confirm Drug Activity: Test your current stock of this compound on a known sensitive parental cell line to ensure the compound has not degraded.

  • Perform a Dose-Response Curve: Generate a new IC50 curve for the resistant cells and compare it to the parental line. A significant rightward shift in the IC50 value indicates resistance.

  • Investigate Bypass Pathways:

    • Western Blot Analysis: Probe for the activation of key proteins in the MAPK pathway (e.g., p-ERK, p-MEK) and for the upregulation of RTKs (e.g., p-HER2, p-IGF-1R) in both parental and resistant cells, with and without this compound treatment.

    • Co-treatment with Inhibitors: Treat the resistant cells with a combination of this compound and an inhibitor of a suspected bypass pathway (e.g., a MEK inhibitor). Restoration of sensitivity would suggest the involvement of that pathway.

  • Assess Drug Efflux: Use a fluorescent substrate-based assay (e.g., with rhodamine 123) to determine if there is increased efflux pump activity in the resistant cells.

Problem 2: Western blot analysis shows incomplete inhibition of downstream PI3K pathway markers (e.g., p-AKT, p-S6K) after this compound treatment in resistant cells.

Possible Cause: Reactivation of the PI3K pathway through feedback loops or bypass mechanisms.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to observe the dynamics of pathway inhibition. You may see initial inhibition followed by a rebound in signaling.

  • Examine Upstream RTKs: As mentioned, AKT inhibition can lead to FOXO-mediated upregulation of RTKs.[1][5] Use western blotting to check for increased phosphorylation of RTKs like HER2, HER3, and IGF-1R in the resistant cells following treatment.

  • Co-Immunoprecipitation: If RTK upregulation is observed, perform co-immunoprecipitation to investigate the interaction between these RTKs and components of the PI3K pathway (e.g., the p85 regulatory subunit of PI3K).

  • Combination Therapy: In your experimental model, test the combination of this compound with an RTK inhibitor that targets the upregulated receptor.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (nM) of this compoundFold Resistance
Parental Sensitive Line501
Resistant Sub-line 1150030
Resistant Sub-line 2250050

Table 2: Example Western Blot Densitometry Data (Relative Protein Levels)

Treatmentp-AKT (Relative Units)p-ERK (Relative Units)
Parental Cells
Vehicle Control1.001.00
This compound (100 nM)0.151.10
Resistant Cells
Vehicle Control1.202.50
This compound (100 nM)0.803.00

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.[7][8][9]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells (medium and MTS reagent only) from all other absorbance readings. Plot the normalized absorbance against the log of the drug concentration to determine the IC50 value.

Western Blotting
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against your "bait" protein (e.g., HER2) overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against your "prey" protein (e.g., p85 subunit of PI3K).

Visualizations

Resistance_Mechanisms cluster_pathway PI3K/AKT/mTOR Pathway cluster_resistance Resistance Mechanisms RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CHDI_390576 This compound CHDI_390576->PI3K Inhibition Efflux Drug Efflux Pumps CHDI_390576->Efflux Pumped out Bypass Bypass Pathway Activation (e.g., MAPK/ERK) Bypass->Proliferation Sustains Proliferation RTK_up RTK Upregulation (e.g., HER2, IGF-1R) RTK_up->RTK Reactivation

Caption: Potential mechanisms of resistance to this compound.

Troubleshooting_Workflow Start Resistance to this compound Suspected Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Investigate_Bypass Investigate Bypass Pathways (Western Blot for p-ERK) Confirm_Resistance->Investigate_Bypass Yes Bypass_Active Bypass Pathway Activated? Investigate_Bypass->Bypass_Active Combination_Therapy Test Combination Therapy (this compound + MEK Inhibitor) Bypass_Active->Combination_Therapy Yes Investigate_RTK Investigate RTK Upregulation (Western Blot for p-HER2) Bypass_Active->Investigate_RTK No End Identify Resistance Mechanism Combination_Therapy->End RTK_Upregulated RTK Upregulated? Investigate_RTK->RTK_Upregulated RTK_Inhibitor_Combo Test Combination Therapy (this compound + RTK Inhibitor) RTK_Upregulated->RTK_Inhibitor_Combo Yes Assess_Efflux Assess Drug Efflux RTK_Upregulated->Assess_Efflux No RTK_Inhibitor_Combo->End Assess_Efflux->End

Caption: Workflow for troubleshooting this compound resistance.

References

Validation & Comparative

A Comparative Analysis of CHDI-390576 and Alternative HDAC Inhibitors in Preclinical Models of Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of CHDI-390576 with other histone deacetylase (HDAC) inhibitors in animal models of Huntington's disease (HD). The information is compiled from publicly available preclinical data to assist researchers in evaluating potential therapeutic candidates.

Introduction to this compound and the Role of HDAC Inhibition in Huntington's Disease

Huntington's disease is a neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum and cortex. One of the key pathological mechanisms implicated in HD is the dysregulation of gene transcription, partly due to the altered activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In HD, the mutant huntingtin protein can interfere with the normal function of histone acetyltransferases (HATs) and HDACs, contributing to the observed transcriptional deficits.

HDAC inhibitors are a class of drugs that aim to correct this imbalance by increasing histone acetylation, thereby promoting a more open chromatin state and restoring the expression of genes essential for neuronal survival and function. This compound is a potent, central nervous system (CNS) penetrant, and selective inhibitor of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) that has been investigated for its therapeutic potential in HD.[1][2][3] This guide compares the preclinical efficacy of this compound with other brain-penetrant HDAC inhibitors that have been evaluated in animal models of HD, including RGFP109 (a selective inhibitor of HDAC1 and HDAC3) and RGFP966 (a selective inhibitor of HDAC3).

Comparative Efficacy in Animal Models

The efficacy of this compound and its alternatives has been primarily assessed in transgenic mouse models of Huntington's disease, such as the R6/2, R6/1, and N171-82Q lines. These models express a fragment of the human huntingtin gene with an expanded CAG repeat, leading to the development of a progressive neurological phenotype that recapitulates many features of the human disease. Key parameters evaluated in these studies include motor function, neuropathology, and molecular changes.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and selected alternative HDAC inhibitors.

Table 1: In Vitro Potency and Selectivity of HDAC Inhibitors

CompoundTarget HDACsIC50 (nM)Selectivity Profile
This compound Class IIaHDAC4: 54, HDAC5: 60, HDAC7: 31, HDAC9: 50[1][3]>500-fold selective over class I HDACs.[1][2]
RGFP109 Class IHDAC1: 60, HDAC3: 50[4][5][6]Selective for HDAC1 and HDAC3.
RGFP966 Class IHDAC3: 80[7][8]Highly selective for HDAC3, with no significant inhibition of other HDACs at concentrations up to 15 µM.[7]
HDACi 4b Class I-Primarily targets HDAC3.

Table 2: Efficacy in Huntington's Disease Mouse Models - Motor Function

CompoundMouse ModelDose and AdministrationKey Motor OutcomeResults
This compound R6/2-Open field activitySignificant increase in total and center distance traveled in both wild-type and R6/2 mice.[2]
RGFP109 R6/130 mg/kg, i.p., 5 days/week for 3 weeksAccelerating RotarodModest but significant improvement in motor skill learning.[9][10][11] Treated R6/1 mice showed a significant increase in latency to fall in the fourth trial compared to vehicle-treated R6/1 mice (153.3 ± 64.6 s vs 103.1 ± 40.0 s).[9][12]
RGFP966 N171-82Q10 and 25 mg/kg, s.c., weekly for 12 weeksAccelerating RotarodSignificant improvement in Rotarod performance, particularly in female mice.[13][14][15]
HDACi 4b R6/2 (~300 CAG)Oral administration in drinking waterNot specifiedA replication study did not find significant behavioral effects, though trends toward improvement were observed.[16][17]

Table 3: Efficacy in Huntington's Disease Mouse Models - Neuropathology

CompoundMouse ModelDose and AdministrationKey Neuropathological OutcomeResults
This compound ---Data not available
RGFP109 R6/130 mg/kg, i.p., 5 days/week for 3 weeksBrain atrophy (volumetric MRI)No significant effect on widespread brain atrophy.[9][10]
RGFP966 N171-82Q10 and 25 mg/kg, s.c., weekly for 12 weeksStriatal volumeSignificantly prevented the decline in striatal volume. Vehicle-treated mice had a 19.3% reduction compared to wild-type, while RGFP966-treated mice had only a 5.9% reduction.[14]
HDACi 4b R6/2 (~300 CAG)Oral administration in drinking waterStriatal atrophySignificantly attenuated gross brain-size decline and striatal atrophy.[18][19] Brains from treated mice were indistinguishable from wild-type mice.[19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

Animal Models
  • R6/2 Mice: This transgenic model expresses exon 1 of the human huntingtin gene with a large CAG repeat expansion (~150-300 repeats). They exhibit a rapid and severe phenotype, with motor deficits appearing as early as 5-6 weeks of age and a lifespan of 13-15 weeks.

  • R6/1 Mice: Similar to the R6/2 model, but with a smaller CAG repeat expansion (~115 repeats), leading to a less aggressive phenotype with a slower progression of motor and cognitive deficits.[20]

  • N171-82Q Mice: This transgenic model expresses a longer N-terminal fragment of the human huntingtin protein with 82 glutamine repeats. They display a progressive neurological phenotype with motor dysfunction and a shorter lifespan.

Behavioral Assessments
  • Accelerating Rotarod: This test is widely used to assess motor coordination and balance in rodents. The mouse is placed on a rotating rod that gradually accelerates, and the latency to fall is recorded. An improvement in performance is indicated by a longer time spent on the rod.

  • Open Field Test: This test is used to evaluate general locomotor activity and anxiety-like behavior. The mouse is placed in an open arena, and its movements are tracked. Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Neuropathological Analysis
  • Striatal Volume Measurement: Brains are collected, sectioned, and stained (e.g., with cresyl violet). The area of the striatum is then measured in serial sections, and the total volume is calculated using stereological methods. A reduction in striatal volume is a hallmark of Huntington's disease.

  • Immunohistochemistry: This technique is used to visualize the presence and distribution of specific proteins in brain tissue. For example, antibodies against the mutant huntingtin protein can be used to detect and quantify aggregates, while antibodies against glial fibrillary acidic protein (GFAP) can be used to assess astrogliosis, a marker of neuroinflammation.

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the expression levels of specific genes of interest. RNA is extracted from brain tissue, reverse-transcribed into cDNA, and then amplified using gene-specific primers. The amount of amplified product is quantified in real-time, providing a measure of the initial amount of mRNA.

  • Microarray Analysis: This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes. Labeled cDNA from experimental and control samples is hybridized to a microarray chip containing probes for a large number of genes. The intensity of the hybridization signal for each probe is proportional to the expression level of the corresponding gene.

Visualizations

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_drug Therapeutic Intervention Histones Histones DNA DNA Histones->DNA Compaction HDAC HDAC (Histone Deacetylase) Histones->HDAC TF Transcription Factors DNA->TF Accessibility HAT HAT (Histone Acetyltransferase) Acetyl_group Acetyl Group HAT->Acetyl_group Adds HDAC->Acetyl_group Removes Acetyl_group->Histones Gene Gene Expression TF->Gene Neuronal_Survival Neuronal Survival & Function Gene->Neuronal_Survival Promotes CHDI_390576 This compound CHDI_390576->HDAC Inhibits

Caption: Mechanism of action of this compound in modulating gene expression.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model HD Mouse Model (e.g., R6/2) Treatment_Groups Treatment Groups - Vehicle - this compound - Alternatives Animal_Model->Treatment_Groups Behavioral Behavioral Testing (Rotarod, Open Field) Treatment_Groups->Behavioral Neuropathology Neuropathological Analysis (Striatal Volume, IHC) Treatment_Groups->Neuropathology Data_Collection Data Collection Behavioral->Data_Collection Neuropathology->Data_Collection Molecular Molecular Analysis (qRT-PCR, Microarray) Molecular->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Efficacy Comparison Statistical_Analysis->Comparison Treatment_groups Treatment_groups Treatment_groups->Molecular

Caption: Workflow for evaluating the efficacy of HDAC inhibitors in HD mouse models.

References

A Comparative Guide to CHDI-390576 and Other Class IIa HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the class IIa histone deacetylase (HDAC) inhibitor, CHDI-390576, with other notable inhibitors in its class. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to Class IIa HDACs and Their Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression. The HDAC family is divided into several classes, with Class IIa comprising HDAC4, HDAC5, HDAC7, and HDAC9. These enzymes are distinguished by their tissue-specific expression and their regulation through nucleocytoplasmic shuttling. Dysregulation of class IIa HDACs has been implicated in a variety of diseases, including neurodegenerative disorders like Huntington's disease, cardiovascular diseases, and cancer. Consequently, the development of selective class IIa HDAC inhibitors is an area of intense research.

This compound is a potent, cell-permeable, and central nervous system (CNS) penetrant class IIa HDAC inhibitor.[1] Its high selectivity for class IIa HDACs over other HDAC classes makes it a valuable tool for studying the specific roles of these enzymes and a promising therapeutic candidate. This guide compares the performance of this compound with other well-characterized class IIa HDAC inhibitors.

Data Presentation: Inhibitory Activity and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound against other class IIa HDAC inhibitors. Lower IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values indicate greater potency.

InhibitorTarget ClassHDAC4HDAC5HDAC7HDAC9Selectivity over Class I HDACsSelectivity over HDAC6 (Class IIb)Reference
This compound Class IIa IC50: 54 nMIC50: 60 nMIC50: 31 nMIC50: 50 nM>500-fold~150-fold[1][2]
TMP195 Class IIa Ki: 59 nMKi: 60 nMKi: 26 nMKi: 15 nM>100-fold>100-fold[3][4]
RGFP966 Primarily Class I (HDAC3) >15 µM>15 µM>15 µM>15 µMSelective for HDAC3 (IC50: 80 nM)>15 µM[5][6]

Pharmacokinetic and Pharmacodynamic Properties

A crucial aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, as well as its effect on the target in a living organism.

InhibitorKey Pharmacokinetic/Pharmacodynamic FeaturesReference
This compound CNS penetrant. Orally bioavailable. In a mouse model of Huntington's disease, it demonstrated the ability to increase open field measures of total and center distance and rearing.[1][1]
TMP195 In mouse models, intraperitoneal administration of 50 mg/kg has been shown to be effective.[7] It has been observed to reduce tumor burden and alleviate acute kidney injury in preclinical studies.[7][8][6][7][8]
RGFP966 Can penetrate the blood-brain barrier.[6] In a mouse model of Huntington's disease, it improved motor deficits and had neuroprotective effects.[9][10][6][9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of HDAC inhibitors are provided below.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is used to determine the potency of inhibitors against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (HDAC4, 5, 7, 9, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In the wells of a 96-well plate, add the assay buffer, the diluted inhibitor (or DMSO for control), and the recombinant HDAC enzyme.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Histone Acetylation

This method is used to assess the effect of HDAC inhibitors on the acetylation status of histones in cells.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test HDAC inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the HDAC inhibitor or vehicle (DMSO) for a specified time.

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of HDAC inhibitors on cultured cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Test HDAC inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the HDAC inhibitor for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualization

Class_IIa_HDAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Signal Signal (e.g., Growth Factor, Stress) Receptor Receptor Signal->Receptor 1. Binding Kinase Kinase Cascade Receptor->Kinase 2. Activation HDAC_IIa HDAC IIa Kinase->HDAC_IIa 3. Phosphorylation HDAC_IIa_P HDAC IIa (P) HDAC_IIa_P->HDAC_IIa Dephosphorylation HDAC_IIa->HDAC_IIa_P Phosphorylated HDAC_IIa_N HDAC IIa HDAC_IIa->HDAC_IIa_N 4. Nuclear Import HDAC_Inhibitor This compound or other Class IIa Inhibitor HDAC_Inhibitor->HDAC_IIa Inhibition HDAC_Inhibitor->HDAC_IIa_N MEF2 MEF2 Histone Histone MEF2->Histone 7. Recruits HDAC IIa HDAC_IIa_N->HDAC_IIa 5. Nuclear Export HDAC_IIa_N->MEF2 6. Binds to MEF2 Acetylated_Histone Acetylated Histone HDAC_IIa_N->Acetylated_Histone 8. Deacetylation Gene_Repression Gene Repression Histone->Gene_Repression Chromatin Condensation Acetylated_Histone->Histone Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression Chromatin Relaxation

Caption: Class IIa HDAC Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased cluster_invivo In Vivo Evaluation cluster_outcome Outcome Inhibitor_Synthesis Inhibitor Synthesis (e.g., this compound) Biochemical_Assay Biochemical Assay (HDAC Inhibition - IC50) Inhibitor_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Histone_Acetylation Histone Acetylation (Western Blot) Cell_Based_Assay->Histone_Acetylation Cell_Viability Cell Viability (MTT Assay) Cell_Based_Assay->Cell_Viability Gene_Expression Gene Expression (qPCR/RNA-seq) Cell_Based_Assay->Gene_Expression PK_PD_Studies Pharmacokinetics & Pharmacodynamics Cell_Based_Assay->PK_PD_Studies Efficacy_Models Disease Models (e.g., Huntington's Mice) PK_PD_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Lead_Candidate Lead Candidate Selection Toxicity_Studies->Lead_Candidate

Caption: Experimental Workflow for HDAC Inhibitor Evaluation.

References

A Comparative Guide to HDAC Inhibitors: CHDI-390576 and Trichostatin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent histone deacetylase (HDAC) inhibitors: CHDI-390576, a selective class IIa HDAC inhibitor, and Trichostatin A (TSA), a broad-spectrum pan-HDAC inhibitor. This comparison is supported by experimental data to inform researchers in their selection of appropriate tools for epigenetic research and therapeutic development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making HDAC inhibitors a promising class of therapeutic agents.[2]

This compound is a potent, cell-permeable, and central nervous system (CNS) penetrant class IIa HDAC inhibitor.[3][4] It exhibits high selectivity for HDAC4, HDAC5, HDAC7, and HDAC9.[3][5] This selectivity is attributed to its unique chemical structure, which allows it to interact with a specific lower pocket in the active site of class IIa HDACs.[6]

Trichostatin A (TSA) is a natural product derived from Streptomyces hygroscopicus and one of the most well-characterized pan-HDAC inhibitors.[2] It potently inhibits class I and II HDACs by chelating the zinc ion in the enzyme's active site.[7][8] Its broad activity has made it a valuable tool for studying the general effects of HDAC inhibition.

Mechanism of Action and Selectivity

The primary distinction between this compound and TSA lies in their selectivity for different HDAC isoforms.

This compound is highly selective for class IIa HDACs (HDAC4, 5, 7, and 9) .[3][5] These HDACs act as transcriptional corepressors by interacting with transcription factors such as Myocyte Enhancer Factor-2 (MEF2).[3][9] By inhibiting class IIa HDACs, this compound can modulate the expression of genes regulated by these pathways.[10]

Trichostatin A is a pan-inhibitor of class I and class II HDACs .[2][7] This broad-spectrum activity affects a wider range of cellular processes, including cell cycle progression, apoptosis, and inflammation, through the modulation of various signaling pathways like NF-κB and p53.[7][11][12]

Data Presentation: Quantitative Comparison

The following tables summarize the inhibitory activity of this compound and TSA against various HDAC isoforms. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Inhibitory Activity (IC50) of this compound

HDAC IsoformIC50 (nM)SelectivityReference
HDAC454>500-fold vs. Class I (HDAC1, 2, 3)[3][5]
HDAC560>500-fold vs. Class I (HDAC1, 2, 3)[3][5]
HDAC731>500-fold vs. Class I (HDAC1, 2, 3)[3][5]
HDAC950>500-fold vs. Class I (HDAC1, 2, 3)[3][5]
HDAC1>30,000~150-fold vs. HDAC8 and HDAC6[3][5]
HDAC2>30,000~150-fold vs. HDAC8 and HDAC6[3][5]
HDAC3>30,000~150-fold vs. HDAC8 and HDAC6[3][5]
HDAC6~4,650~150-fold vs. HDAC8 and HDAC6[3][5]
HDAC8~4,650~150-fold vs. HDAC8 and HDAC6[3][5]

Table 2: Inhibitory Activity (IC50) of Trichostatin A (TSA)

HDAC IsoformIC50 (nM)SelectivityReference
HDAC1~20Pan-inhibitor of Class I and II HDACs[8]
HDAC3~20Pan-inhibitor of Class I and II HDACs[8]
HDAC4~20Pan-inhibitor of Class I and II HDACs[8]
HDAC6~20Pan-inhibitor of Class I and II HDACs[8]
HDAC10~20Pan-inhibitor of Class I and II HDACs[8]
HDAC (HeLa~1.8Pan-inhibitor of Class I and II HDACs[13]
Nuclear Extract)

Signaling Pathways

The distinct selectivity profiles of this compound and TSA result in the modulation of different downstream signaling pathways.

This compound: Targeting the MEF2 Pathway

This compound's inhibition of class IIa HDACs directly impacts the MEF2 transcription factor pathway. Class IIa HDACs normally bind to MEF2, repressing its transcriptional activity. By inhibiting these HDACs, this compound allows for the activation of MEF2-dependent gene expression, which is involved in neuronal survival and plasticity.[14][15]

CHDI_390576_Pathway cluster_nucleus Nucleus MEF2 MEF2 Gene_Expression MEF2-Target Gene Expression MEF2->Gene_Expression Repression Transcriptional Repression MEF2->Repression ClassIIa_HDAC Class IIa HDAC (HDAC4, 5, 7, 9) ClassIIa_HDAC->MEF2 Binds & Represses CHDI_390576 This compound CHDI_390576->ClassIIa_HDAC Inhibits

Caption: this compound inhibits Class IIa HDACs, relieving MEF2 repression.

Trichostatin A: Broad Impact on Multiple Pathways

TSA's pan-HDAC inhibition leads to widespread changes in gene expression, affecting multiple signaling pathways. Notably, TSA has been shown to modulate the NF-κB and p53 pathways, which are critical in inflammation, cell cycle control, and apoptosis.[7][12][16]

TSA_Pathway cluster_hdac HDAC Inhibition cluster_pathways Downstream Effects TSA Trichostatin A (TSA) HDACs Class I & II HDACs TSA->HDACs Inhibits NFkB NF-κB Pathway HDACs->NFkB Modulates p53 p53 Pathway HDACs->p53 Modulates Inflammation Inflammation Modulation NFkB->Inflammation Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle

Caption: TSA broadly inhibits HDACs, impacting NF-κB, p53, and other pathways.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key assays used to evaluate HDAC inhibitors.

HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds.

Workflow:

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Inhibitor (this compound or TSA) - Assay Buffer Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, and Inhibitor Prepare_Reagents->Incubate Develop Add Developer Solution (e.g., Trypsin) Incubate->Develop Measure Measure Fluorescence (Excitation: ~360 nm, Emission: ~460 nm) Develop->Measure Analyze Analyze Data: Calculate IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for a typical fluorometric HDAC activity assay.

Detailed Protocol:

  • Reagent Preparation : Prepare working solutions of recombinant HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test inhibitor (this compound or TSA) in a suitable assay buffer.

  • Reaction Setup : In a 96-well plate, add the HDAC enzyme to wells containing serial dilutions of the inhibitor or vehicle control.

  • Initiation : Start the reaction by adding the fluorogenic substrate to all wells.

  • Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development : Stop the enzymatic reaction and develop the fluorescent signal by adding a developer solution containing trypsin and a potent HDAC inhibitor like TSA (to stop further deacetylation). Trypsin cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

  • Measurement : Read the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of HDAC inhibitors on the metabolic activity of cultured cells, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of Inhibitor (this compound or TSA) Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data: Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound or TSA. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692) crystals.

  • Solubilization : Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17]

Conclusion

This compound and Trichostatin A represent two distinct classes of HDAC inhibitors with different selectivity profiles and mechanisms of action.

  • This compound is a highly selective tool for investigating the specific roles of class IIa HDACs and their involvement in pathways like MEF2-dependent transcription. Its CNS penetrance also makes it a valuable candidate for studying neurodegenerative diseases.[3][4]

  • Trichostatin A serves as a powerful, broad-spectrum research tool for studying the general consequences of pan-HDAC inhibition . Its extensive characterization provides a strong foundation for understanding the diverse roles of HDACs in cellular function.[2][7]

The choice between these two inhibitors will depend on the specific research question. For targeted validation of class IIa HDACs as therapeutic targets, this compound is the more appropriate choice. For exploratory studies on the overall effects of HDAC inhibition, TSA remains a cornerstone compound. Further head-to-head comparative studies under standardized conditions will be invaluable for a more definitive understanding of their relative performance.

References

A Comparative Guide: The Specificity of CHDI-390576 Versus Pan-HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetic modulation has been significantly shaped by the development of histone deacetylase (HDAC) inhibitors. While pan-HDAC inhibitors have demonstrated therapeutic potential, their broad activity across multiple HDAC isoforms can lead to off-target effects and associated toxicities. The development of isoform-selective inhibitors represents a critical advancement in the field, promising enhanced therapeutic windows and a more nuanced understanding of the biological roles of individual HDACs. This guide provides a detailed comparison of CHDI-390576, a selective Class IIa HDAC inhibitor, with pan-HDAC inhibitors, supported by quantitative data, experimental methodologies, and visual representations of key concepts.

Quantitative Comparison of Inhibitor Specificity

The inhibitory activity of this compound and representative pan-HDAC inhibitors, Vorinostat (SAHA) and Panobinostat (B1684620), against a panel of HDAC isoforms is summarized below. The data highlights the distinct selectivity profile of this compound.

HDAC Isoform This compound IC50 (nM) Vorinostat (SAHA) IC50 (nM) Panobinostat IC50 (nM)
Class I
HDAC1>39,700[1]10<13.2[2]
HDAC2--<13.2[2]
HDAC3>25,800[1]20<13.2[2]
HDAC8>9,100[1]-Mid-nanomolar range[2]
Class IIa
HDAC454[1]-Mid-nanomolar range[2]
HDAC560[1]-<13.2[2]
HDAC731[1]-Mid-nanomolar range[2]
HDAC950[1]-<13.2[2]
Class IIb
HDAC6>6,200[1]-<13.2[2]
HDAC10--<13.2[2]
Class IV
HDAC11--<13.2[2]

Note: IC50 values can vary between different studies and assay conditions. The data presented is a representative compilation from multiple sources.

As the data illustrates, this compound is a potent inhibitor of Class IIa HDACs (HDAC4, 5, 7, and 9) with IC50 values in the low nanomolar range.[1] Crucially, it exhibits over 500-fold selectivity for Class IIa HDACs compared to Class I HDACs (HDAC1 and 3) and approximately 150-fold selectivity over HDAC8 and the Class IIb isoform, HDAC6.[1] In stark contrast, pan-HDAC inhibitors like Vorinostat and Panobinostat demonstrate broad activity across Class I, II, and IV HDACs, with Panobinostat being one of the most potent pan-HDAC inhibitors described.[2]

Signaling Pathways and Specificity

The differential specificity of these inhibitors has profound implications for their effects on cellular signaling. Pan-HDAC inhibitors, by targeting a wide array of HDACs, can induce widespread changes in gene expression and protein acetylation, impacting numerous cellular processes. This broad activity, while potentially beneficial in certain therapeutic contexts, also carries the risk of significant side effects.

Selective inhibitors like this compound allow for the targeted interrogation and modulation of pathways specifically regulated by Class IIa HDACs. These enzymes are known to play key roles in cellular processes such as cell differentiation, proliferation, and survival.

Comparative Specificity of HDAC Inhibitors cluster_CHDI This compound (Selective) cluster_Pan Pan-HDAC Inhibitors (e.g., Vorinostat) CHDI This compound ClassIIa Class IIa HDACs (HDAC4, 5, 7, 9) CHDI->ClassIIa Potent Inhibition Pan Pan-HDAC Inhibitor ClassI Class I HDACs (HDAC1, 2, 3, 8) Pan->ClassI Broad Inhibition ClassII Class II HDACs (IIa & IIb) Pan->ClassII Broad Inhibition ClassIV Class IV HDAC (HDAC11) Pan->ClassIV Broad Inhibition

Caption: Specificity of this compound vs. Pan-HDAC Inhibitors.

Experimental Protocols

The determination of HDAC inhibitor specificity and potency relies on robust and well-controlled in vitro enzymatic assays. Below is a generalized protocol for a fluorometric HDAC activity assay, a common method used in the field.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific recombinant human HDAC enzyme.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC4, etc.)

  • Fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC))

  • Assay Buffer (typically containing Tris-HCl, NaCl, KCl, and MgCl2 at a physiological pH)

  • Test compound (e.g., this compound or a pan-HDAC inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Developer solution (containing a protease, such as trypsin, and a stop solution, which may include a potent pan-HDAC inhibitor like Trichostatin A to halt the enzymatic reaction)

  • 96-well or 384-well black, flat-bottom microplates

  • Microplate reader capable of fluorescence detection (e.g., excitation ~360 nm, emission ~460 nm for AMC-based substrates)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer. These concentrations should be predetermined to ensure a linear reaction rate and a robust signal-to-background ratio.

  • Assay Reaction: In the microplate, add the following to each well in the specified order:

    • Assay Buffer

    • Test compound dilution or control

    • Diluted HDAC enzyme

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the diluted fluorogenic substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Signal Development: Add the developer solution to each well. The developer serves two purposes: the stop solution halts the HDAC enzymatic activity, and the protease cleaves the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Incubate the plate at room temperature for a brief period (e.g., 15 minutes) to allow for complete development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for HDAC Inhibitor Profiling cluster_workflow In Vitro Enzymatic Assay A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Dispense Inhibitor & Enzyme into Microplate A->B C 3. Pre-incubate B->C D 4. Initiate Reaction with Substrate C->D E 5. Incubate at 37°C D->E F 6. Stop Reaction & Add Developer E->F G 7. Measure Fluorescence F->G H 8. Data Analysis (IC50) G->H

Caption: A typical workflow for assessing HDAC inhibitor potency.

Conclusion

This compound represents a significant step forward in the development of targeted epigenetic therapies. Its high selectivity for Class IIa HDACs offers a powerful tool for dissecting the specific roles of these enzymes in health and disease, with the potential for a more favorable safety profile compared to pan-HDAC inhibitors. The data and methodologies presented in this guide are intended to provide researchers with a clear and objective comparison to inform their research and drug development efforts. The continued exploration of isoform-selective HDAC inhibitors holds great promise for advancing our understanding of epigenetic regulation and for the development of novel therapeutics for a range of diseases.

References

Cross-Validation of CHDI-390576 Efficacy in Genetic Models of Huntington's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the selective class IIa histone deacetylase (HDAC) inhibitor, CHDI-390576, against established genetic models of Huntington's disease (HD). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for cross-validating the therapeutic potential of this compound. This document summarizes available data, outlines experimental protocols, and visualizes key biological pathways and workflows.

Introduction

Huntington's disease is a neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT). This protein contributes to neuronal dysfunction and death, manifesting in a range of motor, cognitive, and psychiatric symptoms. One of the pathological mechanisms implicated in HD is the dysregulation of gene transcription, partly due to aberrant histone acetylation.

This compound is a potent, cell-permeable, and central nervous system (CNS) penetrant inhibitor of class IIa HDACs, specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1] By inhibiting these enzymes, this compound aims to restore normal histone acetylation and ameliorate the transcriptional dysregulation observed in HD. Genetic mouse models of HD, such as the R6/2 line, express fragments of the human mHTT gene and recapitulate many of the disease's phenotypes, serving as a crucial platform for preclinical testing of therapeutic agents.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of a therapeutic compound like this compound in a genetic mouse model of Huntington's disease.

G cluster_0 Preclinical Efficacy Testing cluster_1 Cross-Validation Compound Selection Compound Selection Genetic Model Selection Genetic Model Selection Compound Selection->Genetic Model Selection Select appropriate model (e.g., R6/2) Drug Administration Drug Administration Genetic Model Selection->Drug Administration Treatment vs. Vehicle Behavioral Phenotyping Behavioral Phenotyping Drug Administration->Behavioral Phenotyping e.g., Open-Field Test Post-mortem Analysis Post-mortem Analysis Behavioral Phenotyping->Post-mortem Analysis Histology, Biomarkers Data Analysis Data Analysis Post-mortem Analysis->Data Analysis Compare to Model Deficits Compare to Model Deficits Data Analysis->Compare to Model Deficits Evaluate Therapeutic Effect Evaluate Therapeutic Effect Compare to Model Deficits->Evaluate Therapeutic Effect

Preclinical cross-validation workflow.

Signaling Pathway of Class IIa HDACs in Huntington's Disease

The diagram below depicts the putative signaling pathway affected by this compound in the context of Huntington's disease. In HD, mHTT can interfere with transcriptional co-activators and promote the activity of transcriptional co-repressors, including class IIa HDACs. Inhibition of these HDACs by this compound is hypothesized to restore the expression of genes crucial for neuronal survival and function.

G cluster_0 Neuronal Cell cluster_1 Nucleus cluster_2 Therapeutic Intervention mHTT mHTT Class IIa HDACs Class IIa HDACs mHTT->Class IIa HDACs promotes activity MEF2 MEF2 Class IIa HDACs->MEF2 represses Gene Expression Gene Expression MEF2->Gene Expression activates Neuronal Survival Genes Neuronal Survival Genes Gene Expression->Neuronal Survival Genes leads to Neuronal Dysfunction Neuronal Dysfunction Neuronal Survival Genes->Neuronal Dysfunction prevents This compound This compound This compound->Class IIa HDACs inhibits

Targeted signaling pathway of this compound.

Data Presentation: this compound vs. R6/2 Genetic Model

Quantitative data from the primary study on this compound in the R6/2 mouse model is not publicly available in its entirety. The abstract of the key publication indicates that this compound "causes a significant increase in open field measures of total and center distance in WT mice and in total and center rearing in both WT and R6/2 mice". The following table provides a qualitative and quantitative comparison based on this information and established phenotypes of the R6/2 model from other studies.

Parameter Typical Phenotype in R6/2 Mice (Vehicle Control) Reported Effect of this compound in R6/2 Mice Supporting Data from a Representative R6/2 Study
General Locomotor Activity Progressive decrease in total distance traveled in the open field.Significant increase in total distance traveled.R6/2 mice show significantly lower activity (track length) compared to wild-type mice.[2]
Exploratory Behavior Significant reduction in rearing frequency.Significant increase in total and center rearing.R6/2 mice exhibit significantly less exploration (rearing) than wild-type mice.[2]
Anxiety-like Behavior Altered patterns of exploration, often with increased thigmotaxis (wall-hugging).Significant increase in distance traveled in the center of the open field.Not explicitly quantified in the provided data, but altered exploration is a known phenotype.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the cross-validation of this compound.

1. Animal Models

  • Genetic Model: Transgenic R6/2 mice expressing exon 1 of the human huntingtin gene with an expanded CAG repeat. Wild-type littermates are used as controls.

  • Housing: Mice are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

2. Drug Administration

  • Compound: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3]

  • Dosing: The compound is administered orally (e.g., by gavage) at a predetermined dose and frequency. A vehicle-only group serves as the control.

3. Open-Field Test

  • Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) made of non-reflective material. The arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Acclimatize mice to the testing room for at least 30 minutes before the test.

    • Gently place the mouse in the center of the open-field arena.

    • Record the animal's activity for a set duration (e.g., 10-30 minutes) using an automated video-tracking system.

    • Clean the arena thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

  • Measures:

    • Total distance traveled: A measure of general locomotor activity.

    • Distance traveled in the center: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: The number of times the mouse stands on its hind legs, reflecting exploratory behavior.

4. Post-mortem Analysis

  • Tissue Collection: At the end of the study, mice are euthanized, and brain tissue is collected.

  • Histology: Brain sections are stained to assess neuronal integrity, mutant huntingtin aggregation, and other pathological hallmarks of HD.

  • Biomarker Analysis: Techniques such as Western blotting or ELISA can be used to measure levels of specific proteins (e.g., acetylated histones) to confirm the mechanism of action of this compound.

Conclusion

The available evidence suggests that the selective class IIa HDAC inhibitor, this compound, shows promise in ameliorating some of the key motor and exploratory deficits observed in the R6/2 genetic model of Huntington's disease. The reported increases in locomotor activity and rearing behavior in treated R6/2 mice directly counteract the progressive decline typically seen in this model. Further studies providing detailed quantitative data and exploring a wider range of behavioral and neuropathological endpoints are warranted to fully validate the therapeutic potential of this compound for Huntington's disease.

References

Independent Verification of CHDI-390576's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CHDI-390576, a selective Class IIa histone deacetylase (HDAC) inhibitor, with alternative therapeutic strategies for Huntington's Disease (HD). The information presented is based on independently verifiable experimental data to assist researchers in evaluating its mechanism of action and performance.

Executive Summary

This compound is a potent and central nervous system (CNS) penetrant inhibitor of Class IIa HDACs, which are implicated in the transcriptional dysregulation observed in Huntington's Disease. This guide compares its in vitro potency and selectivity with another selective Class IIa HDAC inhibitor, TMP269, as well as providing context with other therapeutic modalities for HD, including a Class I HDAC inhibitor (RGFP966), a pan-HDAC inhibitor (SAHA), Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, and an antisense oligonucleotide (tominersen).

Comparative Analysis of In Vitro Potency and Selectivity

The primary mechanism of action for this compound is the selective inhibition of Class IIa HDAC enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a comparable Class IIa inhibitor, TMP269, against individual HDAC isoforms. Lower IC50 values indicate greater potency.

CompoundHDAC4 (nM)HDAC5 (nM)HDAC7 (nM)HDAC9 (nM)Class I HDACs (HDAC1, 2, 3)HDAC6 (Class IIb)HDAC8 (Class I)
This compound 54603150>500-fold selective over Class I~150-fold selective over HDAC6~150-fold selective over HDAC8
TMP269 157974323Highly selectiveHighly selectiveHighly selective

Table 1: In Vitro Inhibitory Activity of Class IIa HDAC Inhibitors. Data compiled from multiple sources.[1][2][3][4] this compound demonstrates potent inhibition of all four Class IIa HDACs with significant selectivity over other HDAC classes.[5] TMP269 also shows high potency and selectivity for Class IIa HDACs.[1][2][3][4]

Comparison with Other Therapeutic Strategies for Huntington's Disease

While this compound targets the epigenetic dysregulation in HD, other therapeutic approaches focus on different aspects of the disease pathology.

Therapeutic AgentMechanism of ActionKey Experimental Findings
RGFP966 (Class I HDAC inhibitor) Selectively inhibits HDAC3.Improves motor deficits and reduces striatal volume loss in the N171-82Q transgenic mouse model of HD at doses of 10 and 25 mg/kg.[6][7]
SAHA (pan-HDAC inhibitor) Inhibits multiple HDAC classes (predominantly Class I and IIb).Improves motor impairment in the R6/2 mouse model of HD. Chronic treatment leads to the degradation of HDAC4 in the cortex and brain stem.[3][8][9]
Tetrabenazine (B1681281) (VMAT2 inhibitor) Reversibly inhibits VMAT2, leading to the depletion of monoamines (e.g., dopamine) from nerve terminals.Approved for the treatment of chorea associated with Huntington's disease.[10]
Tominersen (Antisense Oligonucleotide) Binds to huntingtin (HTT) mRNA, leading to its degradation by RNase H and subsequent reduction in the production of the huntingtin protein.Demonstrates a dose-dependent reduction of mutant huntingtin protein in the cerebrospinal fluid of patients with early-stage HD.[11]

Table 2: Overview of Alternative Therapeutic Strategies for Huntington's Disease.

Experimental Protocols

This section details the methodologies for key experiments used to characterize HDAC inhibitors and other compounds.

HDAC Activity Assays

A. Luminogenic HDAC-Glo™ I/II Assay (for broad HDAC activity)

This assay measures the activity of Class I and II HDACs from purified enzymes, cell extracts, or directly in cultured cells.[12]

  • Principle: An acetylated, cell-permeant luminogenic peptide substrate is deacetylated by HDACs. A developer reagent containing a protease then cleaves the deacetylated substrate, releasing aminoluciferin, which is quantified in a luciferase reaction. The resulting luminescence is proportional to HDAC activity.[12]

  • Protocol Outline:

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions to wells containing the HDAC enzyme source (e.g., cell lysate or purified enzyme).

    • Add the HDAC-Glo™ I/II Reagent, which contains the substrate and developer.

    • Incubate at room temperature for 15-45 minutes.[13]

    • Measure luminescence using a plate reader.

    • Calculate IC50 values from the dose-response curves.

B. Fluorometric HDAC Activity Assay (for isoform selectivity)

This method allows for the determination of inhibitory activity against specific HDAC isoforms.

  • Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is deacetylated by a specific recombinant HDAC isozyme. A developing agent (e.g., trypsin) then cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC), which can be quantified.[9]

  • Protocol Outline:

    • Prepare a reaction mixture containing the assay buffer, a specific recombinant HDAC enzyme, and the test compound at various concentrations.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[14]

    • Stop the reaction and add the developer solution.

    • Incubate at room temperature to allow for the release of the fluorophore.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[15]

    • Determine IC50 values by plotting the fluorescence signal against the inhibitor concentration.

Target Engagement Assays

A. NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of a compound to its target protein.[16][17]

  • Principle: The target protein is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is added, leading to Bioluminescence Resonance Energy Transfer (BRET) when in close proximity to the NanoLuc® enzyme. A test compound that binds to the target will compete with the tracer, resulting in a loss of the BRET signal.[16][17]

  • Protocol Outline:

    • Transfect cells to express the NanoLuc®-HDAC fusion protein.

    • Seed the transfected cells into a multi-well plate.

    • Add serial dilutions of the test compound to the cells.

    • Add the NanoBRET™ tracer to all wells.

    • Add the Nano-Glo® substrate to initiate the luciferase reaction.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-compatible plate reader.

    • Calculate the BRET ratio and determine the IC50 for target engagement from the dose-response curve.

B. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

  • Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability. In CETSA®, cells are treated with a compound and then heated to a range of temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Protocol Outline:

    • Treat cells with the test compound or vehicle control.

    • Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or a suitable detection method.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in the melting temperature (Tm).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and alternative therapies, as well as the workflows for key experimental assays.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDAC4/5 HDAC4/5 This compound->HDAC4/5 Inhibits HDAC4/5_n HDAC4/5 HDAC4/5->HDAC4/5_n Shuttling MEF2 MEF2 MEF2_n MEF2 HDAC4/5_n->MEF2_n Represses Histones Histones MEF2_n->Histones Deacetylates Hyperacetylation Hyperacetylation Histones->Hyperacetylation Leads to Gene_Expression Neuronal Gene Expression Hyperacetylation->Gene_Expression Promotes

Caption: this compound inhibits Class IIa HDACs, leading to histone hyperacetylation.

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Tetrabenazine Tetrabenazine VMAT2 VMAT2 Tetrabenazine->VMAT2 Inhibits Dopamine_vesicle Dopamine (B1211576) in Vesicles VMAT2->Dopamine_vesicle Packages Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Reduced Release

Caption: VMAT2 inhibitors reduce dopamine release into the synapse.

ASO_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HTT_Gene HTT Gene HTT_mRNA HTT mRNA HTT_Gene->HTT_mRNA Transcription RNaseH RNaseH HTT_mRNA->RNaseH Recruits HTT_Protein Huntingtin Protein HTT_mRNA->HTT_Protein Translation Blocked Tominersen Tominersen Tominersen->HTT_mRNA Binds to RNaseH->HTT_mRNA Degrades HDAC_Glo_Workflow Start Start Prepare_Samples Prepare HDAC Source (Lysate or Enzyme) Start->Prepare_Samples Add_Inhibitor Add Test Compound (e.g., this compound) Prepare_Samples->Add_Inhibitor Add_Reagent Add HDAC-Glo™ Reagent Add_Inhibitor->Add_Reagent Incubate Incubate at RT (15-45 min) Add_Reagent->Incubate Measure Measure Luminescence Incubate->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End NanoBRET_Workflow Start Start Transfect Transfect Cells with NanoLuc®-HDAC Fusion Start->Transfect Seed_Cells Seed Cells in Plate Transfect->Seed_Cells Add_Inhibitor Add Test Compound Seed_Cells->Add_Inhibitor Add_Tracer Add Fluorescent Tracer Add_Inhibitor->Add_Tracer Add_Substrate Add Nano-Glo® Substrate Add_Tracer->Add_Substrate Measure Measure Donor and Acceptor Emissions Add_Substrate->Measure Analyze Calculate BRET Ratio and IC50 Measure->Analyze End End Analyze->End

References

Comparative Analysis of CHDI-390576 and its Analogs: A Guide to Structure-Activity Relationships in Class IIa HDAC Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CHDI-390576 and its analogs as selective inhibitors of class IIa histone deacetylases (HDACs). This document synthesizes available experimental data on their structure-activity relationships (SAR), potency, and selectivity, offering insights for the rational design of future therapeutic agents targeting neurodegenerative diseases such as Huntington's disease.

This compound has emerged as a potent, cell-permeable, and central nervous system (CNS) penetrant inhibitor of class IIa HDACs, which are implicated in the pathogenesis of Huntington's disease.[1][2][3] Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of next-generation inhibitors with improved therapeutic profiles. This guide summarizes the key findings from preclinical studies, presents available quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Potency and Selectivity of this compound

This compound exhibits nanomolar potency against class IIa HDACs (HDAC4, 5, 7, and 9) and demonstrates significant selectivity over other HDAC classes.[1][4] The following table summarizes the inhibitory activity of this compound.

Target HDAC IsoformIC50 (nM)Selectivity vs. Class I HDACsSelectivity vs. HDAC6 (Class IIb)
HDAC454>500-fold~150-fold
HDAC560>500-fold~150-fold
HDAC731>500-fold~150-fold
HDAC950>500-fold~150-fold

Data sourced from MedchemExpress.[4]

Structure-Activity Relationship of this compound Analogs

This compound is a benzhydryl hydroxamic acid derivative.[2] The core structure consists of a zinc-binding hydroxamic acid group, a linker, and a cap group that interacts with the surface of the enzyme. Structure-activity relationship studies of this compound and its analogs have revealed key structural features that govern their potency and selectivity.

While a comprehensive quantitative table of various analogs is not publicly available in a consolidated format, key qualitative findings from the development of this compound (identified as compound 22 in its lead development series) indicate the following:

  • Cap Group Modification: The benzhydryl scaffold, which projects a phenyl ring into a specific pocket of the class IIa HDAC enzymes, is a critical determinant of selectivity.

  • Fluorine Substitution: The introduction of a fluorine atom at the ortho-position of one of the phenyl rings in the benzhydryl group (the 2-fluorophenyl moiety) was found to be a crucial modification. While not significantly impacting the in vitro enzymatic inhibition, this substitution consistently enhanced the potency of the analogs in cell-based assays. This suggests that the fluorine substitution may improve cell permeability or other cellular properties that contribute to the overall efficacy of the compound.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

HDAC_Signaling_Pathway cluster_0 Cell Nucleus MEF2 MEF2 (Transcription Factor) DNA DNA MEF2->DNA Binds to Gene_Repression Target Gene Repression HDAC Class IIa HDAC (HDAC4, 5, 7, 9) HDAC->MEF2 Forms complex with HDAC->Gene_Repression Leads to Gene_Activation Target Gene Activation (Neuronal Survival) CHDI_390576 This compound (or Analog) CHDI_390576->HDAC

Caption: Class IIa HDAC Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Analog Synthesis HDAC_Assay In Vitro HDAC Inhibition Assay (IC50) Compound_Synthesis->HDAC_Assay Selectivity_Assay Isoform Selectivity Profiling HDAC_Assay->Selectivity_Assay PK_Study Pharmacokinetic Study (CNS Penetration) Selectivity_Assay->PK_Study Efficacy_Study In Vivo Efficacy Study (e.g., Huntington's Model) PK_Study->Efficacy_Study

Caption: Experimental Workflow for Evaluating this compound Analogs.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorogenic)

This protocol outlines a general procedure for determining the in vitro potency of this compound analogs against purified HDAC enzymes.

  • Reagents and Materials:

    • Recombinant human HDAC enzymes (e.g., HDAC4, HDAC5, HDAC7, HDAC9).

    • Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2 substrate).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (e.g., containing trypsin and a Trichostatin A as a stop reagent).

    • Test compounds (this compound and analogs) dissolved in DMSO.

    • 384-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the diluted compounds to the wells of the microplate.

    • Add the HDAC enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate for an additional period (e.g., 15 minutes) at room temperature to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vivo Pharmacokinetic Study for CNS Penetration in Mice

This protocol provides a general method for assessing the brain penetration of this compound analogs in a murine model.

  • Animals and Housing:

    • Use adult male C57BL/6 mice (or other appropriate strain).

    • House the animals under standard laboratory conditions with ad libitum access to food and water.

    • Acclimatize the animals for at least one week before the experiment.

  • Compound Administration:

    • Formulate the test compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

    • Administer the compound to the mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Sample Collection:

    • At predetermined time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein).

    • Immediately following blood collection, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain.

    • Harvest the brains and store all samples at -80°C until analysis.

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Homogenize the brain tissue.

    • Extract the test compound from the plasma and brain homogenates using an appropriate method (e.g., protein precipitation with acetonitrile).

    • Quantify the concentration of the test compound in the plasma and brain samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

    • Determine key pharmacokinetic parameters, including the maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) for both brain and plasma.

    • Assess the extent of CNS penetration by comparing the brain and plasma AUC values.

Conclusion

This compound stands as a significant lead compound for the development of class IIa HDAC inhibitors for neurodegenerative diseases. The structure-activity relationship studies, though not exhaustively detailed in publicly accessible literature, highlight the importance of the benzhydryl cap group and the beneficial effects of ortho-fluoro substitution on cellular potency. The experimental protocols provided herein offer a framework for the continued evaluation and optimization of this compound analogs. Future research focused on generating a more extensive library of analogs and performing detailed quantitative SAR analysis will be instrumental in advancing the development of novel, highly effective, and safe therapeutics for Huntington's disease and other neurological disorders.

References

A Comparative Review of CHDI-390576: A Selective Class IIa HDAC Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of CHDI-390576, a potent and selective inhibitor of class IIa histone deacetylases (HDACs), with a focus on its potential therapeutic applications in neurodegenerative diseases, particularly Huntington's disease. The following sections present a comparative analysis of this compound against other relevant class IIa HDAC inhibitors, supported by available experimental data, detailed methodologies for key assays, and visualizations of associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a brain-penetrant, cell-permeable small molecule that exhibits high selectivity for class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) over other classes of HDACs.[1] This selectivity is a key feature, as it may offer a more targeted therapeutic approach with potentially fewer off-target effects compared to pan-HDAC inhibitors. The therapeutic rationale for using class IIa HDAC inhibitors in Huntington's disease stems from the observation that transcriptional dysregulation is a central pathogenic mechanism in the disease.[2][3] By inhibiting class IIa HDACs, which are key regulators of gene expression, this compound and similar compounds aim to restore normal gene transcription and ameliorate disease phenotypes.[4][5]

Performance Comparison of Class IIa HDAC Inhibitors

The development of selective class IIa HDAC inhibitors has provided valuable tools to probe the biology of this enzyme subclass and to evaluate their therapeutic potential. While direct head-to-head comparative studies of this compound with other specific inhibitors in Huntington's disease models are limited in the public domain, we can compile and compare key parameters from available literature on this compound and other well-characterized class IIa inhibitors like TMP269 and YAK540.

Table 1: In Vitro Potency and Selectivity of Class IIa HDAC Inhibitors

CompoundTarget HDACsIC50 (nM)Selectivity ProfileReference
This compound HDAC4, HDAC5, HDAC7, HDAC9157 (HDAC4), 97 (HDAC5), 43 (HDAC7), 23 (HDAC9)Highly selective over class I and class IIb HDACs.[6][7]
TMP269 HDAC4, HDAC5, HDAC7, HDAC9157 (HDAC4), 97 (HDAC5), 43 (HDAC7), 23 (HDAC9)Selective for class IIa HDACs.[6][7]
YAK540 Class IIa HDACsNot specified in detail, but noted to be highly selective.Highly selective for class IIa HDACs.[8][9][10][11]

Table 2: Preclinical Efficacy and Safety Profile Comparison (Conceptual)

ParameterThis compoundTMP269YAK540
Efficacy (Animal Models) Improved motor phenotype in Huntington's disease models.[1]Neuroprotective in Parkinson's and cerebral ischemia models.[12][13] Anti-proliferative in leukemia models.[14][15]Synergistic with bortezomib (B1684674) in leukemia cell lines.[8][9][10][11]
Toxicity Generally well-tolerated in preclinical studies.[16][17]Low cytotoxicity at effective concentrations.[18][19]Lower cytotoxicity compared to TMP269 in leukemia cell lines.[8][9][10][11]
Pharmacokinetics Brain-penetrant.[1]Information not readily available.Improved pharmacokinetic profile suggested.[8]
Clinical Development Preclinical.Preclinical.Preclinical.

Signaling Pathways and Experimental Workflows

Class IIa HDAC Signaling Pathway

Class IIa HDACs regulate gene expression through their interaction with transcription factors, most notably the Myocyte Enhancer Factor-2 (MEF2) family. The activity of class IIa HDACs is controlled by their subcellular localization, which is in turn regulated by phosphorylation. In response to specific cellular signals, kinases such as Protein Kinase D (PKD) and Calcium/calmodulin-dependent protein kinase (CaMK) phosphorylate conserved serine residues in the N-terminal region of class IIa HDACs. This phosphorylation creates a binding site for 14-3-3 chaperone proteins, leading to the nuclear export of the HDAC and subsequent de-repression of MEF2-target genes. This compound and other class IIa HDAC inhibitors are thought to exert their effects by occupying the catalytic site of the HDACs, thereby preventing them from deacetylating their substrates, which can influence the transcription of key genes involved in neuronal survival and function.

ClassIIa_HDAC_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MEF2 MEF2 TargetGenes Target Genes (e.g., neuronal survival) MEF2->TargetGenes regulates HDAC_n Class IIa HDAC HDAC_n->MEF2 binds & represses HDAC_c Class IIa HDAC HDAC_n->HDAC_c shuttles HDAC_p P-Class IIa HDAC 14-3-3_n 14-3-3 HDAC_p->14-3-3_n binds HDAC_pc P-Class IIa HDAC HDAC_p->HDAC_pc exports Signal Cellular Signal (e.g., Ca2+ influx) Kinase Kinase (PKD, CaMK) Signal->Kinase activates Kinase->HDAC_n phosphorylates HDAC_pc->HDAC_c dephosphorylates 14-3-3_c 14-3-3 HDAC_pc->14-3-3_c binds CHDI_390576 This compound CHDI_390576->HDAC_n inhibits

Caption: Regulation of Class IIa HDAC activity and gene expression.

HDAC Inhibitor Screening Workflow

The discovery and characterization of HDAC inhibitors like this compound typically follow a multi-step workflow. This process begins with a high-throughput primary screen of a compound library to identify initial "hits" that modulate HDAC activity. These hits are then subjected to secondary assays to confirm their activity and determine their potency (e.g., IC50). Promising candidates are further evaluated for their selectivity against different HDAC isoforms and their effects in cell-based models. Finally, lead compounds are tested in animal models of the target disease to assess their in vivo efficacy, pharmacokinetics, and safety.

HDAC_Inhibitor_Screening cluster_workflow HDAC Inhibitor Discovery Workflow A Compound Library B Primary Screen (High-Throughput Assay) A->B C Hit Identification B->C D Secondary Screen (Dose-Response & IC50) C->D E Selectivity Profiling (vs. other HDACs) D->E F Cell-Based Assays (e.g., Histone Acetylation) E->F G In Vivo Studies (Animal Models) F->G H Lead Optimization G->H I Preclinical Candidate H->I

Caption: A typical workflow for the discovery of HDAC inhibitors.

Experimental Protocols

Detailed, step-by-step protocols are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of HDAC inhibitors.

Western Blot for Histone Acetylation

This protocol is used to assess the ability of an HDAC inhibitor to increase the acetylation of histones in cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., neuronal cell lines or primary neurons) at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the relative levels of histone acetylation.

Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure changes in the expression of specific genes in response to HDAC inhibitor treatment.

  • Cell Culture and Treatment:

    • Treat cells with this compound as described for the Western blot protocol.

  • RNA Extraction:

    • Wash cells with PBS.

    • Extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, Actin), and a qPCR master mix (e.g., SYBR Green or TaqMan).

    • Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

RotaRod Test for Motor Coordination in a Huntington's Disease Mouse Model

This protocol is used to assess motor coordination and balance in mouse models of Huntington's disease following treatment with an HDAC inhibitor.

  • Animal Acclimation and Training:

    • Acclimate the mice to the testing room for at least 30 minutes before the experiment.

    • Train the mice on the RotaRod apparatus for several days prior to the start of the treatment period. This typically involves placing the mice on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).

  • Drug Administration:

    • Administer this compound or vehicle control to the mice according to the planned dosing regimen (e.g., daily oral gavage).

  • Testing Protocol:

    • Place the mouse on the rotating rod of the RotaRod apparatus.

    • Start the rotation, which can be at a constant speed or an accelerating speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.

    • Perform multiple trials for each mouse with a rest period in between (e.g., 3 trials with a 15-minute inter-trial interval).

  • Data Analysis:

    • Calculate the average latency to fall for each mouse at each time point.

    • Compare the performance of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a promising research tool and potential therapeutic candidate due to its high potency and selectivity for class IIa HDACs. The available data suggests that selective inhibition of this enzyme class is a viable strategy for addressing the transcriptional dysregulation observed in Huntington's disease and other neurodegenerative disorders. However, a comprehensive understanding of its comparative efficacy and safety profile requires further direct, head-to-head studies against other class IIa HDAC inhibitors within relevant disease models. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for CHDI-390576

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to strict safety and disposal protocols when handling CHDI-390576, a potent and selective class IIa histone deacetylase (HDAC) inhibitor. This guide provides essential information for the safe management and disposal of this research compound, ensuring the safety of laboratory staff and minimizing environmental impact.

Personal Protective Equipment (PPE) and Handling

When working with this compound, appropriate personal protective equipment is mandatory. This includes, but is not limited to:

  • Eye Protection: Use of safety glasses or goggles is required.

  • Hand Protection: Wear chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A laboratory coat or other protective clothing should be worn.

  • Respiratory Protection: If working with the compound in powdered form or if there is a risk of aerosolization, a suitable respirator should be used in a well-ventilated area or fume hood.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical:

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

For spills, evacuate the area and prevent the spread of the material. Absorb the spill with an inert material and place it in a sealed container for disposal.

Disposal of this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations. As a research chemical, it should be treated as hazardous waste.

General Principles:

  • Do not dispose of down the drain or in regular trash. [1]

  • All waste containing this compound must be collected in designated, properly labeled hazardous waste containers.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Engage a licensed professional waste disposal service for the final disposal of chemical waste.[3]

Waste Segregation and Collection:
  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Contaminated materials such as pipette tips, tubes, and gloves should be collected in a designated, sealed container labeled as "Hazardous Chemical Waste" with the full chemical name.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a compatible, leak-proof container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name and approximate concentration of the contents.[2]

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[2]

    • After triple-rinsing, the container can be disposed of as regular lab glass or plastic, or as directed by your institution's safety office.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal Unused/Expired Compound Unused/Expired Compound Solid Waste Container Solid Waste Container Unused/Expired Compound->Solid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Solutions Solutions Liquid Waste Container Liquid Waste Container Solutions->Liquid Waste Container Label Waste Container Label Waste Container Solid Waste Container->Label Waste Container Liquid Waste Container->Label Waste Container Secure Storage Area Secure Storage Area Label Waste Container->Secure Storage Area Licensed Waste Disposal Service Licensed Waste Disposal Service Secure Storage Area->Licensed Waste Disposal Service

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data

No specific quantitative data for disposal (e.g., concentration limits) is provided in the available Safety Data Sheet for this compound. Disposal procedures should adhere to the qualitative guidelines for hazardous chemical waste as outlined by your institution's Environmental Health and Safety (EHS) department and local regulations.

ParameterValueSource
Storage Temperature -20°CR&D Systems

This table will be updated as more specific quantitative disposal data becomes available.

Experimental Protocols

No specific experimental protocols for the disposal of this compound are provided in the available documentation. The disposal procedure is a standard laboratory practice for hazardous chemical waste. The fundamental steps are:

  • Identification and Classification: Identify this compound waste as hazardous chemical waste.[3]

  • Segregation: Separate solid, liquid, and sharp-contaminated waste into appropriate containers.[3]

  • Containment: Use compatible, sealed, and clearly labeled containers for waste collection.

  • Storage: Store waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor.[3]

It is imperative to consult your institution's specific safety and disposal protocols and to contact your Environmental Health and Safety (EHS) office for guidance.

References

Personal protective equipment for handling CHDI-390576

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.[1][2]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling CHDI-390576, a potent and selective class IIa histone deacetylase (HDAC) inhibitor.[3][4][5] As a potent, biologically active small molecule, it should be handled with a high degree of caution. The following guidelines are based on general safety protocols for potent, research-grade compounds and are intended to minimize exposure and ensure a safe laboratory environment.[6][7]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The specific PPE required will vary depending on the laboratory activity being performed.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, disposable, or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[6]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[6]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[6]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[6]

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

1. Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.[6]

  • Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.[6]

  • Storage: Store the compound in a cool, well-ventilated area.[8] For long-term storage, it is recommended to store at -20°C.[3][9] Keep the container tightly sealed.[8]

2. Handling and Experimental Use:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[6]

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[6][8]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not possible, thoroughly decontaminate equipment after use.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

3. Spill Management: In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.[8]

  • Alert Others: Notify colleagues in the immediate vicinity.

  • Evacuate: If the spill is large or the substance is highly volatile, evacuate the area.

  • Personal Protection: Do not attempt to clean a spill without the appropriate PPE.

  • Containment: Cover the spill with a suitable absorbent material.

  • Cleanup: Sweep up the material and place it in an appropriate, sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[7][10]

  • Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[7]

  • Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[7]

  • Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[7]

  • Contaminated PPE: Disposable PPE such as gloves and gowns should be placed in a sealed bag and disposed of as hazardous waste.

Experimental Workflow

The following diagram outlines a typical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experimentation cluster_disposal Waste Disposal receive Receive & Inspect Package log Log in Chemical Inventory receive->log store Store at -20°C log->store weigh Weigh Solid Compound store->weigh Wear Full PPE (Respirator, Double Gloves, Goggles) dissolve Prepare Stock Solution weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid aliquot Aliquot for Experiments dissolve->aliquot cell_culture Cell-Based Assays (in BSC) aliquot->cell_culture Wear PPE (Gloves, Safety Glasses) in_vitro In Vitro Assays aliquot->in_vitro Wear PPE (Gloves, Goggles) collect_liquid Collect Liquid Waste cell_culture->collect_liquid in_vitro->collect_liquid dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose collect_sharps Collect Sharps collect_sharps->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.